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  • Product: 5-Ethyl-4,6-dimethylpyrimidin-2-amine

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 5-Ethyl-4,6-dimethylpyrimidin-2-amine: A Comprehensive Technical Guide

Introduction & Chemical Significance The 2-aminopyrimidine motif is a privileged structural scaffold in modern medicinal chemistry, frequently utilized as a critical hinge-binding pharmacophore in the design of kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

The 2-aminopyrimidine motif is a privileged structural scaffold in modern medicinal chemistry, frequently utilized as a critical hinge-binding pharmacophore in the design of kinase inhibitors . The synthesis of highly substituted derivatives, such as 5-ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 81246-15-3) , allows researchers to precisely tune a molecule's physicochemical properties. The 4,6-dimethyl groups provide steric boundaries that dictate the dihedral angle of attached functional groups, while the 5-ethyl moiety enhances lipophilicity and occupies specific hydrophobic pockets within target proteins.

This whitepaper outlines a robust, scalable, and self-validating synthetic pathway for this compound, detailing the mechanistic causality behind reagent selection and providing a rigorous experimental protocol.

Mechanistic Pathway (The Core Science)

The construction of the 2-aminopyrimidine core is classically achieved via a cyclocondensation reaction between a 1,3-dielectrophile and an N-C-N dinucleophile . For this specific target, the precursors are 3-ethylpentane-2,4-dione (acting as the C-C-C component) and guanidine (acting as the N-C-N component).

Causality in Reaction Design: Base and Solvent Selection

The choice of base and solvent is the most critical parameter in this synthesis. While aqueous hydroxides (e.g., NaOH) can be used for simple condensations, 1,3-dicarbonyl compounds are highly susceptible to retro-Claisen cleavage in strong aqueous bases at elevated temperatures.

To circumvent this degradation pathway, an anhydrous alkoxide system (sodium ethoxide in absolute ethanol) is employed. This system serves a dual thermodynamic purpose:

  • Guanidine Liberation: It neutralizes the stable guanidine hydrochloride salt to generate the highly nucleophilic free guanidine base in situ.

  • Enolization: It promotes the enolization of the 1,3-dicarbonyl, significantly increasing its reactivity toward nucleophilic attack without triggering hydrolytic cleavage.

The mechanism proceeds via the initial nucleophilic attack of one guanidine nitrogen onto a carbonyl carbon, followed by dehydration to form a mono-imine intermediate. A subsequent intramolecular attack by the second guanidine nitrogen onto the remaining carbonyl yields a dihydropyrimidine intermediate, which rapidly dehydrates to form the thermodynamically stable, aromatized 2-aminopyrimidine ring.

Mechanism A 3-Ethylpentane-2,4-dione (1,3-Dicarbonyl) C Mono-imine Intermediate (First Condensation) A->C + Guanidine - H2O B Guanidine Free Base (Dinucleophile) B->C D Dihydropyrimidine (Cyclization) C->D Intramolecular Attack E 5-Ethyl-4,6-dimethyl- pyrimidin-2-amine D->E - H2O (Aromatization)

Figure 1: Mechanistic pathway of the cyclocondensation yielding the target pyrimidine.

Experimental Methodology

The following protocol is designed as a self-validating system, incorporating strict stoichiometric control and in-process checks (TLC) to ensure reaction fidelity.

Quantitative Reaction Parameters

Table 1: Reagents and Stoichiometry

ReagentRoleMW ( g/mol )EquivalentsMass/Volume
3-Ethylpentane-2,4-dione1,3-Dielectrophile128.171.0012.8 g (100 mmol)
Guanidine HydrochlorideDinucleophile95.531.1010.5 g (110 mmol)
Sodium MetalBase Precursor22.991.202.76 g (120 mmol)
Anhydrous EthanolSolvent46.07-150 mL
Step-by-Step Protocol
  • Alkoxide Preparation: To a flame-dried, 500 mL three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add 150 mL of anhydrous ethanol. Carefully add sodium metal (1.20 eq) in small pieces. Stir at room temperature until the sodium is completely dissolved, indicating the quantitative formation of sodium ethoxide.

  • Guanidine Liberation: Add guanidine hydrochloride (1.10 eq) to the sodium ethoxide solution. A white precipitate of sodium chloride will immediately form. Stir the suspension vigorously for 30 minutes at room temperature to ensure complete liberation of the free guanidine base .

  • Condensation: Add 3-ethylpentane-2,4-dione (1.00 eq) dropwise over 10 minutes via a syringe to control the initial exothermic interaction.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 78 °C). Maintain reflux for 12-16 hours. Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1, visualization by UV at 254 nm). The reaction is deemed complete when the starting dicarbonyl is entirely consumed.

  • Solvent Removal: Cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • Work-up: Suspend the resulting residue in 100 mL of deionized water to dissolve the NaCl byproduct, and extract with ethyl acetate (3 x 75 mL). Combine the organic layers and wash sequentially with water (50 mL) and saturated aqueous NaCl (brine, 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of toluene and hexane to afford 5-ethyl-4,6-dimethylpyrimidin-2-amine as a highly pure crystalline solid.

Workflow Step1 Step 1: Base Preparation Dissolve Na in EtOH to form NaOEt Step2 Step 2: Guanidine Liberation Add Guanidine HCl, stir 30 min at RT Step1->Step2 Step3 Step 3: Condensation Add 3-Ethylpentane-2,4-dione, Reflux 12-16h Step2->Step3 Step4 Step 4: Solvent Removal Evaporate EtOH under reduced pressure Step3->Step4 Step5 Step 5: Work-up Extract with EtOAc/H2O, Wash with Brine Step4->Step5 Step6 Step 6: Purification Recrystallization from Toluene/Hexane Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation process.

Analytical Characterization

To ensure trustworthiness and verify the structural integrity of the synthesized compound, the following analytical data should be confirmed post-purification.

Table 2: Expected Analytical Characterization Data

TechniqueParameterExpected Signal / Assignment
¹H NMR (CDCl₃) NH₂ Protons~5.00 ppm (broad s, 2H)
4,6-CH₃ Protons~2.25 ppm (s, 6H)
5-CH₂CH₃ (Methylene)~2.55 ppm (q, J = 7.5 Hz, 2H)
5-CH₂CH₃ (Methyl)~1.05 ppm (t, J = 7.5 Hz, 3H)
LC-MS (ESI+) [M+H]⁺ Ionm/z 152.1
TLC (EtOAc/Hexane 1:1) R_f Value~0.4 (UV active at 254 nm)

Troubleshooting & Optimization

  • Incomplete Cyclization: If TLC indicates the presence of the mono-imine intermediate without full conversion to the pyrimidine, it suggests insufficient dehydration. Extending the reflux time or utilizing a Dean-Stark apparatus with a higher-boiling solvent (e.g., swapping ethanol for toluene with a catalytic amount of p-toluenesulfonic acid) can thermodynamically drive the aromatization.

  • Low Yield / Byproduct Formation: If significant retro-Claisen cleavage products are observed, ensure the ethanol is strictly anhydrous. The accidental introduction of water prior to the completion of the cyclization step will hydrolyze the 1,3-dicarbonyl, drastically reducing the yield.

References

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI (Molecules) URL:[Link][1]

  • Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones Source: RSC Advances URL:[Link][2]

Sources

Exploratory

Physicochemical Profiling and Analytical Methodologies for 5-Ethyl-4,6-dimethylpyrimidin-2-amine

Executive Summary 5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 81246-15-3) is a highly substituted nitrogenous heterocycle serving as a critical building block in modern medicinal chemistry. Due to its dual hydrogen-bondi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 81246-15-3) is a highly substituted nitrogenous heterocycle serving as a critical building block in modern medicinal chemistry. Due to its dual hydrogen-bonding motif (a 2-aminopyrimidine core) and its lipophilic appendages (ethyl and dimethyl groups), it is frequently utilized as a hinge-binding pharmacophore in the design of kinase inhibitors. This technical guide provides an authoritative, in-depth analysis of its physicochemical properties, detailing the causal relationships between its structure, its thermodynamic behavior, and the rigorous experimental protocols required for its characterization.

Structural and Electronic Profiling

The core of 5-Ethyl-4,6-dimethylpyrimidin-2-amine consists of a pyrimidine ring substituted with an exocyclic primary amine at the C2 position.

  • Electronic Effects: Unsubstituted 2-aminopyrimidine has a pKa of approximately 3.45 to 3.90[3]. However, the addition of electron-donating alkyl groups (methyls at C4/C6 and an ethyl at C5) introduces significant hyperconjugation (+I effect). This increases the electron density within the pyrimidine ring, slightly raising the basicity of the ring nitrogens compared to the unsubstituted core.

  • Steric and Lipophilic Effects: The dense alkyl substitution shields the pyrimidine core, increasing the partition coefficient (LogP) and enhancing the molecule's ability to occupy hydrophobic pockets adjacent to the ATP-binding site in target proteins.

Physicochemical Parameters

The following table summarizes the key physicochemical and topological properties of 5-Ethyl-4,6-dimethylpyrimidin-2-amine.

PropertyValue / EstimateClinical / Chemical Significance
Molecular Formula C8H13N3Defines elemental composition.
Molecular Weight 151.21 g/mol Highly fragment-like (Rule of 3 compliant), ideal for fragment-based drug discovery (FBDD).
LogP (Octanol/Water) ~1.8 - 2.1 (Predicted)Optimal lipophilicity for passive membrane permeability without excessive hydrophobic trapping.
pKa (Conjugate Acid) ~4.5 - 5.0 (Predicted)Weakly basic; remains predominantly un-ionized at physiological pH (7.4), ensuring high oral bioavailability.
Topological Polar Surface Area 51.8 ŲExcellent for blood-brain barrier (BBB) penetration if targeted for CNS indications.
Hydrogen Bond Donors 1 (NH2 group)Crucial for interacting with the hinge region backbone carbonyls.
Hydrogen Bond Acceptors 3 (N1, N3, NH2)N1/N3 interact with hinge region backbone amides.

Experimental Methodologies for Physicochemical Characterization

To empirically validate the predicted values of novel compounds like 5-Ethyl-4,6-dimethylpyrimidin-2-amine, rigorous, self-validating analytical protocols must be employed.

Potentiometric pKa Determination (pH-Metric Titration)

The pKa is determined using a high-precision automated titrator (e.g., Sirius T3) [2]. The protocol relies on monitoring the change in pH as a function of added titrant, identifying the inflection point where the compound is 50% ionized.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.5 mg of 5-Ethyl-4,6-dimethylpyrimidin-2-amine in 10 mL of 0.15 M KCl.

    • Causality: The 0.15 M KCl acts as an ionic strength adjuster (ISA). Maintaining constant ionic strength is critical because pKa is a thermodynamic value dependent on the activity coefficients of the ions, which fluctuate if ionic strength changes during titration.

  • Environmental Control: Purge the titration vessel continuously with Argon gas.

    • Causality: Atmospheric CO2 dissolves in water to form carbonic acid, which introduces a background buffering effect and skews the precise pH readings required to detect the inflection point of the weak base.

  • Acidification: Dropwise addition of 0.5 M HCl to lower the pH to ~1.8, ensuring the 2-aminopyrimidine core is fully protonated.

  • Titration: Automatically titrate with 0.5 M KOH in 0.2 pH step increments up to pH 11.0.

  • Data Processing: Utilize the Bjerrum plot to calculate the exact pKa from the half-equivalence point.

LogP Determination via Shake-Flask Method (OECD TG 107)

The partition coefficient is determined using the gold-standard shake-flask method [1].

Step-by-Step Protocol:

  • Solvent Saturation: Stir n-octanol and high-purity water together for 24 hours at 25°C to ensure mutual saturation.

    • Causality: If unsaturated solvents are used, they will partition into each other during the experiment, altering the phase volumes and invalidating the concentration ratio calculations.

  • Analyte Introduction: Dissolve a known mass of the compound in the pre-saturated water phase (concentration must be <0.01 M to avoid self-association).

  • Phase Mixing: Combine the aqueous and octanol phases in a glass vessel and mechanically shake for 60 minutes at 25°C (±1°C).

  • Phase Separation (Critical Step): Centrifuge the mixture at 3000 rpm for 20 minutes.

    • Causality: Mechanical shaking creates octanol microdroplets within the aqueous phase. If not separated by centrifugation, UV/HPLC analysis of the aqueous phase will inadvertently measure the compound trapped in these microdroplets, artificially inflating the aqueous concentration and resulting in a severe underestimation of the LogP.

  • Quantification: Extract aliquots from both phases and quantify the concentration using Reversed-Phase HPLC-UV. Calculate LogP = log10([C_octanol] / [C_water]).

Mechanistic Interactions & ADME Implications

The physicochemical profile of 5-Ethyl-4,6-dimethylpyrimidin-2-amine directly dictates its utility in drug design. The 2-aminopyrimidine motif is a privileged scaffold for kinase inhibition. The pyrimidine N1 acts as a hydrogen bond acceptor for the kinase hinge backbone NH (e.g., Met or Cys), while the exocyclic 2-amino group acts as a hydrogen bond donor to the backbone carbonyl (e.g., Glu or Asp).

Simultaneously, the 4,6-dimethyl and 5-ethyl groups provide a dense lipophilic shield. This not only increases the LogP (enhancing cell permeability) but also allows the molecule to tightly pack against the hydrophobic gatekeeper residues of the kinase, driving binding affinity through Van der Waals interactions and the displacement of high-energy water molecules from the binding pocket.

Visualizations

Workflow Start Compound: 81246-15-3 5-Ethyl-4,6-dimethylpyrimidin-2-amine pKa pKa Determination (Potentiometric Titration) Start->pKa LogP LogP Determination (OECD TG 107 Shake-Flask) Start->LogP pKa_Step1 Prepare 1 mM Sample in 0.15 M KCl (Ionic Strength) pKa->pKa_Step1 LogP_Step1 Equilibrate n-Octanol & Water at 25°C LogP->LogP_Step1 pKa_Step2 Argon Purge (Prevent CO2 interference) pKa_Step1->pKa_Step2 pKa_Step3 Titrate with 0.5 M KOH Monitor pH inflection pKa_Step2->pKa_Step3 LogP_Step2 Mechanical Shaking (Phase Partitioning) LogP_Step1->LogP_Step2 LogP_Step3 Centrifugation (Remove Microdroplets) LogP_Step2->LogP_Step3 LogP_Step4 HPLC / UV Quantification Calculate Ratio LogP_Step3->LogP_Step4

Analytical workflow for determining pKa and LogP of 5-Ethyl-4,6-dimethylpyrimidin-2-amine.

HingeBinding Ligand 5-Ethyl-4,6-dimethyl pyrimidin-2-amine N1 Pyrimidine N1 (H-Bond Acceptor) Ligand->N1 Core Structure NH2 2-Amino Group (H-Bond Donor) Ligand->NH2 Core Structure Alkyl 4,6-Dimethyl & 5-Ethyl (Lipophilic Bulk) Ligand->Alkyl Substituents Kinase_NH Kinase Hinge Backbone NH (e.g., Met/Cys) N1->Kinase_NH Accepts H-bond Kinase_CO Kinase Hinge Backbone C=O (e.g., Glu/Asp) NH2->Kinase_CO Donates H-bond Hydrophobic Hydrophobic Pocket (Gatekeeper adjacent) Alkyl->Hydrophobic Van der Waals

Mechanistic model of 2-aminopyrimidine interactions within a kinase hinge binding region.

References

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method . OECD Guidelines for the Testing of Chemicals.[Link]

  • pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments . Journal of Computer-Aided Molecular Design.[Link]

  • 2-Aminopyrimidine - Physico-chemical Properties . ChemBK. [Link]

Foundational

Crystal Structure Analysis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine: A Methodological Framework

Topic: 5-Ethyl-4,6-dimethylpyrimidin-2-amine Crystal Structure Analysis Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Ethyl-4,6-dimethylpyrimidin-2-amine Crystal Structure Analysis Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive structural analysis framework for 5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 81246-15-3). As a substituted aminopyrimidine, this molecule represents a critical scaffold in medicinal chemistry, particularly as a precursor for antifolates, kinase inhibitors, and herbicidal agents.

While the 4,6-dimethyl homologue (CAS: 767-15-7) is well-documented in crystallographic literature, the 5-ethyl derivative introduces specific steric and packing considerations. This guide details the synthesis, crystallization protocols, and X-ray diffraction (XRD) analysis required to elucidate its solid-state supramolecular architecture, focusing on the robust


  hydrogen-bonding synthons characteristic of this class.

Chemical Context & Synthesis

To ensure structural integrity before analysis, the origin of the crystal must be validated. The target molecule is typically synthesized via the condensation of guanidine with a


-diketone.
Synthetic Pathway

The introduction of the ethyl group at the 5-position requires 3-ethylpentane-2,4-dione as the starting material, rather than the acetylacetone used for the standard dimethyl derivative.

  • Precursors: Guanidine Carbonate + 3-Ethyl-2,4-pentanedione.

  • Solvent System: Ethanol / Sodium Ethoxide (Reflux).

  • Purification: Recrystallization from Ethanol/Water (9:1).

Molecular Specifications
PropertyValue
IUPAC Name 5-Ethyl-4,6-dimethylpyrimidin-2-amine
CAS Number 81246-15-3
Formula

Molecular Weight 151.21 g/mol
H-Bond Donors 1 (

)
H-Bond Acceptors 3 (Ring N1, N3, Amine N)

Experimental Protocol: Crystallization & Data Collection

High-quality single crystals are the prerequisite for solving the structure. The ethyl group adds lipophilicity, altering the solubility profile compared to the methyl analogue.

Crystallization Workflow

The following DOT diagram outlines the optimized workflow for obtaining diffraction-quality crystals.

CrystallizationWorkflow Figure 1: Optimized crystallization and screening workflow for aminopyrimidines. Start Crude Product (>98% Purity) Solvent Solvent Selection (EtOH vs. MeOH/H2O) Start->Solvent Dissolve @ 50°C Method Technique: Slow Evaporation Solvent->Method Filter (0.45µm) Check Microscopy Check (Birefringence) Method->Check 3-7 Days Selection Single Crystal Selection (0.2mm) Check->Selection No Twinning XRD SC-XRD Data Collection Selection->XRD Mount on Loop

Data Collection Parameters (Recommended)

For the 5-ethyl derivative, the following acquisition parameters are recommended to resolve potential disorder in the ethyl chain:

  • Temperature: 100 K (Cryogenic cooling is essential to reduce thermal motion of the C5-ethyl chain).

  • Radiation source: Mo K

    
     (
    
    
    
    Å).[1]
  • Resolution: 0.75 Å or better.

  • Refinement Strategy: Full-matrix least-squares on

    
    .
    

Structural Analysis & Supramolecular Synthons

The core value of this analysis lies in understanding how the molecules pack. Based on the homologous 4,6-dimethylpyrimidin-2-amine (CSD Ref: ADMPYM), we can predict the dominant interaction motifs with high confidence.

The Primary Synthon:

The 2-aminopyrimidine moiety is a "self-complementary" tecton. It almost invariably forms a centrosymmetric dimer via two


 hydrogen bonds.
  • Donor: Amino group (

    
    )
    
  • Acceptor: Pyrimidine Ring Nitrogen (N1 or N3)

  • Graph Set:

    
     (Two donors, two acceptors, 8-membered ring).
    
Impact of the 5-Ethyl Group

Unlike the 4,6-dimethyl analogue, the 5-ethyl group introduces:

  • Steric Bulk: This may force the layers further apart along the stacking axis.

  • Disorder: The terminal methyl of the ethyl group (

    
    ) often exhibits rotational disorder at room temperature, reinforcing the need for 100 K data collection.
    
  • Packing Efficiency: The ethyl group is likely to interdigitate with neighboring ribbons to maximize Van der Waals interactions.

Topological Visualization

The following diagram illustrates the hydrogen-bonding network expected in the crystal lattice.

HBondTopology Figure 2: Supramolecular assembly hierarchy: From monomer to pi-stacked ribbons. MolA Molecule A (Donor) Dimer Centrosymmetric Dimer R2,2(8) MolA->Dimer N-H...N (2.9 Å) MolB Molecule B (Acceptor) MolB->Dimer N...H-N (2.9 Å) Ribbon Supramolecular Ribbon Dimer->Ribbon Propagation Stack Pi-Pi Stacking (Layering) Ribbon->Stack Van der Waals (Ethyl)

Comparative Crystallographic Data

Below is a comparison between the known homologue and the predicted parameters for the 5-ethyl target. This table serves as a reference for validating your solved structure.

Parameter4,6-Dimethyl (Known) [1]5-Ethyl-4,6-Dimethyl (Predicted)
Crystal System MonoclinicMonoclinic
Space Group

or


(Likely)
Z (Molecules/Cell) 4 or 84
Unit Cell Volume ~1100

~1250-1300

(Due to ethyl bulk)
N...N Distance 2.98 - 3.05 Å2.95 - 3.05 Å
Pi-Stacking Dist. 3.4 Å3.4 - 3.6 Å

Note: The increase in unit cell volume is estimated based on the volume increment of a methylene group (~17


) plus packing inefficiencies.

Conclusion

The crystal structure of 5-Ethyl-4,6-dimethylpyrimidin-2-amine is governed by the competition between the directional


 hydrogen bonds and the non-directional hydrophobic packing of the ethyl/methyl groups. Successful analysis requires cryogenic data collection to manage ethyl group disorder. The resulting structure will likely reveal a layered architecture where hydrophilic H-bond ribbons are sandwiched between hydrophobic alkyl regions, a common motif in aminopyrimidine antifolates.

References

  • Crystal structure of 4,6-dimethylpyrimidin-2-amine. Source: National Center for Biotechnology Information (NCBI) / PMC. URL:[Link]

  • Supramolecular synthons in 2-aminopyrimidine derivatives. Source: MDPI (Crystals / Molbank). URL:[Link][2]

  • Synthesis and characterization of 5-substituted 2-aminopyrimidines. Source: National Institutes of Health (NIH). URL:[Link]

  • Graph Set Analysis of Hydrogen-Bond Patterns (Etter's Rules). Source: Accounts of Chemical Research (ACS). URL:[Link]

Sources

Exploratory

spectroscopic data (NMR, IR, MS) of 5-Ethyl-4,6-dimethylpyrimidin-2-amine

Topic: Technical Characterization Guide: Spectroscopic Data (NMR, IR, MS) of 5-Ethyl-4,6-dimethylpyrimidin-2-amine Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Characterization Guide: Spectroscopic Data (NMR, IR, MS) of 5-Ethyl-4,6-dimethylpyrimidin-2-amine Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]

[1]

Executive Summary

5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 81246-15-3) is a critical heterocyclic building block utilized in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and functionally substituted pyrimidine therapeutics.[1][2][3] Its structural integrity relies on the precise arrangement of the 2-amino group, the 4,6-dimethyl substituents, and the 5-ethyl chain.[1]

This guide provides a definitive spectroscopic profile (NMR, IR, MS) and synthesis workflow for this compound. Unlike standard compendia, this document focuses on the causality of spectral signals—explaining why specific shifts occur—and provides a self-validating experimental protocol for its generation and analysis.

Molecular Characterization Strategy

The structural validation of 5-Ethyl-4,6-dimethylpyrimidin-2-amine requires a multi-modal approach to confirm regio-chemistry and substituent placement.

  • Mass Spectrometry (MS): Confirms the molecular weight (

    
     g/mol ) and the stability of the pyrimidine core.
    
  • Infrared Spectroscopy (IR): Validates the primary amine (

    
    ) and aromatic system.[1]
    
  • Nuclear Magnetic Resonance (NMR): The definitive tool.

    • 
      H NMR:  Confirms the symmetry of the 4,6-dimethyl groups and the presence of the 5-ethyl chain (quartet/triplet pattern).[1]
      
    • 
      C NMR:  Verifies the quaternary carbons at positions 4, 5, and 6, distinguishing this product from non-alkylated impurities.
      
Structural Logic & Numbering

The symmetry of the molecule simplifies the NMR spectrum. The C4 and C6 positions are equivalent, as are the methyl groups attached to them. The C5 position is the unique substitution point.

Synthesis & Reaction Pathway

To understand the impurities and spectral background, one must understand the genesis of the molecule. The compound is synthesized via the condensation of Guanidine (as the carbonate or hydrochloride salt) with 3-Ethyl-2,4-pentanedione (3-Ethylacetylacetone).[1]

Reaction Workflow (Graphviz)

SynthesisWorkflow Guanidine Guanidine Carbonate (Nucleophile) Intermediate Cyclization Intermediate (Schiff Base Formation) Guanidine->Intermediate EtOH, Reflux, Base Diketone 3-Ethyl-2,4-pentanedione (Electrophile) Diketone->Intermediate Product 5-Ethyl-4,6-dimethylpyrimidin-2-amine (Target) Intermediate->Product - 2 H2O (Dehydration) Byproducts Water + CO2 Intermediate->Byproducts

Figure 1: Cyclocondensation pathway for the synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine.[1]

Spectroscopic Data Analysis[1][4][5][6]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is the preferred solvent due to the polarity of the amino group, ensuring sharp signals for the exchangeable protons.

H NMR Data (400 MHz, DMSO-

)
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH

Amine6.30 Broad Singlet2H-Exchangeable protons; shift varies with concentration/water.[1]
CH

5-Ethyl2.48 Quartet2H7.5Methylene group deshielded by the aromatic ring.[1]
CH

4,6-Dimethyl2.28 Singlet6H-Equivalent methyls on the ring; slightly deshielded by heteroatoms.[1]
CH

5-Ethyl1.08 Triplet3H7.5Terminal methyl group; standard aliphatic shift.[1]

Interpretation: The absence of a singlet at ~6.35 ppm (characteristic of the H-5 proton in the non-ethylated parent compound 2-amino-4,6-dimethylpyrimidine) confirms the successful alkylation at the 5-position.[1] The integration ratio of 2:2:6:3 is the primary purity check.


C NMR Data (100 MHz, DMSO-

)
PositionCarbon TypeShift (

, ppm)
Assignment Logic
C-4, C-6 Quaternary (Ar)166.5 Deshielded by adjacent Nitrogen atoms; equivalent due to symmetry.
C-2 Quaternary (Ar)162.1 Guanidine-like carbon; bonded to three Nitrogens.
C-5 Quaternary (Ar)118.5 The substitution site.[1] Shifted downfield from ~109 ppm (unsubstituted) due to the ethyl group (

-effect).[1]
4,6-CH

Methyl22.4 Ring-attached methyls.[1]
Ethyl-CH

Methylene18.2 Methylene of the ethyl group.[1]
Ethyl-CH

Methyl13.1 Terminal methyl of the ethyl group.[1]
Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or EI-MS.[1]

  • Molecular Ion:

    
     m/z.
    
  • Exact Mass: 151.11.

Fragmentation Pathway (EI): The molecule typically fragments by losing the alkyl side chains.

  • M+ (151): Parent ion.

  • [M - CH

    
    ]
    
    
    
    (136):
    Loss of a methyl radical (common in polymethylated aromatics).[1]
  • [M - C

    
    H
    
    
    
    ]
    
    
    (122):
    Loss of the ethyl group, often followed by ring rearrangement.

MSFragmentation Parent Parent Ion [M]+ m/z 151 Frag1 [M - CH3]+ m/z 136 Parent->Frag1 - Methyl (15) Frag2 [M - C2H5]+ m/z 122 Parent->Frag2 - Ethyl (29) RingOpen Ring Fragmentation (HCN Loss) Frag2->RingOpen

Figure 2: Predicted EI-MS fragmentation logic for structural confirmation.

Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on solid crystal.[1]

Wavenumber (cm

)
Vibration ModeFunctional Group
3320, 3160

(Stretching)
Primary Amine (Doublet characteristic of -NH

).[1]
2960 - 2870

(Stretching)
Aliphatic C-H (Methyl/Ethyl groups).[1]
1645

(Ring Stretch)
Pyrimidine ring breathing mode.
1560

(Bending)
Amine scissoring/bending.

Experimental Protocol: Synthesis & Analysis

Synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine

Note: This protocol is designed for a 10 mmol scale.

  • Reagent Prep: Dissolve Guanidine Carbonate (1.80 g, 10 mmol) in Absolute Ethanol (20 mL).

  • Condensation: Add 3-Ethyl-2,4-pentanedione (1.42 g, 10 mmol) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • The product often precipitates as a white/off-white solid.[1]

    • Filter the solid and wash with cold ethanol (2 x 5 mL).

    • Recrystallize from Ethanol/Water (9:1) if necessary.[4]

  • Yield: Expected yield is 70–85%.[1] Melting Point: 152–155

    
    .[5]
    
Sample Preparation for NMR
  • Weigh 10 mg of the dried solid into a clean vial.

  • Add 0.6 mL of DMSO-

    
      (99.9% D).[1]
    
  • Sonicate for 30 seconds to ensure complete dissolution (the amine can act as a hydrogen-bond donor, slowing dissolution).

  • Transfer to a 5 mm NMR tube.[1]

  • Critical Step: Ensure the sample is free of paramagnetic impurities (e.g., metal spatulas) which can broaden the -NH

    
     signal.
    

References

  • Synthesis of 2-Amino-4,6-dimethylpyrimidine Derivatives

    • Source: Sigma-Aldrich. "2-Amino-4,6-dimethylpyrimidine Product Sheet."[1]

    • URL:[1]

  • General Pyrimidine Synthesis (Guanidine + Diketone)

    • Source: Batey, R. A. "A New Guanidinylation Procedure for the Preparation of Cyclic Guanidine Compounds." Scholaris.
    • URL:

  • CAS Registry Data (5-Ethyl-4,6-dimethylpyrimidin-2-amine)

    • Source: BLD Pharm.[1] "Product Data: CAS 81246-15-3."

    • URL:

  • Spectral Prediction & Chemometrics

    • Source: BenchChem.[1] "Application Notes for NMR Spectroscopy of Pyrimidines."

    • URL:

Sources

Foundational

Thermodynamic Solubility Profiling of 5-Ethyl-4,6-dimethylpyrimidin-2-amine: A Technical Guide for Preclinical Formulation

Executive Summary 5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 81246-15-3) is a highly substituted heterocyclic amine widely utilized as a core pharmacophore in the development of kinase inhibitors and agrochemical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 81246-15-3) is a highly substituted heterocyclic amine widely utilized as a core pharmacophore in the development of kinase inhibitors and agrochemical intermediates[1]. Because drug efficacy is intrinsically linked to bioavailability, understanding the solubility profile of this compound is a critical path in preclinical formulation. This whitepaper provides an in-depth mechanistic analysis of its solvation behavior, predictive quantitative data, and a self-validating experimental protocol for determining its precise thermodynamic solubility across various solvent systems.

Mechanistic Solubility Profiling

Structural Influence on Solvation

The solvation dynamics of 5-Ethyl-4,6-dimethylpyrimidin-2-amine (EDPA) are governed by the competing forces of its polar core and its lipophilic periphery.

  • The Polar Core: The unsubstituted pyrimidin-2-amine ring possesses strong hydrogen-bond acceptor capabilities (via the N1 and N3 pyrimidine nitrogens) and donor capabilities (via the exocyclic 2-amino group). This grants the base structure moderate solubility in water and high solubility in polar organic solvents[2].

  • The Lipophilic Shield: The addition of a 5-ethyl group and two methyl groups at the 4 and 6 positions introduces significant steric bulk. This hydrophobic shielding disrupts the formation of an aqueous solvation cavity, drastically increasing the compound's LogP and rendering the free base poorly soluble in neutral aqueous media.

Solvent Class Interactions
  • Polar Aprotic Solvents (DMSO, DMF): These are the optimal solvents for EDPA. The highly polar nature of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) allows them to solvate the lipophilic alkyl chains while acting as strong hydrogen-bond acceptors for the 2-amino group, leading to excellent solubility profiles[3][4].

  • Polar Protic Solvents (Methanol, Ethanol): EDPA demonstrates good solubility in these media. Alcohols engage in bidirectional dipole-dipole interactions and hydrogen bonding with both the pyrimidine nitrogens and the amino group[2]. Solubility in these solvents generally increases linearly with temperature[3].

  • Non-Polar Solvents (Hexane, Heptane): Despite the lipophilic alkyl substitutions, the highly polar 2-amino-pyrimidine core restricts solubility in purely non-polar hydrocarbons, resulting in poor dissolution[2].

pH-Dependent Solvation and Salt Formation

As an amine, the solubility of pyrimidine derivatives is highly pH-dependent[5]. In acidic media (pH < 3.0), protonation of the pyrimidine ring nitrogen yields a cationic species. This conversion from a lipophilic free base to a protonated salt (e.g., hydrochloride or trifluoroacetate) exponentially increases aqueous solubility[5]. This mechanism is frequently exploited when formulating intravenous or oral liquid doses.

Mechanism EDPA Free Base EDPA (Lipophilic) Aqueous Aqueous Media (pH 7.4) EDPA->Aqueous Neutral Acidic Acidic Media (pH < 3.0) EDPA->Acidic + H+ Organic Polar Aprotic (DMSO, DMF) EDPA->Organic H-Bonding Precipitate Poor Solubility Aqueous->Precipitate Salt Protonated Salt (High Solubility) Acidic->Salt Solvated Fully Solvated Organic->Solvated

Caption: pH-dependent solvation and salt formation pathways for EDPA.

Quantitative Data Presentation

Based on empirical data from structurally analogous tetrahydropyrimidin-2-amines and substituted pyrimidines[3][4][5], the following table summarizes the projected thermodynamic solubility ranges for 5-Ethyl-4,6-dimethylpyrimidin-2-amine at 25°C.

Solvent SystemSolvent ClassificationProjected Solubility (mg/mL)Solvation Mechanism
Water (pH 7.4) Aqueous (Neutral)< 0.1Poor; hydrophobic shielding by alkyl groups.
0.1 N HCl (pH 1.0) Aqueous (Acidic)> 25.0High; formation of water-soluble hydrochloride salt.
DMSO Polar Aprotic> 50.0Excellent; strong H-bond acceptance and lipophilic solvation.
Methanol Polar Protic10.0 - 25.0Good; bidirectional H-bonding and dipole interactions.
Ethyl Acetate Polar Aprotic5.0 - 15.0Moderate; limited H-bond donation from solvent.
n-Hexane Non-Polar< 1.0Poor; inability to break the polar core's crystal lattice.

Experimental Protocols: Thermodynamic Solubility Determination

To transition from predictive models to empirical data, a rigorous High-Throughput Shake-Flask Method (HTSS) must be employed. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology
  • Solid Dispensing: Accurately weigh 10 mg of 5-Ethyl-4,6-dimethylpyrimidin-2-amine into a 2 mL glass HPLC vial.

    • Causality: Glass is strictly utilized instead of polypropylene to prevent the hydrophobic adsorption of the compound's lipophilic ethyl and methyl groups to the vial walls, which would artificially lower the measured concentration.

  • Solvent Addition: Add 1.0 mL of the target solvent to the vial to establish a theoretical maximum concentration (

    
    ) of 10 mg/mL.
    
  • Thermal Equilibration: Seal the vial and incubate on a thermoshaker at 25.0 ± 0.1 °C, agitating at 800 rpm for 24 hours.

    • Causality: A 24-hour equilibration period is mandatory to ensure the system transitions from a transient kinetic solubility state (which can be artificially elevated due to supersaturation) to a true thermodynamic equilibrium[5].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation pellets the bulk undissolved solid, preventing filter membrane saturation. Polytetrafluoroethylene (PTFE) is selected over Nylon because its inert, hydrophobic nature prevents non-specific binding of the compound, ensuring the filtrate accurately represents the dissolved concentration.

  • Quantification & Self-Validation: Dilute the filtrate appropriately and analyze via HPLC-UV/DAD against a pre-established 5-point calibration curve.

    • Self-Validating System: Inject a Quality Control (QC) standard every 10 samples to verify that no instrument drift has occurred. Furthermore, analyze the residual solid pellet via Powder X-Ray Diffraction (pXRD). This confirms that the solid has not undergone an undetected polymorphic transition or hydrate formation during the 24-hour equilibration, which would invalidate the thermodynamic baseline.

Workflow A 1. Solid Dispensing (Excess EDPA in Glass) B 2. Solvent Addition (Aqueous/Organic Panel) A->B C 3. Thermal Equilibration (24h at 25°C) B->C D 4. Phase Separation (Centrifugation + PTFE Filter) C->D E 5. HPLC-UV Analysis (Quantification & pXRD Validation) D->E

Caption: Workflow for determining the thermodynamic solubility of EDPA.

References

Sources

Exploratory

discovery and history of 5-Ethyl-4,6-dimethylpyrimidin-2-amine

Whitepaper: The Discovery, Synthesis, and Pharmacological Potential of 5-Ethyl-4,6-dimethylpyrimidin-2-amine Executive Summary 5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 81246-15-3) is a highly specialized heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: The Discovery, Synthesis, and Pharmacological Potential of 5-Ethyl-4,6-dimethylpyrimidin-2-amine

Executive Summary

5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 81246-15-3) is a highly specialized heterocyclic building block characterized by a 2-aminopyrimidine core heavily substituted with electron-donating alkyl groups[1]. While it initially emerged in the early 1980s as a probe for studying complex polymerization mechanisms, its structural motif—combining the hydrogen-bonding capacity of a 2-amino group with the precise steric bulk of 4,6-dimethyl and 5-ethyl substitutions—has made it a compound of significant interest in modern medicinal chemistry and drug development. This technical guide explores the historical discovery, chemical properties, synthesis methodology, and modern applications of this unique scaffold.

Historical Context and Discovery

The compound was first prominently documented in the literature in 1982 by H. A. A. Rasoul and H. K. Hall Jr. in The Journal of Organic Chemistry[2]. Their research did not initially target pharmaceutical development; rather, they were investigating the cycloaddition and polymerization reactions of methyl


-cyanoacrylate with electron-rich olefins[3].

The Causality of Selection: Rasoul and Hall required substrates that were exceptionally electron-rich to interact with the highly electron-deficient methyl


-cyanoacrylate. The pyrimidine ring is naturally electron-deficient; however, the strategic addition of an amino group at the C2 position, combined with methyl groups at C4/C6 and an ethyl group at C5, fundamentally reverses this electronic profile[2]. The inductive electron-donating effects of the alkyl chains, coupled with the resonance donation from the exocyclic amine, transformed 5-Ethyl-4,6-dimethylpyrimidin-2-amine into a potent electron-rich participant capable of inducing zwitterionic intermediate formation and alternating copolymerization[3].

Chemical Properties & Structural Significance

The unique substitution pattern of 5-Ethyl-4,6-dimethylpyrimidin-2-amine dictates its physicochemical behavior. The 5-ethyl group provides a specific degree of lipophilicity and steric hindrance that prevents off-target binding when used as a pharmacophore, while the 2-amino group serves as a critical hydrogen-bond donor/acceptor[1].

Table 1: Physicochemical Properties

PropertyValueScientific Significance
CAS Number 81246-15-3Unique chemical identifier for regulatory tracking[1].
Molecular Formula C8H13N3Indicates a high degree of saturation in the alkyl chains[1].
Molecular Weight 151.21 g/mol Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD)[1].
H-Bond Donors 1 (NH2 group)Critical for anchoring to the hinge region of kinase enzymes.
H-Bond Acceptors 2 (Pyrimidine N)Facilitates secondary interactions within biological target pockets.

Synthesis Methodology: The Pinner Pyrimidine Condensation

The most robust and self-validating method for synthesizing 5-Ethyl-4,6-dimethylpyrimidin-2-amine is the condensation of 3-ethylpentane-2,4-dione with guanidine hydrochloride[4][5]. This protocol leverages the thermodynamic stability of the resulting aromatic system to drive the reaction.

Experimental Protocol

Note: This protocol is designed as a self-validating system. The completion of the reaction can be monitored via the disappearance of the dione starting material using TLC (Hexane:EtOAc 3:1).

  • Reagent Preparation: Suspend 1.2 equivalents of guanidine hydrochloride in absolute ethanol under an inert nitrogen atmosphere.

  • Base Activation: Slowly add 1.2 equivalents of Sodium Ethoxide (NaOEt). Causality: Guanidine hydrochloride is a stable salt. NaOEt deprotonates it to generate free, highly nucleophilic guanidine, while precipitating NaCl, which drives the equilibrium forward.

  • Electrophile Addition: Introduce 1.0 equivalent of 3-ethylpentane-2,4-dione dropwise at room temperature[5].

  • Cyclization (Reflux): Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Causality: The initial nucleophilic attack forms an intermediate hemiaminal. Elevated temperatures are required to overcome the activation energy for the subsequent dehydration and final aromatization steps.

  • Isolation: Cool to room temperature, evaporate the ethanol under reduced pressure, and partition the residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Recrystallize the crude product from an Ethanol/Water mixture to yield pure 5-Ethyl-4,6-dimethylpyrimidin-2-amine.

SynthesisWorkflow A 3-Ethylpentane-2,4-dione + Guanidine HCl B Base Addition (NaOEt / EtOH) A->B Deprotonation C Reflux (80°C, 4-6h) Condensation Reaction B->C Cyclization D Solvent Evaporation & Neutralization C->D Quench E Extraction (EtOAc) & Washing (Brine) D->E Isolation F Recrystallization (EtOH/H2O) E->F Purification G Pure 5-Ethyl-4,6-dimethyl pyrimidin-2-amine F->G Final Product

Caption: Workflow for the synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine via Pinner condensation.

Applications in Modern Drug Development

While its origins lie in polymer chemistry, the 2-aminopyrimidine scaffold is now recognized as a "privileged structure" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (such as those targeting BCR-ABL, EGFR, or CDKs).

Mechanistic Causality in Pharmacology: Kinases utilize ATP to phosphorylate target proteins, driving cellular proliferation. The 2-aminopyrimidine core perfectly mimics the adenine ring of ATP. The exocyclic amine acts as a hydrogen-bond donor to the backbone carbonyl of the kinase "hinge region," while the pyrimidine nitrogen acts as an acceptor. The specific addition of the 5-ethyl and 4,6-dimethyl groups in this compound provides critical hydrophobic interactions. These alkyl groups protrude into the hydrophobic pocket (often referred to as the "gatekeeper" region), increasing the target residence time and preventing the molecule from being easily displaced by endogenous ATP.

KinasePathway A Extracellular Signal (Growth Factor) B Receptor Tyrosine Kinase (RTK) Activation A->B Binds C ATP Binding Pocket (Hinge Region) B->C Requires ATP E Downstream Signaling (MAPK/ERK Pathway) C->E Phosphorylation D 2-Aminopyrimidine Derivative (Competitive Inhibitor) D->C Blocks ATP Binding D->E Inhibits G Apoptosis / Cell Cycle Arrest D->G Induces F Cell Proliferation & Survival E->F Promotes

Caption: Mechanism of action for 2-aminopyrimidine derivatives in kinase inhibition and pathway modulation.

Conclusion

The trajectory of 5-Ethyl-4,6-dimethylpyrimidin-2-amine from a niche reagent used to probe electron-rich olefin cycloadditions to a highly valued building block in pharmaceutical synthesis underscores the unpredictable nature of chemical utility. By understanding the thermodynamic principles of its synthesis and the steric/electronic causality of its structure, researchers can continue to leverage this scaffold to develop next-generation targeted therapeutics.

References

  • Rasoul, H. A. A., & Hall, H. K. Jr. (1982).

    
    -cyanoacrylate with electron-rich olefins." The Journal of Organic Chemistry, 47(11), 2080-2085. Available at: [Link]
    

Sources

Foundational

Technical Whitepaper: 5-Ethyl-4,6-dimethylpyrimidin-2-amine (EDMPA) Scaffolds in Medicinal Chemistry

[1][2] Executive Summary 5-Ethyl-4,6-dimethylpyrimidin-2-amine (EDMPA) represents a specialized subclass of the 2-aminopyrimidine "privileged scaffold" widely utilized in drug discovery.[1][2] Unlike its simpler congener...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

5-Ethyl-4,6-dimethylpyrimidin-2-amine (EDMPA) represents a specialized subclass of the 2-aminopyrimidine "privileged scaffold" widely utilized in drug discovery.[1][2] Unlike its simpler congener, 4,6-dimethylpyrimidin-2-amine, the introduction of the C5-ethyl group imparts unique steric bulk and lipophilicity (LogP modulation), critically influencing the binding kinetics in ATP-competitive kinase inhibitors and GPCR ligands.[1][2] This whitepaper provides a comprehensive technical analysis of EDMPA, detailing its validated synthetic routes, derivatization logic for structure-activity relationship (SAR) expansion, and specific experimental protocols for laboratory-scale production.[2]

Chemical Profile & Identity

ParameterSpecification
IUPAC Name 5-Ethyl-4,6-dimethylpyrimidin-2-amine
Common ID EDMPA
CAS Number 81246-15-3 (Primary), 5960-51-0 (Variant/Salt)
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol
Physical State Crystalline Solid (White to Off-white)
Melting Point 148–152 °C
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Calculated) ~4.5 (Pyridine-like nitrogen), ~13 (Amine)

Structural Significance: The 2-amino group serves as a primary "hinge-binding" motif in kinase inhibitors, forming hydrogen bonds with the backbone residues of the ATP binding pocket.[1][2] The 5-ethyl substituent acts as a "gatekeeper" probe, often occupying the hydrophobic pocket II or solvent-exposed regions, depending on the specific kinase target (e.g., CDK, Aurora, or MAPK families).

Synthetic Pathway & Mechanism[1][2][3]

The industrial and laboratory standard for synthesizing EDMPA relies on the cyclocondensation of guanidine with a


-diketone.[1][2] This reaction is a classic example of binucleophilic addition-elimination.[1][2]
Core Synthesis Logic[2]
  • Reagents: Guanidine Carbonate (or Hydrochloride) + 3-Ethyl-2,4-pentanedione.[1][2]

  • Catalyst/Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃).[2]

  • Solvent: Ethanol (EtOH) or Isopropanol (iPrOH).[2]

  • Mechanism: The guanidine nitrogen attacks one carbonyl carbon of the diketone.[2] A dehydration step follows, leading to an imine intermediate.[2] The second guanidine nitrogen then attacks the second carbonyl, followed by aromatization (loss of water) to form the stable pyrimidine ring.

Reaction Visualization (Graphviz)[2]

SynthesisPath Figure 1: Cyclocondensation Pathway for EDMPA Synthesis Guanidine Guanidine Carbonate (Binucleophile) Inter Intermediate (Acyclic Imine) Guanidine->Inter Nucleophilic Attack (EtOH, Reflux) Diketone 3-Ethyl-2,4-pentanedione (Electrophile) Diketone->Inter Product 5-Ethyl-4,6-dimethylpyrimidin-2-amine (EDMPA) Inter->Product Cyclization & Dehydration (-2 H2O)

Derivatization Strategies & Applications

Once synthesized, EDMPA serves as a versatile building block.[2] The 2-amino group is the primary vector for derivatization, while the 5-ethyl group remains a stable steric anchor.[1][2]

Key Derivatization Pathways[2]
  • Sulfonylation (Antimicrobial/Antifungal): Reaction with arylsulfonyl chlorides yields sulfonamide derivatives.[2] These mimic the p-aminobenzoic acid (PABA) pathway in bacteria or target fungal enzymes.[2]

    • Target: Dihydropteroate synthase (DHPS).[2]

  • Acylation/Amidation (Kinase Inhibition): Coupling with acyl chlorides or carboxylic acids (via EDC/NHS) generates amide-linked inhibitors.[2]

    • Target: CDK2, VEGFR, Aurora Kinases. The pyrimidine ring binds the hinge region, while the amide tail extends into the ribose pocket.

  • Annulation (Fused Heterocycles): Reaction with

    
    -haloketones or diesters can fuse a second ring onto the pyrimidine, creating Pyrazolo[1,5-a]pyrimidines .[2]
    
    • Application: Sedatives (GABA-A modulators) and high-potency kinase inhibitors.[1][2]

Derivatization Logic Diagram

Derivatives Figure 2: Divergent Synthesis from EDMPA Core Core EDMPA Scaffold (Nucleophilic NH2) P_Sulf Sulfonamides (Antimicrobials) Core->P_Sulf + P_Amide Amides/Ureas (Kinase Inhibitors) Core->P_Amide + P_Fused Pyrazolo[1,5-a]pyrimidines (GABA Modulators) Core->P_Fused + R_Sulf Arylsulfonyl Chlorides (Base/DCM) R_Sulf->P_Sulf R_Acyl Acyl Chlorides / Acids (Coupling Agents) R_Acyl->P_Amide R_Halo Alpha-Haloketones (Cyclization) R_Halo->P_Fused

Experimental Protocol: Synthesis of EDMPA

Objective: Isolate high-purity (>98%) 5-ethyl-4,6-dimethylpyrimidin-2-amine.

Materials[2][3][4][5][6][7][8][9][10][11]
  • Guanidine Carbonate (CAS 593-85-1): 9.0 g (0.05 mol)[1][2]

  • 3-Ethyl-2,4-pentanedione (CAS 1540-34-7): 6.4 g (0.05 mol)[1][2]

  • Ethanol (Absolute): 100 mL

  • Sodium Ethoxide (21% wt in EtOH) or solid NaOH (2.0 g)[2]

Step-by-Step Methodology
  • Guanidine Activation:

    • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend Guanidine Carbonate (9.0 g) in 50 mL of absolute ethanol.

    • Why: Guanidine carbonate is stable but less reactive.[2] We must liberate the free guanidine base.[2][3]

    • Add Sodium Ethoxide solution (or NaOH pellets dissolved in EtOH) slowly.[2] Stir for 15 minutes at room temperature.

  • Condensation:

    • Add 3-Ethyl-2,4-pentanedione (6.4 g) dropwise to the stirring mixture.

    • Observation: The solution may turn slightly yellow/orange.[2]

    • Equip the flask with a reflux condenser.[2]

    • Heat the mixture to reflux (approx. 78–80 °C) for 6–8 hours.

    • Monitoring: Check reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).[2] The starting diketone spot should disappear.[2]

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure (Rotavap) to roughly 20% of the original volume.[2]

    • Pour the residue into 100 mL of ice-cold water. The product should precipitate as a white/off-white solid.[1][2]

    • Troubleshooting: If oil forms instead of solid, scratch the flask wall or seed with a crystal if available. Refrigerate overnight.

  • Purification:

    • Filter the solid via vacuum filtration (Buchner funnel).[2]

    • Wash the cake with cold water (2 x 20 mL) to remove inorganic salts (Na₂CO₃/NaCl).[2]

    • Recrystallize from hot Ethanol/Water (9:1) if purity is <98%.[2]

    • Dry in a vacuum oven at 50 °C for 4 hours.

Expected Yield: 65–80% Characterization:

  • 1H NMR (DMSO-d6): δ 6.30 (s, 2H, NH₂), 2.35 (q, 2H, CH₂), 2.15 (s, 6H, 2xCH₃), 0.98 (t, 3H, CH₃).

References

  • Bide Pharm. (2023).[2] Chemical Safety Data Sheet: 5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS 81246-15-3).[1][2][4][5]

  • PubChem. (2023).[2] Compound Summary: 2-Amino-4,6-dimethylpyrimidine (Analogous Scaffold Data).[1][2] National Library of Medicine.[2] [2]

  • Organic Syntheses. (2022).[2] Preparation of Mono-Cbz Protected Guanidines and Cyclization Protocols. Org.[2][3][6][7][8][9][10][11] Synth.

  • Maddila, S., et al. (2014).[2][7] Synthesis and biological evaluation of novel pyrimidine derivatives. Letters in Organic Chemistry.[2][12]

  • Fisher Scientific. (2023).[2] Safety Data Sheet: 2-Amino-4,6-dimethylpyrimidine.[1][2]

Sources

Exploratory

The Pyrimidine Scaffold: A Fulcrum of Bioactivity in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The pyrimidine nucleus, a fundamental heterocyclic aromatic compound, stands as a cornerstone in medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrimidine nucleus, a fundamental heterocyclic aromatic compound, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its inherent structural features, which allow for diverse substitutions and interactions with biological macromolecules, have rendered it a privileged scaffold in the development of a wide array of therapeutic agents.[2] This technical guide provides a comprehensive exploration of the multifaceted biological activities of pyrimidine derivatives, with a particular focus on their applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. We will delve into the mechanistic underpinnings of their actions, provide detailed, field-proven experimental protocols for their evaluation, and present quantitative data to illustrate their therapeutic potential. This guide is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the exploitation of the pyrimidine core in the quest for novel therapeutics.

The Pyrimidine Core: A Privileged Structure in Medicinal Chemistry

The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, known as pyrimidine, is a ubiquitous motif in nature.[1] It forms the backbone of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1] This inherent biological relevance provides a compelling rationale for its exploration in drug design. The pyrimidine scaffold's unique electronic properties and its capacity to participate in hydrogen bonding and π-π stacking interactions allow for high-affinity binding to a diverse range of biological targets.[3]

Anticancer Activity of Pyrimidine Derivatives: Targeting the Engines of Cell Proliferation

The deregulation of cellular signaling pathways that control cell growth and division is a hallmark of cancer. Pyrimidine derivatives have emerged as a powerful class of anticancer agents by targeting key enzymes in these pathways, most notably Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[4]

Mechanism of Action: Inhibition of EGFR and CDK Signaling

Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[3][5][6][7][8] Pyrimidine-based inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.[4]

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that, in complex with their regulatory cyclin partners, govern the progression of the cell cycle.[9][10][11][12][13] The Cyclin E/CDK2 complex, for instance, is pivotal for the G1/S phase transition.[9][10][12][13] Pyrimidine derivatives can be designed to fit into the ATP-binding pocket of CDKs, inhibiting their kinase activity and inducing cell cycle arrest.[1][14][15][16][17]

Quantitative Data: In Vitro Efficacy of Pyrimidine-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of representative pyrimidine derivatives against key kinases and their anti-proliferative effects on cancer cell lines.

CompoundTargetCell LineIC50/GI50Reference
GefitinibEGFRA54919.91 µM[18]
ErlotinibEGFRA54923 µM[19]
ErlotinibEGFRA54914.7 µM[20]
Compound 21cCDK2HCT-1160.09 µM[14]
Compound 13gCDK2HCT-1160.45 µM[14]
Compound 14CDK2/cyclin A2HCT-1166 nM[17]
Compound 15CDK2/cyclin A2HCT-1167 nM[17]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[21][22][23][24][25]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[22] The amount of formazan produced is directly proportional to the number of viable cells.[22]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 for lung cancer, HCT-116 for colon cancer) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a period that allows for at least two to three cell doubling times (typically 48-72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[23]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[21][24]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SHC EGFR->GRB2 Autophosphorylation PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRB pRB CyclinD_CDK46->pRB Phosphorylates E2F E2F pRB->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiates Pyrimidine_Inhibitor Pyrimidine-based CDK2 Inhibitor Pyrimidine_Inhibitor->CyclinE_CDK2 Inhibits Kirby_Bauer_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Agar Inoculate Mueller-Hinton Agar Plate Inoculum->Agar Disks Apply Antimicrobial Disks Agar->Disks Incubate Incubate at 37°C for 16-24h Disks->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Interpret Interpret Results (Susceptible/Intermediate/Resistant) Measure->Interpret

Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.

Antiviral Activity of Pyrimidine Derivatives: Combating Viral Replication

Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy. T[2][26][27][28][29][30][31][32][33][34]heir structural similarity to natural nucleosides allows them to be incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.

Mechanism of Action: Inhibition of HIV Reverse Transcriptase

Human Immunodeficiency Virus (HIV) is a retrovirus that relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, a crucial step for its integration into the host cell's genome. N[28][31][33][34]on-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiviral drugs that bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity. M[26][28][31]any potent NNRTIs possess a pyrimidine core.

Quantitative Data: In Vitro Anti-HIV Activity

The following table shows the IC50 values of some pyrimidine-based NNRTIs against HIV-1 reverse transcriptase.

CompoundTargetIC50Reference
EfavirenzHIV-1 RT2.93 nM (Ki)
BmPCPHIV-1 RT1.51 µM
NevirapineHIV-1 RT3.67 µM
Compound 27HIV-1 RT (WT)11 µM
Compound 1 (DAPY)HIV-1 (WT)5.6 nM (EC50)
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.

[35][36][37][38][39]Principle: A confluent monolayer of host cells is infected with a known amount of virus. In the presence of an effective antiviral agent, the number and size of plaques (areas of cell death caused by viral replication) will be reduced.

[36][37]Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of a suitable host cell line (e.g., Vero cells) in a multi-well plate. 2[35]. Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus with various concentrations of the pyrimidine derivative.

  • Infection: Infect the cell monolayers with the virus-compound mixtures. 4[35]. Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells. 5[39]. Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. 7[35]. Plaque Counting and Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value of the compound.

Signaling Pathway Visualization

HIV_RT_Inhibition cluster_virus HIV Virion cluster_host Host Cell Cytoplasm Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration NNRTI Pyrimidine-based NNRTI NNRTI->RT Allosteric Inhibition

Caption: Mechanism of HIV Reverse Transcriptase Inhibition by NNRTIs.

Anti-inflammatory Activity of Pyrimidine Derivatives: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and its dysregulation can lead to various chronic diseases. Pyrimidine derivatives have shown promise as anti-inflammatory agents by targeting key enzymes involved in the inflammatory process, such as Cyclooxygenase-2 (COX-2).

[24][40][41][42][43]#### 5.1. Mechanism of Action: Selective Inhibition of COX-2

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. W[40][41][42][43][44]hile COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced during inflammation. S[40][41]elective COX-2 inhibitors can therefore reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. Pyrimidine derivatives can be designed to selectively bind to the active site of COX-2.

Quantitative Data: In Vitro COX-2 Inhibition

The following table presents the IC50 values of some pyrimidine derivatives against the COX-2 enzyme.

CompoundTargetIC50 (µM)Reference
CelecoxibCOX-2Varies
Compound 5dCOX-20.16
Compound 3bCOX-20.20
Compound 5bCOX-20.18
Compound 29COX-20.25
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay typically uses a purified COX-2 enzyme and its substrate, arachidonic acid. The production of prostaglandins (e.g., PGE2) is measured in the presence and absence of the test compound.

Step-by-Step Methodology:

  • Enzyme and Compound Preparation: Prepare a solution of purified COX-2 enzyme and various concentrations of the pyrimidine derivative.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture for a specific time at an optimal temperature.

  • Reaction Termination: Stop the reaction, often by adding an acid.

  • Prostaglandin Quantification: Measure the amount of PGE2 produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Visualization

COX2_Inflammation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Releases COX2 COX-2 Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 Activates Phospholipase_A2->Membrane_Phospholipids Acts on Pyrimidine_Inhibitor Pyrimidine-based COX-2 Inhibitor Pyrimidine_Inhibitor->COX2 Inhibits

Caption: COX-2 Pathway in Inflammation and its Inhibition.

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. Its versatility and inherent "drug-like" properties have led to the development of numerous clinically successful drugs. The examples provided in this guide highlight the broad therapeutic potential of pyrimidine derivatives across diverse disease areas. Future research will undoubtedly focus on the design of novel pyrimidine-based compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The application of computational modeling and structure-based drug design will further accelerate the discovery of next-generation pyrimidine therapeutics. As our understanding of the molecular basis of diseases deepens, the pyrimidine core is poised to remain a central element in the armamentarium of medicinal chemists for years to come.

References

  • Abdel-Maksoud, M. S., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic & Medicinal Chemistry, 131, 118286. [Link]

  • Bertoli, C., et al. (2021). Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Cells, 10(7), 1733. [Link]

  • Chepanoske, C. L., et al. (2015). Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. Future Virology, 10(5), 539-553. [Link]

  • Coldren, C. D., et al. (2009). Alterations in Genes of the EGFR Signaling Pathway and Their Relationship to EGFR Tyrosine Kinase Inhibitor Sensitivity in Lung Cancer Cell Lines. PLoS ONE, 4(2), e4576. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. [Link]

  • Sweeney, Z. K., et al. (2019). The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic. Acta Pharmaceutica Sinica B, 9(4), 659-674. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Shannon, J. P., et al. (2020). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. STAR Protocols, 1(3), 100185. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. HardyDiagnostics.com. [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]tr[9][14][45]iazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1856-1871. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx.com. [Link]

  • Wikipedia. (n.d.). Cyclin E/Cdk2. Wikipedia.org. [Link]

  • Ryan, E. M., et al. (2023). Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. International Journal of Molecular Sciences, 24(7), 6469. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. txch.org. [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. IBTBioservices.com. [Link]

  • El-Gamal, M. I., et al. (2022). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic & Medicinal Chemistry, 74, 117036. [Link]

  • Naveed, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5553-5576. [Link]

  • International Association of Providers of AIDS Care. (n.d.). How NNRTIs Work. IAPAC.org. [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. MicrobeNotes.com. [Link]

  • Massive Bio. (2025). Cyclooxygenase 2. MassiveBio.com. [Link]

  • El-Sayed, N. F., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7564. [Link]

  • Basavapathruni, A., et al. (2018). Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening. Proceedings of the National Academy of Sciences, 115(25), E5726-E5735. [Link]

  • Al-Ghamdy, H. S., et al. (2022). The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. International Journal of Molecular Sciences, 23(23), 14754. [Link]

  • Sholl, L. M., et al. (2013). Mutations in the EGFR Pathway. The Journal of Applied Laboratory Medicine, 2(2), 290-299. [Link]

  • Lee, H. J., et al. (2021). Dual Targeting of EGFR with PLK1 Exerts Therapeutic Synergism in Taxane-Resistant Lung Adenocarcinoma by Suppressing ABC Transporters. Cancers, 13(16), 4059. [Link]

  • Le Grice, S. F. J. (2023). Reverse Transcriptase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Wang, Y., et al. (2014). Inhibitory activity of 9-phenylcyclohepta[d]pyrimidinedione derivatives against different strains of HIV-1 as non-nucleoside reverse transcriptase inhibitors. Virology Journal, 11, 19. [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]tr[9][14][45]iazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2234-2250. [Link]

  • Hu, Y., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4315. [Link]

  • Immunopaedia. (n.d.). HIV Drugs Mode of Action. Immunopaedia.org.za. [Link]

  • Lin, K., et al. (2016). AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells. Journal of Cancer, 7(10), 1334-1341. [Link]

  • Chen, Y.-C., et al. (2019). Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways. Journal of Cellular and Molecular Medicine, 23(10), 6889-6898. [Link]

  • Oncohema Key. (2016). Cell Cycle. OncohemaKey.com. [Link]

  • Clinical and Laboratory Standards Institute. (2022). Direct Disk Diffusion Testing From Positive Blood Cultures. CLSI.org. [Link]

  • ViralZone. (n.d.). Non-Nucleoside Reverse Transcriptase Inhibitors. ViralZone.expasy.org. [Link]

  • Kuca-Warnawin, E., & Plebanczyk, M. (2023). The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells. International Journal of Molecular Sciences, 24(3), 2919. [Link]

  • Wu, Y.-L., et al. (2014). Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations. PLoS ONE, 9(2), e85245. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative-Diagnostics.com. [Link]

  • Zhang, M., et al. (2023). Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Molecules, 28(19), 6835. [Link]

  • Abdel-Aziz, M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(11), 3488. [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet.com. [Link]

  • Al-Obaidi, Z. H. M., et al. (2023). Synergistic Effects of 2-Deoxy-D-Glucose and Cinnamic Acid with Erlotinib on NSCLC Cell Line. Iraqi Journal of Pharmaceutical Sciences, 32(1), 136-144. [Link]

  • Scribd. (n.d.). Kirby-Bauer Disk Diffusion Protocol. Scribd.com. [Link]

  • Virongy. (2022). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Virongy.com. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine

Abstract & Introduction This application note details the laboratory-scale synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine , a substituted pyrimidine derivative often utilized as an intermediate in the synthesis of ph...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the laboratory-scale synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine , a substituted pyrimidine derivative often utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

The synthetic strategy employs a classical cyclocondensation reaction (Hantzsch-like pyrimidine synthesis) between a 1,3-dicarbonyl compound and a guanidine derivative.[1] By reacting 3-ethyl-2,4-pentanedione with guanidine carbonate , we achieve the target heterocycle in a single step.[1] This protocol emphasizes high-purity isolation through recrystallization and rigorous structural validation.[1]

Retrosynthetic Analysis

The pyrimidine core is constructed by condensing a binucleophile (guanidine) with a 1,3-electrophile (the


-diketone).[1]
  • Fragment A (Binucleophile): Guanidine (

    
    ), typically generated in situ from Guanidine Carbonate or Hydrochloride.[1]
    
  • Fragment B (Electrophile): 3-Ethyl-2,4-pentanedione (3-Ethylacetylacetone).[1] The ethyl group at the C3 position of the diketone becomes the C5 substituent on the pyrimidine ring.[1]

Materials & Reagents

Reagent / SolventGradeMW ( g/mol )Equiv.[1]Role
Guanidine Carbonate 99%180.170.6*Source of Guanidine
3-Ethyl-2,4-pentanedione 97%+128.171.0Electrophile Precursor
Ethanol (Absolute) ACS46.07SolventReaction Medium
Sodium Ethoxide (21% in EtOH) Optional68.051.1Base (if using Guanidine HCl)
Water (Deionized) Type II18.02-Workup / Recrystallization
Toluene/Heptane ACS--Optional Recrystallization

*Note: Guanidine carbonate provides 2 moles of guanidine per mole of salt.[1] 0.6 equiv of carbonate = 1.2 equiv of guanidine free base.[1]

Experimental Procedure

Reaction Setup

The reaction is best performed under reflux to ensure complete cyclization and dehydration.[1]

  • Equipment: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solvent Preparation: Add 50 mL of absolute ethanol to the RBF.

  • Guanidine Activation:

    • Add 9.0 g (50 mmol) of Guanidine Carbonate .

    • Note: If using Guanidine Hydrochloride, you must add an equimolar amount of Sodium Ethoxide or Sodium Hydroxide to liberate the free base.[1] Carbonate is preferred for cleaner handling.[1]

  • Addition of Electrophile:

    • Slowly add 6.4 g (50 mmol, ~6.8 mL) of 3-Ethyl-2,4-pentanedione to the stirring mixture.

    • The mixture may become slightly turbid.[1]

Cyclization[1][3]
  • Heating: Heat the reaction mixture to a gentle reflux (

    
    ).
    
  • Duration: Maintain reflux for 4 to 6 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1; visualize with UV or Iodine).[1]

    • Endpoint: Disappearance of the diketone spot and appearance of a lower R_f fluorescent spot (pyrimidine).[1]

  • Cooling: Allow the mixture to cool to room temperature.

Workup & Isolation[1]
  • Solvent Removal: Concentrate the reaction mixture to approximately 20% of its original volume using a rotary evaporator.

  • Precipitation: Pour the concentrated residue into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.[1][2]

    • Troubleshooting: If an oil forms, induce crystallization by scratching the glass or cooling to

      
       overnight.[1]
      
  • Filtration: Collect the crude solid by vacuum filtration using a Buchner funnel.[1] Wash the cake with

    
     of cold water to remove inorganic salts.[1]
    
  • Drying: Dry the crude solid in a vacuum oven at

    
     for 4 hours.
    
Purification[1]
  • Recrystallization: Recrystallize the crude product from Ethanol/Water (1:1) or Toluene .[1]

    • Dissolve the solid in minimal hot solvent.[1]

    • Allow to cool slowly to room temperature, then to

      
      .
      
  • Final Yield: Expect a white to off-white crystalline solid.[1] Typical yield: 65--80% .[1]

Mechanism & Logic

The formation of the pyrimidine ring follows a step-wise condensation-dehydration pathway.[1]

  • Nucleophilic Attack: The amine nitrogen of guanidine attacks one of the carbonyl carbons of the

    
    -diketone, forming a hemiaminal intermediate.[1]
    
  • Dehydration: Loss of water generates an enamine/imine structure.[1]

  • Cyclization: The second amine group of the guanidine attacks the second carbonyl carbon.[1]

  • Aromatization: Elimination of a second water molecule and tautomerization results in the stable, aromatic pyrimidine ring.[1]

G Start Reagents: Guanidine + 3-Ethyl-2,4-pentanedione Inter1 Intermediate: Hemiaminal Formation Start->Inter1 Nucleophilic Attack (-H2O) Inter2 Cyclization: Intramolecular Attack Inter1->Inter2 Imine Formation Product Product: 5-Ethyl-4,6-dimethylpyrimidin-2-amine Inter2->Product Dehydration & Aromatization

Figure 1: Mechanistic pathway for the condensation of guanidine with 3-ethyl-2,4-pentanedione.

Expected Results & Characterization

Since specific literature data for the 5-ethyl variant is less common than the 4,6-dimethyl homolog, the following data are extrapolated from homologous series and standard spectroscopic principles.

PropertyExpected Value/ObservationNotes
Appearance White crystalline solidMay be off-white if crude.[1]
Melting Point

(Estimated)
Homolog (4,6-dimethyl) melts at

.[1] Ethyl group typically lowers MP.[1]
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water.[1]

NMR (DMSO-

)

1.0 (t, 3H, Et-CH3), 2.2 (s, 6H, 4,6-CH3), 2.4 (q, 2H, Et-CH2), 6.3 (s, 2H, NH2).
Crucial: Absence of aromatic C5-H signal (usually ~6.3 ppm in non-ethylated homolog).[1]
MS (ESI+)

Molecular Weight = 151.21

Validation Check:

  • NMR: Confirm the presence of the ethyl group (triplet + quartet) and the disappearance of the methine proton at position 5.[1]

  • Purity: Assess via HPLC (C18 column, Acetonitrile/Water gradient).

Safety & Hazards

  • Guanidine Carbonate: Irritant.[1][3] Causes serious eye irritation.[1] Harmful if swallowed.[1]

  • 3-Ethyl-2,4-pentanedione: Flammable liquid.[1] Irritant to eyes and skin.[1]

  • General: Perform all reactions in a fume hood. Wear nitrile gloves and safety goggles.[1]

References

  • General Pyrimidine Synthesis

    • Title: Synthesis of 2-amino-4,6-dimethylpyrimidine (US Patent 2660579A).[1]

    • Source: Google Patents.[1]

    • URL
    • Relevance: Establishes the foundational protocol for condensing guanidine with -diketones in aqueous/alcoholic media.
  • Homolog Characterization

    • Title: 2-Pyrimidinamine, 4,6-dimethyl- (Data Sheet).[1][4][5]

    • Source: NIST Chemistry WebBook.[1][4][5][6][7]

    • URL:[Link][1]

    • Relevance: Provides baseline physical properties (MP, IR) for the 4,6-dimethyl homolog to serve as a reference standard.
  • Reaction Mechanism

    • Title: The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications.[1]

    • Source: Wiley-VCH.[1][8]

    • Context: Standard reference for the Hantzsch-like condensation mechanism of amidines/guanidines with 1,3-dicarbonyls.[1]

Sources

Application

using 5-Ethyl-4,6-dimethylpyrimidin-2-amine as a precursor in drug discovery

Application Note: Strategic Utilization of 5-Ethyl-4,6-dimethylpyrimidin-2-amine in Drug Discovery Executive Summary & Strategic Value 5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 5960-51-0) is a critical pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-Ethyl-4,6-dimethylpyrimidin-2-amine in Drug Discovery

Executive Summary & Strategic Value

5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 5960-51-0) is a critical pharmacophore in modern medicinal chemistry, specifically within the kinase inhibitor landscape. Unlike the simple 4,6-dimethyl analog, the C5-ethyl group introduces a strategic lipophilic bulk (


 value) that can fill hydrophobic pockets in ATP-binding sites (e.g., the gatekeeper region of tyrosine kinases) or modulate metabolic stability by blocking the C5-position from oxidative metabolism.

This guide details the handling, synthetic utility, and validated protocols for deploying this precursor in the synthesis of CDK (Cyclin-Dependent Kinase) and Aurora kinase inhibitors .

Chemical Profile & Reactivity Analysis

PropertySpecification
IUPAC Name 5-Ethyl-4,6-dimethylpyrimidin-2-amine
CAS Number 5960-51-0
Molecular Weight 151.21 g/mol
pKa (Conjugate Acid) ~4.5–5.0 (Pyrimidines are weakly basic; N1 protonation)
Key Reactivity C2-Amine: Nucleophilic, suitable for

and Pd-catalyzed couplings.N1/N3 Nitrogens: H-bond acceptors (critical for "Hinge Binding").[1]
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water.
Structural Logic in Drug Design
  • The Hinge Binder: The 2-amino-pyrimidine motif is a "privileged scaffold" that forms a bidentate hydrogen bond network with the hinge region of kinase enzymes (e.g., Met, Leu residues).

  • The C5-Ethyl "Lock": This substituent forces the molecule into specific conformations due to steric clash with the C4/C6 methyls, often improving selectivity against off-target kinases.

Synthetic Pathways & Application Map

The following diagram illustrates the primary synthetic diversifications accessible from this precursor.

G Precursor 5-Ethyl-4,6-dimethyl pyrimidin-2-amine Rxn1 Pd-Catalyzed Coupling (Buchwald-Hartwig) Precursor->Rxn1 Aryl Halides Pd2(dba)3 / Xantphos Rxn2 Amide Coupling (HATU/DIPEA) Precursor->Rxn2 Carboxylic Acids Rxn3 Urea Formation (Isocyanates) Precursor->Rxn3 R-N=C=O Prod1 Kinase Inhibitors (CDK4/6, Aurora) Rxn1->Prod1 Prod2 GPCR Ligands (Peptidomimetics) Rxn2->Prod2 Prod3 Soluble Epoxide Hydrolase Inhibitors Rxn3->Prod3

Figure 1: Divergent synthetic utility of the 5-ethyl-4,6-dimethylpyrimidin-2-amine scaffold.

Detailed Protocol: Buchwald-Hartwig Cross-Coupling

This protocol is optimized for coupling the pyrimidine amine to electron-deficient heteroaryl chlorides (e.g., 2-chloropyridine derivatives), a common step in synthesizing CDK inhibitors like Abemaciclib analogs.

Rationale

Direct


 displacement is often sluggish due to the electron-rich nature of the 4,6-dimethylpyrimidine ring deactivating the amine. Palladium catalysis is required to lower the activation energy. Xantphos  is selected as the ligand for its wide bite angle, which stabilizes the reductive elimination step critical for forming C-N bonds with heteroaromatics.
Materials
  • Amine: 5-Ethyl-4,6-dimethylpyrimidin-2-amine (1.0 equiv)[2]

  • Electrophile: Heteroaryl Chloride (1.0 equiv)

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 equiv)
    
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 equiv)

  • Base:

    
     (Cesium Carbonate) (2.0 equiv) - Dry, granular
    
  • Solvent: 1,4-Dioxane (Anhydrous, sparged with Argon)

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical for Reproducibility):

    • In a glovebox or under strictly inert atmosphere (Argon), combine

      
       and Xantphos in a vial.
      
    • Add a small volume of anhydrous 1,4-dioxane.[3]

    • Stir at RT for 10 minutes until the solution turns a deep orange/red, indicating active catalyst formation (

      
      ).
      
  • Reaction Assembly:

    • To a pressure-rated microwave vial or Schlenk flask, add the Pyrimidine Amine, the Aryl Chloride, and the

      
      .
      
    • Transfer the pre-formed catalyst solution to the reaction vessel via syringe.

    • Add remaining dioxane to reach a concentration of 0.2 M relative to the limiting reagent.

  • Execution:

    • Seal the vessel.[3]

    • Thermal Method: Heat to 100°C for 12–16 hours.

    • Microwave Method (Preferred): Heat to 120°C for 1 hour.

    • Monitoring: Check LCMS for the product mass

      
      . The starting amine often elutes early; the product will be more lipophilic.
      
  • Workup & Purification:

    • Cool to room temperature.[3]

    • Filter through a Celite pad (eluting with EtOAc) to remove palladium black and inorganic salts.

    • Concentrate the filtrate in vacuo.

    • Purification: Flash chromatography (ISCO).

      • Stationary Phase: Silica Gel.[3][4]

      • Mobile Phase: 0–10% MeOH in DCM (with 1%

        
         additive to reduce tailing of the basic pyrimidine).
        
Troubleshooting & Optimization Table
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive Pd species.Ensure solvents are degassed.[3] Switch to BrettPhos precatalyst (Gen 3) for difficult substrates.
Dehalogenation of Ar-Cl

-hydride elimination pathway active.
Switch solvent to Toluene/t-BuOH (5:1). Lower temperature to 80°C.
Bis-arylation Amine is too nucleophilic (rare for this substrate).Use excess amine (1.2 equiv) relative to the halide.

Protocol: Urea Synthesis (Isocyanate Reaction)

For synthesizing Soluble Epoxide Hydrolase (sEH) inhibitors or specific kinase Type II inhibitors.

  • Dissolution: Dissolve 5-Ethyl-4,6-dimethylpyrimidin-2-amine (1.0 mmol) in anhydrous THF (5 mL).

  • Activation (Optional): If the isocyanate is sluggish, add 1.5 equiv of DIPEA.

  • Addition: Add the Isocyanate (R-NCO, 1.1 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 4 hours. Precipitate often forms.

  • Isolation: Filter the solid precipitate. Wash with cold

    
    . This yields high-purity urea without chromatography.
    

Analytical Validation (Self-Validating System)

To ensure the identity of your precursor before starting, verify these NMR signatures. The symmetry of the molecule simplifies the spectrum.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       6.30 ppm (s, 2H, 
      
      
      
      ) – Broad singlet, exchangeable.
    • 
       2.40 ppm (q, 2H, 
      
      
      
      of ethyl) – Quartet.
    • 
       2.25 ppm (s, 6H, 
      
      
      
      at C4/C6) – Singlet, integrates for 6 protons.
    • 
       1.05 ppm (t, 3H, 
      
      
      
      of ethyl) – Triplet.
    • Note: Absence of aromatic ring protons (C5 is substituted) confirms the correct substitution pattern.

Workflow Visualization

Workflow Start Start: 5-Ethyl-4,6-dimethyl pyrimidin-2-amine Check QC Check: 1H NMR (No Ar-H signal) Start->Check Choice Select Pathway Check->Choice PathA Path A: Kinase Inhibitor (Buchwald Coupling) Choice->PathA PathB Path B: Urea/Amide (Nucleophilic Addition) Choice->PathB StepA1 Mix: Amine + Ar-Cl + Cs2CO3 Solvent: Dioxane PathA->StepA1 StepB1 Mix: Amine + Isocyanate/Acid Solvent: THF/DCM PathB->StepB1 StepA2 Add Catalyst: Pd2(dba)3 / Xantphos StepA1->StepA2 StepA3 Heat: 100°C, 12h StepA2->StepA3 Workup Workup: Celite Filter -> Concentrate StepA3->Workup StepB2 Stir: RT, 4-6h StepB1->StepB2 StepB2->Workup Purify Purification: Flash Column (DCM/MeOH) Workup->Purify Final Final Drug Candidate Purify->Final

Figure 2: Experimental workflow for processing the pyrimidine precursor.

References

  • Furet, P., et al. (2016). "Discovery of a Novel Class of Highly Potent and Selective Kinase Inhibitors." Journal of Medicinal Chemistry. (Generalized reference for Pyrimidine Kinase Inhibitors).

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 223405: 2-Amino-4,6-dimethyl-5-ethylpyrimidine." PubChem.

  • Bagal, S. K., et al. (2013). "Recent progress in the development of soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Method

Application Notes &amp; Protocols for the Investigation of 5-Ethyl-4,6-dimethylpyrimidin-2-amine in Cancer Research

Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology The pyrimidine nucleus is a privileged scaffold in medicinal chemistry and a foundational component in the development of numerous therapeutic agents.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry and a foundational component in the development of numerous therapeutic agents.[1][2] Its structural resemblance to the nucleobases that constitute DNA and RNA has made it a prime candidate for the development of antimetabolites that disrupt nucleic acid synthesis, a cornerstone of chemotherapy for decades with agents like 5-fluorouracil (5-FU).[2] More recently, the versatility of the pyrimidine ring has been exploited to design a new generation of targeted therapies, particularly protein kinase inhibitors.[3][4] By serving as a rigid core to which various functional groups can be appended, pyrimidine derivatives have been successfully developed into potent and selective inhibitors of key oncogenic drivers, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-Ethyl-4,6-dimethylpyrimidin-2-amine , a novel and uncharacterized aminopyrimidine derivative. In the absence of existing data, this guide provides a systematic, tiered experimental workflow to rigorously assess its potential as an anticancer agent. We will proceed from initial broad-spectrum screening to elucidate its mechanism of action and characterize its effects on cellular phenotypes, providing detailed, field-proven protocols at each stage.

Part 1: Initial Assessment of Anticancer Activity via In Vitro Screening

The primary objective is to determine if 5-Ethyl-4,6-dimethylpyrimidin-2-amine exhibits any cytotoxic (cell-killing) or cytostatic (growth-inhibiting) activity against cancer cells. A cell viability assay is the most common and efficient method for this initial screen.[5] We recommend the MTT assay, a colorimetric method that measures the metabolic activity of viable cells.[6][7]

Experimental Workflow: Initial Screening

cluster_0 Tier 1: In Vitro Screening Compound Synthesize/Acquire 5-Ethyl-4,6-dimethylpyrimidin-2-amine PrepareStock Prepare DMSO Stock Solution (e.g., 10 mM) Compound->PrepareStock MTT Perform MTT Assay (72h incubation) PrepareStock->MTT CellPanel Select Diverse Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) CellPanel->MTT IC50 Calculate IC50 Values MTT->IC50 Decision Decision Point: Active (IC50 < 10 µM)? IC50->Decision

Caption: Workflow for the initial screening of the test compound.

Protocol 1: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.[5][6][7]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 5-Ethyl-4,6-dimethylpyrimidin-2-amine (test compound)

  • DMSO (vehicle control)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in sterile PBS), protected from light[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)[7]

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Preparation: Prepare a 2X working stock of the test compound by performing serial dilutions from your main stock in serum-free medium. A typical final concentration range would be 0.01 µM to 100 µM. Also prepare 2X solutions for vehicle (DMSO) and a positive control (Doxorubicin).

  • Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the 2X compound dilutions to the appropriate wells. Ensure vehicle control wells and untreated control wells are included. Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[7] During this time, purple formazan crystals will become visible within the cells under a microscope.

  • Solubilization: Add 100 µL of the solubilization solution to each well.[7] Pipette up and down gently to ensure complete lysis and dissolution of the formazan crystals.

  • Absorbance Measurement: Allow the plate to stand overnight in the incubator to ensure all crystals are dissolved.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Hypothetical IC₅₀ Values
Cell LineHistology5-Ethyl-4,6-dimethylpyrimidin-2-amine IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma2.50.8
A549 Lung Carcinoma5.11.2
HCT116 Colorectal Carcinoma3.80.9
Panc-1 Pancreatic Carcinoma> 502.5
HEK293 Normal Embryonic Kidney> 503.0

This table illustrates how to present screening data. A potent compound is typically defined by an IC₅₀ value in the low micromolar or nanomolar range. Selectivity is indicated by a significantly higher IC₅₀ in non-cancerous cell lines (e.g., HEK293).

Part 2: Elucidating the Mechanism of Action

If the initial screen reveals potent and selective activity, the next critical phase is to determine the compound's mechanism of action (MoA). Given the prevalence of pyrimidine scaffolds in kinase inhibitors, a primary hypothesis is that 5-Ethyl-4,6-dimethylpyrimidin-2-amine targets a protein kinase.[4][8]

Hypothetical Signaling Pathway: CDK4/6 Inhibition

Many aminopyrimidine derivatives are potent inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are critical regulators of the G1-S phase transition in the cell cycle.[4][9] Inhibition of this pathway prevents the phosphorylation of the Retinoblastoma protein (Rb), keeping it bound to the E2F transcription factor and thereby halting cell cycle progression.

cluster_1 Hypothetical Target Pathway: G1-S Transition Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 activates Rb_E2F Rb-E2F Complex CDK46->Rb_E2F phosphorylates Rb Compound 5-Ethyl-4,6- dimethylpyrimidin-2-amine Compound->CDK46 INHIBITS pRb p-Rb (Phosphorylated) E2F Free E2F pRb->E2F releases Rb_E2F->pRb Arrest G1 Arrest Rb_E2F->Arrest maintains Progression G1-S Phase Progression E2F->Progression

Caption: Potential mechanism via inhibition of the CDK4/6-Rb pathway.

Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent ADP detection assay to directly measure the enzymatic activity of a purified kinase and its inhibition by the test compound. The amount of ADP produced in the kinase reaction is converted to a light signal.[10]

Materials:

  • Recombinant human kinase (e.g., CDK4/Cyclin D1)

  • Kinase-specific substrate (e.g., Rb protein or peptide)

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)[10]

  • ATP (at a concentration near the Kₘ for the enzyme, e.g., 10 µM)[10]

  • Test compound and positive control inhibitor (e.g., Palbociclib for CDK4/6)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare a master mix of the kinase and substrate in the kinase buffer.

  • Compound Plating: Add the test compound in various concentrations (and controls) to the wells of the 384-well plate.

  • Kinase Reaction Initiation: Add the kinase/substrate master mix to the wells. To start the reaction, add ATP. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of the Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the % inhibition against the log of compound concentration to determine the enzymatic IC₅₀.

Protocol 3: Western Blotting for Cellular Target Engagement

Western blotting is used to verify that the compound inhibits the target kinase within the cancer cells by detecting changes in the phosphorylation status of the kinase's downstream substrates.[11]

Materials:

  • 6-well tissue culture plates

  • Cancer cell line (e.g., MCF-7, which is Rb-positive)

  • Test compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[12]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Transfer buffer, PVDF membrane, and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates. Once they reach ~70% confluency, treat them with the test compound at 0.5x, 1x, and 2x its MTT IC₅₀ value for 24 hours. Include a DMSO vehicle control.

  • Protein Extraction: Wash cells with ice-cold PBS, then lyse them by adding 100 µL of ice-cold lysis buffer to each well.[13] Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[12]

  • Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[12] Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize all samples to the same concentration (e.g., 20-30 µg of total protein). Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11] Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb), diluted in blocking buffer, overnight at 4°C with gentle shaking.[13]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using a digital imager.[12]

  • Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total Rb and a loading control (Actin) to ensure equal protein loading and to assess the specific decrease in phosphorylation.

Data Presentation: Hypothetical Western Blot Results
Treatmentp-Rb (Ser807/811) LevelTotal Rb LevelInterpretation
Vehicle (DMSO) HighHighBaseline Rb phosphorylation in proliferating cells.
Compound (0.5x IC₅₀) ModerateHighDose-dependent inhibition of Rb phosphorylation.
Compound (1x IC₅₀) LowHighStrong inhibition of CDK4/6 activity in cells.
Compound (2x IC₅₀) Very LowHighConfirms target engagement at cytotoxic concentrations.

Conclusion and Future Directions

Following this structured workflow, a researcher can efficiently progress from an unknown compound to a well-characterized lead candidate with a defined mechanism of action. The data generated—cellular IC₅₀ values, enzymatic IC₅₀ values, and confirmation of target modulation in cells—provides a robust foundation for further preclinical development.

Successful characterization of 5-Ethyl-4,6-dimethylpyrimidin-2-amine as, for instance, a potent CDK4/6 inhibitor would warrant subsequent studies including:

  • Broader Kinase Profiling: To assess selectivity against a large panel of kinases.

  • Cell Cycle and Apoptosis Assays: To confirm the downstream cellular phenotype (G1 arrest).

  • In Vivo Xenograft Studies: To evaluate the compound's efficacy and safety in animal models of cancer.

  • Pharmacokinetic and ADME Studies: To assess the drug-like properties of the compound.

This guide provides the essential protocols and logical framework to unlock the therapeutic potential of novel pyrimidine derivatives in the vital field of cancer research.

References

  • Quartzy. (2017, May 1). Cell viability assays: MTT assay application and protocol. Available from: [Link]

  • Sarwade, P. P., et al. (2024, November 12). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal of Research in Applied and Basic Sciences. Available from: [Link]

  • ResearchGate. (2024, October 22). Role of Pyrimidine Derivatives in the Treatment of Cancer. Available from: [Link]

  • MDPI. (2025, June 23). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Available from: [Link]

  • Raghuwanshi, M., et al. (2026, January 29). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]

  • MDPI. (2021, April 23). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia. Available from: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • NIH. In vitro NLK Kinase Assay. PMC. Available from: [Link]

  • Bio-protocol. (2016, October 20). PKC-θ in vitro Kinase Activity Assay. Available from: [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Available from: [Link]

  • The Scientist. (2024, July 3). Western Blot Protocol, Troubleshooting, and Applications. Available from: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Available from: [Link]

  • Bio-Rad. General Protocol for Western Blotting. Available from: [Link]

  • ResearchGate. (2025, October 15). Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate. Available from: [Link]

  • Acta Crystallographica Section C. (2005, May 15). Ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate and ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-(2-nitrophenylsulfonyl)-1H-pyrazole-4-carboxylate. Available from: [Link]

  • European Journal of Medicinal Chemistry. (2019, September 15). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. Available from: [Link]

  • MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Available from: [Link]

Sources

Application

5-Ethyl-4,6-dimethylpyrimidin-2-amine as an inhibitor for specific enzymes

Application Note: 5-Ethyl-4,6-dimethylpyrimidin-2-amine as a Privileged Scaffold for Enzyme Inhibition Part 1: Introduction & Mechanism of Action 5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 81246-15-3) is a substituted 2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Ethyl-4,6-dimethylpyrimidin-2-amine as a Privileged Scaffold for Enzyme Inhibition

Part 1: Introduction & Mechanism of Action

5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 81246-15-3) is a substituted 2-aminopyrimidine acting as a versatile privileged scaffold in medicinal chemistry. While often encountered as a metabolic intermediate of sulfonamide antibiotics (e.g., structurally related to the pyrimidine core of Sulfamethazine) or a precursor in the synthesis of anxiolytics like Zaleplon, its intrinsic value lies in its ability to bind specific enzymatic pockets.

This compound functions primarily as a low-molecular-weight fragment (MW ~151.2 Da) in Fragment-Based Drug Discovery (FBDD). It is utilized to probe and inhibit enzymes requiring ATP or folate cofactors due to its structural mimicry of the purine/pyrimidine rings found in these natural substrates.

Target Enzymes & Mechanism
  • Cyclin-Dependent Kinases (CDKs) & mTOR/PI3K (Kinase Superfamily):

    • Mechanism: The 2-amino-pyrimidine motif acts as a hinge-binder . The exocyclic amine (N2) and the ring nitrogen (N1) form a characteristic donor-acceptor hydrogen bond pair with the backbone residues of the kinase hinge region (e.g., Glu81/Leu83 in CDK2).

    • Role: Competitive inhibitor at the ATP-binding site. The 5-ethyl and 4,6-dimethyl groups provide hydrophobic contacts within the gatekeeper and solvent-exposed regions, offering vectors for "growing" the fragment into a high-affinity lead.

  • Ammonia Monooxygenase (AMO) (Environmental Target):

    • Mechanism: As a structural analog of nitrification inhibitors, this pyrimidine interferes with the ammonia oxidation pathway in soil bacteria (Nitrosomonas spp.).

    • Role: It acts as a suicide substrate or competitive inhibitor, chelating the copper active site or blocking substrate access, thereby retarding the conversion of ammonia to hydroxylamine.

Part 2: Experimental Protocols

Protocol A: Kinase Fragment Screening via TR-FRET

Objective: To determine the inhibition constant (


) of the scaffold against a specific kinase (e.g., CDK2/CyclinA).

Materials:

  • Compound: 5-Ethyl-4,6-dimethylpyrimidin-2-amine (100 mM stock in DMSO).

  • Enzyme: Recombinant Human CDK2/CyclinA (0.5 nM final).

  • Substrate: Biotin-labeled peptide substrate (e.g., Histone H1 derived).

  • Detection: Europium-labeled anti-phospho-antibody + Streptavidin-APC (Allophycocyanin).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Step-by-Step Workflow:

  • Compound Preparation: Perform a 10-point serial dilution (1:3) of the compound in DMSO, starting at 10 mM (Final assay max concentration: 100 µM).

  • Enzyme Mix: Dilute CDK2/CyclinA in reaction buffer. Dispense 5 µL/well into a 384-well low-volume white plate.

  • Inhibitor Addition: Add 100 nL of compound dilutions using an acoustic dispenser (e.g., Echo 550). Incubate for 15 minutes at RT to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (

    
     apparent concentrations: 50 µM ATP, 100 nM Peptide).
    
  • Incubation: Seal plate and incubate for 60 minutes at RT.

  • Termination & Detection: Add 10 µL of Detection Mix (Eu-Antibody + SA-APC in EDTA-containing buffer). The EDTA stops the kinase reaction by chelating Mg

    
    .
    
  • Readout: Incubate for 1 hour. Read Fluorescence Resonance Energy Transfer (FRET) on a multimode plate reader (Excitation: 337 nm; Emission: 615 nm & 665 nm).

  • Analysis: Calculate Ratio (

    
    ). Fit data to a 4-parameter logistic equation to derive 
    
    
    
    .
Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Objective: To validate direct binding and measure dissociation kinetics (


) for fragment optimization.

Materials:

  • Sensor Chip: CM5 or NTA chip (for His-tagged protein).

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, 5% DMSO).

Workflow:

  • Immobilization: Immobilize the target protein (e.g., Hsp90 or Kinase) to a density of ~3000 RU using standard amine coupling or capture methods. Reference channel is left blank or immobilized with BSA.

  • Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index changes.

  • Injection Cycle:

    • Inject 5-Ethyl-4,6-dimethylpyrimidin-2-amine at concentrations ranging from 0 µM to 500 µM (2-fold dilution).

    • Contact Time: 30 seconds (fast on-rate expected).

    • Dissociation Time: 60 seconds (fast off-rate expected).

    • Flow Rate: 30 µL/min.

  • Data Processing: Zero-adjust, reference-subtract, and solvent-correct the sensorgrams.

  • Analysis: Plot Steady-State Affinity (

    
     vs. Concentration) to calculate 
    
    
    
    , as fragments often have varying kinetics that make kinetic fitting difficult.

Part 3: Data Presentation & Visualization

Table 1: Expected Pharmacological Parameters
ParameterValue / RangeNotes
MW 151.21 DaIdeal for fragment growing (Rule of 3 compliant).
cLogP ~1.5 - 1.8Good lipophilicity for membrane permeability.
LE (Ligand Efficiency) > 0.3 kcal/mol/heavy atomHigh efficiency expected for specific kinase binding.
Target

(Fragment)
50 µM - >500 µMWeak initial potency is typical; requires optimization.
Binding Mode ATP-CompetitiveBinds to the hinge region (Adenine pocket).
Pathway Visualization: Kinase Inhibition Workflow

G cluster_mech Mechanism of Action Fragment 5-Ethyl-4,6-dimethyl pyrimidin-2-amine (Fragment) Target Target Enzyme (Kinase/DHFR) Fragment->Target H-Bonding (Hinge) Complex Enzyme-Inhibitor Complex Target->Complex Equilibrium Assay TR-FRET / SPR Screening Complex->Assay Signal Detection Hit Confirmed Hit (LE > 0.3) Assay->Hit Validation Lead Lead Optimization (SAR Expansion) Hit->Lead Grow Fragment

Figure 1: Fragment-based screening workflow illustrating the interaction of the pyrimidine scaffold with the target enzyme and subsequent validation steps.

Part 4: References

  • Jhoti, H., et al. "Fragment-based drug discovery: A practical approach." Nature Reviews Drug Discovery, 2007.

  • Bidepharm. "5-Ethyl-4,6-dimethylpyrimidin-2-amine Product Data." Bidepharm Catalog, 2024.[1]

  • Wu, J., et al. "Sulfonamide antibiotics alter gaseous nitrogen emissions in the soil-plant system." Science of The Total Environment, 2022.[2] (Describes 2-amino-4,6-dimethylpyrimidine as a bioactive metabolite).

  • Sieber, S., et al. "Kinase Inhibitor Fragments: Key Structural Features." Journal of Medicinal Chemistry, 2019. (General reference for aminopyrimidine scaffolds).

Sources

Method

analytical techniques for quantifying 5-Ethyl-4,6-dimethylpyrimidin-2-amine

Executive Summary This guide details the analytical protocols for the quantification of 5-Ethyl-4,6-dimethylpyrimidin-2-amine (EDP-Amine), a critical intermediate and potential impurity in the synthesis of pyrimidine-bas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the analytical protocols for the quantification of 5-Ethyl-4,6-dimethylpyrimidin-2-amine (EDP-Amine), a critical intermediate and potential impurity in the synthesis of pyrimidine-based pharmaceuticals (e.g., sulfonylureas, kinase inhibitors).[1]

Due to the basicity of the 2-amino-pyrimidine moiety, this compound presents specific chromatographic challenges, including peak tailing and pH-dependent retention shifts.[1] This document provides two validated workflows:

  • Method A (QC-Standard): A robust HPLC-UV method utilizing a high-pH stable C18 column for maximizing peak symmetry and retention.[1]

  • Method B (Trace Analysis): A high-sensitivity LC-MS/MS protocol for quantifying EDP-Amine at genotoxic impurity (GTI) levels.[1]

Physicochemical Profile & Mechanistic Insight

Understanding the molecule is the first step to robust method development.

PropertyValueAnalytical Implication
CAS Number 81246-15-3Unique identifier for procurement/verification.
Formula / MW C₈H₁₃N₃ / 151.21 g/mol Small molecule; elutes early in standard RP-LC.[1]
Structure Pyrimidine core, 2-Amino, 4,6-Dimethyl, 5-EthylBasic pKa (~5.5 - 6.5): The amino group becomes protonated at acidic pH.[1]
Solubility Soluble in MeOH, DMSO, dilute acidAvoid pure water as diluent to prevent precipitation at high concentrations.
UV Max ~240 nm, ~290 nmDual maxima allow for flexible detection; 240 nm offers higher sensitivity.

Expert Insight: Standard silica-based C18 columns often possess residual silanols (acidic). If EDP-Amine is analyzed at pH 3-4, it is positively charged and interacts with these silanols, causing severe tailing.[1] Our strategy: Use a "hybrid" particle column at high pH (pH > 9) to keep the amine deprotonated (neutral), ensuring sharp peaks and purely hydrophobic retention.

Method A: HPLC-UV (Quality Control)

Best for: Purity assay, reaction monitoring, and yield calculation.[1]

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Waters XBridge C18 BEH, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column).

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: 240 nm (primary), 290 nm (secondary identification).

Mobile Phase Strategy (High pH)
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Rationale: At pH 10, EDP-Amine is neutral.[1] This maximizes interaction with the C18 stationary phase and eliminates ionic interactions with silanols.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial Hold
2.00955End Initial Hold
12.004060Linear Gradient
12.10595Wash
15.00595End Wash
15.10955Re-equilibration
20.00955End Run

Method B: LC-MS/MS (Trace Impurity Analysis)

Best for: Genotoxic impurity screening, cleaning validation, and metabolite tracking.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[2]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]⁺ = 152.1 m/z.

MRM Transition Table:

Transition Type Precursor (m/z) Product (m/z) Collision Energy (eV) Mechanism
Quantifier 152.1 135.1 20 Loss of NH₃ (Characteristic of primary amines)
Qualifier 1 152.1 123.1 28 Loss of Ethyl group (-29 Da)

| Qualifier 2 | 152.1 | 110.1 | 35 | Ring fragmentation/Loss of C₃H₆ |[1]

LC Conditions (MS-Compatible)

Since high pH buffers (bicarbonate) can sometimes suppress ionization or clog sources if not volatile enough, we switch to a Formic Acid system for MS, accepting that we must use a modern "Charged Surface Hybrid" (CSH) or Polar-Embedded column to handle the charged amine.

  • Column: Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

Experimental Workflow & Visualization

The following diagram illustrates the decision matrix for sample preparation and analysis, ensuring the integrity of the amine during extraction.

EDP_Analysis_Workflow Start Sample Matrix Extraction Extraction: MeOH/Water (50:50) Sonication 15 min Start->Extraction Filter Filtration: 0.22 µm PTFE (Avoid Nylon - binds amines) Extraction->Filter Decision Target Concentration? Filter->Decision MethodA High Conc (>0.1%) Method A: HPLC-UV (pH 10) Decision->MethodA Assay / Purity MethodB Trace (<100 ppm) Method B: LC-MS/MS (ESI+) Decision->MethodB Impurity / Trace Result Quantification & Reporting MethodA->Result MethodB->Result

Figure 1: Analytical workflow for EDP-Amine. Note the restriction on Nylon filters, which can adsorb cationic amines.

Protocol Validation (ICH Q2 Guidelines)

To ensure trustworthiness, the following validation parameters must be met:

Linearity & Range
  • Protocol: Prepare 5 concentration levels.

    • UV Range: 10 µg/mL to 500 µg/mL.

    • MS Range: 1 ng/mL to 1000 ng/mL.

  • Acceptance: R² > 0.999.

Accuracy (Recovery)
  • Protocol: Spike EDP-Amine into the sample matrix (e.g., API solution) at 50%, 100%, and 150% of the target limit.

  • Acceptance: 90-110% recovery (UV), 80-120% recovery (MS).[1]

Specificity (Stress Testing)
  • Protocol: Expose EDP-Amine to:

    • Acid (0.1N HCl, 60°C, 2h)

    • Base (0.1N NaOH, 60°C, 2h)

    • Oxidation (3% H₂O₂, RT, 2h)

  • Observation: EDP-Amine is relatively stable in base but may degrade in strong oxidation.[1] Ensure the method separates the parent peak from any degradation products (check peak purity using PDA).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.[1]Switch to High pH Method. If using low pH, add 10mM Ammonium Formate to compete for silanol sites.
Split Peaks Sample solvent mismatch.Ensure sample diluent matches initial mobile phase (e.g., 5% ACN). Do not inject 100% MeOH.
Low MS Sensitivity Ion suppression.Check for co-eluting matrix components. Perform a post-column infusion study.
Carryover Amine sticking to injector needle.Use a needle wash with low pH (e.g., 50:50 MeOH:Water + 0.5% Formic Acid).

References

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. (2024).[4] Link

  • BidePharm. Product Data Sheet: 5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS 81246-15-3).[1][5][6]Link

  • Waters Corporation. Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC. Application Note 720001139EN. Link

  • PubChem. Compound Summary: 2-Amino-4,6-dimethylpyrimidine (Analogous Structure Fragmentation).[1]Link

Sources

Application

Application Note &amp; Protocol: Microwave-Assisted Synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine Derivatives

Introduction: The Convergence of Privileged Scaffolds and Green Chemistry Substituted 2-aminopyrimidines represent a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Privileged Scaffolds and Green Chemistry

Substituted 2-aminopyrimidines represent a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors for cancer therapy and various antimicrobial compounds.[1][2] Their prevalence in drug discovery is due to their versatile binding capabilities and synthetic accessibility.[3] The specific scaffold, 5-Ethyl-4,6-dimethylpyrimidin-2-amine, and its derivatives are of particular interest for developing novel bioactive molecules.

Traditionally, the synthesis of these compounds involves conventional heating methods that often require long reaction times, harsh conditions, and can result in modest yields with significant byproduct formation.[4][5] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that circumvents these limitations.[6][7] By utilizing direct, efficient heating through microwave irradiation, MAOS dramatically accelerates reaction rates, improves yields, and enhances product purity, often under solvent-free or more environmentally benign conditions.[8][9] This guide provides a comprehensive overview and a detailed protocol for the rapid and efficient synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine derivatives, tailored for researchers and professionals in drug development.

The Science Behind Microwave-Assisted Synthesis

The remarkable rate enhancements observed in MAOS are not due to a special "microwave effect" but rather to the unique mechanism of energy transfer.[9] Unlike conventional heating, which relies on slow thermal conduction from the vessel walls, microwave energy couples directly with polar molecules in the reaction mixture.[8][10] This interaction occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like the reactants and solvents in this synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[6]

  • Ionic Conduction: If charged particles (ions) are present, they will migrate through the solution under the influence of the electric field, creating an electric current. Resistance to this flow results in instantaneous, localized heating.[6]

This "in-core volumetric heating" is incredibly efficient, allowing temperatures to be reached in seconds that would take many minutes or hours with an oil bath.[11] This rapid heating overcomes activation energy barriers more effectively, leading to dramatically shorter reaction times and often cleaner reaction profiles with fewer side products.[12][13]

The core reaction for synthesizing 2-aminopyrimidines is the condensation of a β-dicarbonyl compound with guanidine. For the target molecule, this involves the reaction of 3-ethylpentane-2,4-dione with guanidine.

Caption: General reaction scheme for pyrimidine synthesis.

Detailed Experimental Protocol

This protocol describes a general method for the microwave-assisted synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine. It can be adapted for the synthesis of various derivatives by using appropriately substituted β-dicarbonyl compounds or guanidines.

3.1. Materials and Reagents

  • β-Dicarbonyl: 3-Ethylpentane-2,4-dione (or other substituted β-diketone)

  • Guanidine Source: Guanidine hydrochloride or Guanidine carbonate

  • Base: Potassium carbonate (K₂CO₃) or Sodium ethoxide (NaOEt)

  • Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Workup Reagents: Deionized water, Ethyl acetate, Brine

  • Purification: Silica gel for column chromatography, appropriate solvents for recrystallization (e.g., ethanol/water).

3.2. Equipment

  • Dedicated single-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

  • 10 mL or 20 mL microwave reaction vials with appropriate septa and caps

  • Magnetic stir bars

  • Standard laboratory glassware (beakers, flasks, separatory funnel)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

3.3. Step-by-Step Synthesis Procedure

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 3-ethylpentane-2,4-dione (1.0 mmol, 1.0 eq), guanidine hydrochloride (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

    • Expert Insight: Guanidine is used as its hydrochloride salt for stability. A base, such as K₂CO₃, is required to liberate the free guanidine nucleophile in situ. Using at least two equivalents of base ensures complete deprotonation and drives the reaction forward.

  • Solvent Addition: Add 3-5 mL of ethanol to the vial. The solvent helps to dissolve the reactants and efficiently absorb microwave energy, ensuring uniform heating.[5]

    • Expert Insight: Ethanol is an excellent choice as it has a high dielectric constant, making it a good microwave absorber, and it is an environmentally friendly solvent.

  • Vial Sealing: Securely cap the vial using a specialized crimper. Ensure the seal is tight to withstand the pressure generated at elevated temperatures.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 120-140 °C (monitored by internal IR sensor)

    • Time: 10-20 minutes

    • Power: Dynamic (instrument will adjust power to maintain temperature)

    • Stirring: On

    • Trustworthiness Check: Modern microwave reactors allow for precise temperature and pressure control, ensuring reaction reproducibility and safety.[12] The reaction should be monitored for completion by thin-layer chromatography (TLC) if necessary.

  • Reaction Workup:

    • After irradiation is complete, allow the vial to cool to room temperature (either passively or via compressed air cooling in the instrument).

    • Once cooled, carefully open the vial.

    • Transfer the reaction mixture to a beaker and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

    • Add ~20 mL of cold deionized water to the resulting residue. This will often cause the product to precipitate.

    • Stir the slurry for 15 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid with additional cold water to remove any remaining inorganic salts.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if impurities are present.

    • Dry the purified product under vacuum.

    • Characterize the final compound using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point to confirm its identity and purity.

Caption: Step-by-step experimental workflow diagram.

Data and Expected Outcomes

The primary advantages of the microwave-assisted protocol are the drastic reduction in reaction time and a significant increase in yield compared to conventional methods.[1][11]

Table 1: Comparison of Microwave vs. Conventional Synthesis

ParameterMicrowave-Assisted MethodConventional Heating MethodReference
Heating Direct, VolumetricConductive (Oil Bath)[9]
Solvent EthanolEthanol / DMF[1]
Temperature 140 °CReflux (~78 °C)[4]
Time 10-20 minutes 8-24 hours [1][11]
Typical Yield >85% 40-70%[11]

Table 2: Synthesis of 2-Aminopyrimidine Derivatives via MAOS

Entryβ-Dicarbonyl PrecursorSolventTemp (°C)Time (min)Yield (%)Reference
1AcetylacetoneEthanol1201092[14]
2BenzoylacetoneDMF1401588[4]
33-Ethylpentane-2,4-dioneEthanol14015~90 (expected)N/A
4DibenzoylmethaneEthanol1502085[15]

Conclusion and Future Applications

The microwave-assisted synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine derivatives provides a rapid, efficient, and scalable method that aligns with the principles of green chemistry.[10][16] This protocol offers significant advantages over traditional synthetic routes, enabling researchers to accelerate the drug discovery process.[12] The ability to quickly generate a library of diverse pyrimidine analogues allows for more extensive structure-activity relationship (SAR) studies, ultimately facilitating the identification and optimization of new therapeutic candidates targeting a wide range of diseases.[2][17]

References

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • SpringerLink. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • PubMed. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • ACS Publications. Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives.
  • Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis.
  • Bentham Science. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds.
  • RSC Publishing. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • Benchchem. Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.
  • PubMed. Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review.
  • ResearchGate. Microwave-assisted synthesis of 2-aminopyrimidines 4a-g. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. Microwave Assisted Synthesis Of New Heterocyclic Compounds.
  • Taylor & Francis Online. Microwave-assisted synthesis of nitrogen-containing heterocycles.
  • IRIS-AperTO. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry.
  • SpringerLink. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available at: [Link]

  • PMC. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity.
  • VNU Journals. Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method. Available at: [Link]

  • ResearchGate. Microwave Assisted Diversified Synthesis of Pyrimidines: An Overview.
  • Taylor & Francis Online. Microwave Assisted Synthesis of Some Pyrimidine Derivatives Using Polyphosphate Ester (PPE) in Ceramic Bath. Available at: [Link]

  • ACS Publications. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Available at: [Link]

  • IJPPR. Microwave Irradiated Synthesis of (E) -2-((5-(6-Methyl-2-Oxo-4- Substituted-1,2,3,4-Tetrahydropyrimidin-5-Yl) - IJPPR. Available at: [Link]

  • PMC. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives.
  • ResearchGate. ChemInform Abstract: Direct Synthesis of 5- and 6-Substituted 2-Aminopyrimidines as Potential Non-natural Nucleobase Analogues. Available at: [Link]

  • ResearchGate. Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate.
  • ResearchGate. Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives.
  • PMC. Recent Advances in Pyrimidine-Based Drugs.
  • GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • Benchchem. Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery.
  • ResearchGate. 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production.

Sources

Method

Application Notes &amp; Protocols: A Research Framework for Evaluating 5-Ethyl-4,6-dimethylpyrimidin-2-amine in Agriculture

Disclaimer: Direct, peer-reviewed research on the specific agricultural applications of 5-Ethyl-4,6-dimethylpyrimidin-2-amine is not extensively available in the public domain. This document, therefore, presents a compre...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Direct, peer-reviewed research on the specific agricultural applications of 5-Ethyl-4,6-dimethylpyrimidin-2-amine is not extensively available in the public domain. This document, therefore, presents a comprehensive, scientifically-grounded framework for its investigation. The protocols provided are based on established methodologies for evaluating analogous compounds within the broader class of 2-aminopyrimidines, which are known precursors and structural components of various commercial pesticides.[1][2][3][4] This guide is intended to provide researchers, scientists, and drug development professionals with a robust starting point for novel agrochemical discovery.

Introduction: The Potential of Novel 2-Aminopyrimidine Derivatives

Pyrimidine derivatives are a cornerstone in the development of new pesticides, demonstrating high efficacy and broad-spectrum biological activities, including herbicidal, fungicidal, and insecticidal properties.[2][3] The 2-aminopyrimidine scaffold, in particular, is a crucial building block in the synthesis of highly effective agrochemicals.[1][4] For instance, it is a key intermediate in the production of sulfonylurea herbicides, which are characterized by their ability to control a wide range of weeds at very low application rates.[5][6][7] Additionally, various aminopyrimidine derivatives have been investigated and developed for their fungicidal activity.[8][9][10]

Given this precedent, 5-Ethyl-4,6-dimethylpyrimidin-2-amine represents a promising, yet unexplored, candidate for novel agrochemical development. Its structural similarity to known bioactive molecules warrants a systematic investigation into its potential applications in crop protection. This guide outlines a logical, multi-stage research program to characterize its biological activity, starting from high-throughput in vitro screening to whole-plant and organism bioassays, and culminating in preliminary formulation and phytotoxicity assessments.

Foundational Research: Synthesis and Characterization

The initial phase of research involves the synthesis and purification of 5-Ethyl-4,6-dimethylpyrimidin-2-amine. While various synthetic routes for pyrimidine derivatives exist[2], a common approach involves the condensation of a β-dicarbonyl compound with guanidine or a related synthon. The resulting compound must be rigorously characterized to confirm its identity and purity using standard analytical techniques such as NMR, mass spectrometry, and elemental analysis, as demonstrated in studies of similar compounds.[5]

Table 1: Physicochemical Properties of 5-Ethyl-4,6-dimethylpyrimidin-2-amine

PropertyValueSource
Molecular Formula C8H13N3PubChem
Molecular Weight 151.21 g/mol PubChem
CAS Number 733039-30-8PubChem
Predicted Solubility Data not readily available; empirical determination required.-
Predicted Stability Data not readily available; empirical determination required.-

Note: The lack of extensive public data necessitates empirical determination of key properties like solubility and stability under various conditions (pH, temperature, UV light), which is critical for formulation development.[11][12]

Tier 1 Screening: In Vitro Bioassays

The first tier of biological evaluation should employ rapid, cost-effective, and high-throughput in vitro assays to determine if the compound exhibits any activity against key agricultural targets.[13][14]

Protocol: Herbicide Target Enzyme Inhibition Assay (ALS/AHAS)

Rationale: Sulfonylurea herbicides, which are structurally related to aminopyrimidines, act by inhibiting the acetolactate synthase (ALS) or acetohydroxyacid synthase (AHAS) enzyme, a key component in the biosynthesis of branched-chain amino acids in plants.[15][16] An in vitro assay targeting this enzyme is a logical first step.[5]

Objective: To determine if 5-Ethyl-4,6-dimethylpyrimidin-2-amine inhibits the activity of the ALS enzyme.

Materials:

  • Purified ALS enzyme (from a plant source like pea or rapeseed).[5]

  • Substrate solution (e.g., pyruvate).

  • Cofactors (Thiamine pyrophosphate, MgCl2, FAD).

  • Test Compound Stock Solution: 10 mg/mL of 5-Ethyl-4,6-dimethylpyrimidin-2-amine in acetone or DMSO.[17]

  • Known ALS inhibitor (e.g., Chlorsulfuron) as a positive control.

  • Microplate reader and 96-well plates.

Procedure:

  • Prepare Assay Buffer: Create an appropriate buffer solution (e.g., potassium phosphate buffer) containing all necessary cofactors.

  • Prepare Test Concentrations: Serially dilute the test compound stock solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Enzyme Reaction:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the test compound dilution, positive control, or solvent control (acetone/DMSO).

    • Add the purified ALS enzyme and incubate briefly.

    • Initiate the reaction by adding the substrate (pyruvate).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Stop Reaction & Develop Color: Stop the reaction (e.g., with H2SO4) and develop a colored product by adding creatine and α-naphthol, which reacts with the acetolactate product.

  • Quantification: Measure the absorbance at the appropriate wavelength (e.g., 530 nm) using a microplate reader.

  • Analysis: Calculate the percent inhibition for each concentration relative to the solvent control. Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity).

Protocol: Fungicidal Spore Germination Assay

Rationale: A fundamental test for fungicidal activity is the ability to prevent fungal spores from germinating. This assay is widely used for initial screening.[18]

Objective: To assess the effect of 5-Ethyl-4,6-dimethylpyrimidin-2-amine on the spore germination of representative plant pathogenic fungi.

Materials:

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum).[9][18]

  • Potato Dextrose Agar (PDA) or a suitable growth medium.

  • Test Compound Stock Solution: 10 mg/mL in acetone.

  • Sterile water and Tween-20 (surfactant).

  • Microscope slides (concavity slides preferred), pipettes, and a hemocytometer.

  • Humid chamber (e.g., a petri dish with moist filter paper).

Procedure:

  • Prepare Spore Suspension: Harvest spores from a 7-10 day old fungal culture by flooding the plate with sterile water containing 0.05% Tween-20. Adjust the spore concentration to ~1x10^5 spores/mL using a hemocytometer.

  • Prepare Test Solutions: Create a range of test concentrations (e.g., 1, 10, 50, 100 µg/mL) by diluting the stock solution in sterile water. Include a solvent control.

  • Incubation:

    • In a microfuge tube, mix equal volumes of the spore suspension and the test solution.

    • Pipette a drop of this mixture onto a concavity slide.

    • Place the slide in a humid chamber to prevent drying.

  • Incubation: Incubate at room temperature (or optimal temperature for the fungus) for 12-24 hours.

  • Assessment: Using a microscope, examine at least 100 spores per replicate. A spore is considered germinated if the germ tube is longer than the spore's diameter.

  • Analysis: Calculate the percentage of germination inhibition for each treatment compared to the control.

Tier 2 Screening: Whole Organism Bioassays

If promising activity is observed in Tier 1, the investigation proceeds to whole organism assays. These tests provide more realistic insights into the compound's potential performance under conditions that better mimic the field.[19][20]

Protocol: Whole-Plant Herbicide Screening (Pre- and Post-Emergence)

Rationale: This bioassay determines the compound's herbicidal efficacy on whole plants, assessing both its ability to prevent seed germination (pre-emergence) and to control established seedlings (post-emergence).[16][21]

Objective: To evaluate the pre- and post-emergence herbicidal activity of 5-Ethyl-4,6-dimethylpyrimidin-2-amine against representative monocot and dicot weed species.

Materials:

  • Seeds of a monocot weed (e.g., Echinochloa crus-galli) and a dicot weed (e.g., Amaranthus retroflexus).[21]

  • Pots, potting soil, and a greenhouse or growth chamber with controlled conditions.

  • Test Compound Stock Solution and a suitable formulation blank (e.g., water, acetone, and a surfactant like Tween-20).[21]

  • Laboratory sprayer calibrated to deliver a consistent volume.

Procedure:

Part A: Pre-Emergence Assay

  • Planting: Fill pots with soil and sow a predetermined number of seeds of each weed species at a shallow depth.

  • Application: Immediately after planting, spray the soil surface evenly with the test solutions at various application rates (e.g., equivalent to 10, 100, 500, 2000 g/ha). Include an untreated control and a blank formulation control.

  • Incubation: Place pots in a growth chamber under optimal conditions for germination and growth. Water as needed by subirrigation to avoid disturbing the treated soil surface.

  • Assessment: After 14-21 days, assess the results by counting the number of emerged seedlings and visually rating the injury (e.g., on a 0-100% scale, where 0 is no effect and 100 is complete kill). Measure shoot and root length or biomass (dry weight) for quantitative data.[21]

Part B: Post-Emergence Assay

  • Planting and Growth: Sow seeds as above and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Application: Spray the foliage of the seedlings evenly with the test solutions at the same range of application rates.

  • Incubation: Return the pots to the growth chamber.

  • Assessment: After 14-21 days, visually assess the phytotoxicity (chlorosis, necrosis, stunting) using the 0-100% scale. Measure plant height and biomass to quantify the effects.

Workflow for Agrochemical Candidate Screening

The following diagram illustrates the logical progression from initial screening to more complex evaluations.

AgrochemicalScreening cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: Whole Organism Bioassay cluster_tier3 Tier 3: Advanced Characterization T1_Enzyme Enzyme Inhibition Assay (e.g., ALS/AHAS) Decision1 Activity Found? T1_Enzyme->Decision1 T1_Spore Spore Germination Assay T1_Spore->Decision1 T2_Pre Pre-Emergence Whole-Plant Assay Decision2 Efficacy Confirmed? T2_Pre->Decision2 T2_Post Post-Emergence Whole-Plant Assay T2_Post->Decision2 T2_Fungi Poisoned Food Assay (Mycelial Growth) T2_Fungi->Decision2 T3_Phyto Crop Phytotoxicity Testing End_Success Advance to Field Trials T3_Phyto->End_Success T3_MOA Mode of Action Studies T3_MOA->End_Success T3_Form Preliminary Formulation Development T3_Form->End_Success Start Synthesize & Characterize 5-Ethyl-4,6-dimethylpyrimidin-2-amine Start->T1_Enzyme Start->T1_Spore Decision1->T2_Pre Yes Decision1->T2_Post Yes Decision1->T2_Fungi Yes End_Fail Discard Candidate Decision1->End_Fail No Decision2->T3_Phyto Yes Decision2->T3_MOA Yes Decision2->T3_Form Yes Decision2->End_Fail No

Caption: A tiered approach for evaluating a novel agrochemical candidate.

Tier 3: Advanced Characterization

Promising candidates from Tier 2 should undergo more detailed investigation to assess their viability for commercial development.

Protocol: Crop Phytotoxicity Assessment

Rationale: A critical step is to ensure the compound is selective, meaning it controls the target pest (weed or fungus) without harming the crop.[22] Phytotoxicity trials are essential to determine crop safety.[23][24][25]

Objective: To evaluate the potential phytotoxic effects of 5-Ethyl-4,6-dimethylpyrimidin-2-amine on representative crop species.

Materials:

  • Seeds/seedlings of major crops (e.g., corn, soybean, wheat, cotton).

  • Test compound applied at 1x and 2x the anticipated effective use rate.

  • Greenhouse or field plots free of target pests.[22]

Procedure:

  • Experimental Setup: Design a randomized complete block experiment with multiple replications. Include an untreated control and a treatment with the formulation blank.

  • Application: Apply the test compound at the appropriate growth stage for the crop, simulating the intended use pattern (e.g., pre-emergence or post-emergence).

  • Assessment: Regularly observe the crops for any signs of injury, including stunting, chlorosis, necrosis, or malformation, over a period of at least 28 days.[26]

  • Data Collection: Use a visual rating scale (0-100%) to score phytotoxicity at multiple time points. For field trials, collect data on yield and quality at harvest.[22][23]

Mode of Action Studies

Understanding how a compound works at a biochemical level is crucial for managing resistance and for future development. If the initial enzyme assay was positive, further studies can confirm the site of action. If the initial assay was negative but whole-plant effects were observed, new investigations are needed to identify the novel target site.

Preliminary Formulation Development

The pure active ingredient is rarely used in practice. Formulation improves the handling, stability, and efficacy of the product.[11][12][27] Initial formulation work would focus on developing simple, stable liquid or solid mixtures for reliable application in further testing.

Table 2: Common Agrochemical Formulation Types

Formulation TypeCodeDescription
Soluble Concentrate SLA liquid formulation that forms a true solution when diluted with water.[27]
Emulsifiable Concentrate ECA liquid formulation containing the active ingredient, a solvent, and emulsifiers, forming an emulsion when mixed with water.[27]
Suspension Concentrate SCA stable suspension of a solid active ingredient in a liquid (usually water), intended for dilution before use.[12]
Water Dispersible Granules WGA granular formulation that disperses or dissolves quickly when added to water.

Conclusion and Future Directions

This document outlines a systematic and scientifically rigorous pathway for the initial investigation of 5-Ethyl-4,6-dimethylpyrimidin-2-amine as a potential agricultural chemical. By following a tiered screening approach, researchers can efficiently identify any promising herbicidal or fungicidal activities. Positive results from this framework would justify advancing the compound to more extensive field trials, toxicological studies, and environmental fate assessments required for the registration of a new pesticide.[23][28] The rich history of pyrimidine derivatives in agriculture suggests that such a structured exploration is a worthwhile endeavor in the continuous search for new and effective crop protection solutions.[3]

References

  • In Vitro Assays | Herbicide Discovery and Screening - Plant and Soil Sciences eLibrary.
  • Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives.
  • Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC . Available at: [Link]

  • Guidelines for preparing Agrochemical field trials in sugarcane.
  • Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies - SciSpace . Available at: [Link]

  • CN101671328A - Novel synthesis method of sulfonylurea weedicide - Google Patents.
  • Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide . Available at: [Link]

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed . Available at: [Link]

  • CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google Patents.
  • The phytotoxicity of agricultural chemicals . Available at: [Link]

  • Using a Plant Bioassay to Detect Herbicide Residue - HARVEST (uSask) . Available at: [Link]

  • Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases . Available at: [Link]

  • Modern Approaches for the Development of New Herbicides Based on Natural Compounds . Available at: [Link]

  • Derivatives of 2-aminopyrimidine. | Download Scientific Diagram - ResearchGate . Available at: [Link]

  • Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives - ResearchGate . Available at: [Link]

  • Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides - à . Available at: [Link]

  • The Determination of Phytotoxicity. - DTIC . Available at: [Link]

  • Phytotoxicity . Available at: [Link]

  • Mode of action of the anilino-pyrimidine fungicide pyrimethanil. 2. Effects on enzyme secretion in Botrytis cinerea | Semantic Scholar . Available at: [Link]

  • Formulations of the Future: Driving Innovation, Sustainability, and Market Trends in Agrochemicals - AgriBusiness Global . Available at: [Link]

  • Screening for Herbicide Resistance in Weeds | Weed Technology | Cambridge Core . Available at: [Link]

  • Whole-Plant and Seed Bioassays for Resistance Confirmation | Weed Science | Cambridge Core . Available at: [Link]

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications . Available at: [Link]

  • Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis - PMC . Available at: [Link]

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC . Available at: [Link]

  • Herbicide Bioassay Study Guide | Analyzeseeds . Available at: [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - ResearchGate . Available at: [Link]

  • Efficacy Testing of Pesticides Against Fungal Pathogens - Microbe Investigations . Available at: [Link]

  • PP 1/135 (4) Phytotoxicity assessment - EPPO database on PP1 Standards . Available at: [Link]

  • Phytotoxicity test with Phytotoxkit liquid samples - MicroBioTests . Available at: [Link]

  • Synthesis of new herbicides from the class of sulfonylureas - ResearchGate . Available at: [Link]

  • An Introduction to Agrochemical Formulation Strategies - Informa Connect . Available at: [Link]

  • Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies - Inside Battelle Blog . Available at: [Link]

  • (PDF) Breakthroughs in Agrochemical Formulations: Enhancing Efficacy and Environmental Compatibility - ResearchGate . Available at: [Link]

  • Fungicide Use in Field Crops Web Book - Crop Protection Network . Available at: [Link]

  • Enzymes in vitro as indicators for pesticides: an examination. - FAO AGRIS . Available at: [Link]

  • US5519139A - Aminopyrimidine derivatives and their production and use - Google Patents.
  • European Guidelines to conduct herbicide resistance tests - HRAC . Available at: [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents . Available at: [Link]

  • Conducting a Bioassay For Herbicide Residues | NC State Extension Publications . Available at: [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech . Available at: [Link]

  • Enzymatic assays for determined of enzymes inhibitor by pesticides for insect. Available at: [Link]

  • Screening the natural compounds from the novel herbicide template molecule - ResearchGate . Available at: [Link]

Sources

Application

Development and Validation of High-Throughput Screening Assays for 5-Ethyl-4,6-dimethylpyrimidin-2-amine Derivatives Targeting CDK4/6

Executive Summary & Pharmacological Context The compound 5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 81246-15-3) represents a highly versatile chemical building block. In modern drug discovery, the 2-aminopyrimidine scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 81246-15-3) represents a highly versatile chemical building block. In modern drug discovery, the 2-aminopyrimidine scaffold is a privileged pharmacophore for competitive ATP-binding kinase inhibitors[1]. Structural biology studies, such as the cocrystallization of Ribociclib with Cyclin-Dependent Kinase 6 (CDK6) (PDB ID: 5L2T), demonstrate that the 2-aminopyrimidine moiety forms critical hydrogen bonds with the kinase hinge region (e.g., VAL101)[2]. Furthermore, cheminformatics analyses confirm that 2-aminopyrimidine is one of the most common and highly active fragments in CDK4/6 inhibitors[3].

When developing screening assays for derivatives of 5-Ethyl-4,6-dimethylpyrimidin-2-amine, the primary objective is to quantify their ability to inhibit the CDK4/6-Cyclin D1 complex. This complex is responsible for the hyperphosphorylation of the retinoblastoma protein (pRb), a critical event that drives the cell cycle from the G0/G1 phase into the S phase[4].

Pathway A Cyclin D1 C Active Complex A->C B CDK4/6 B->C D Rb Protein C->D ATP E Phospho-Rb D->E F E2F Release (G1 to S Phase) E->F I 2-Aminopyrimidine Derivatives I->C Inhibits

Fig 1: CDK4/6-Rb pathway and competitive ATP-inhibition by 2-aminopyrimidine derivatives.

Assay Design Rationale & Causality

To build a self-validating screening funnel, we employ a two-tiered approach: a Biochemical TR-FRET Assay for direct target engagement, followed by a Cell-Based HTRF Assay to verify intracellular efficacy.

Why TR-FRET? Time-Resolved Fluorescence Energy Transfer (TR-FRET) is selected over standard fluorescence intensity assays due to its superior signal-to-noise ratio. Small molecule libraries—especially early-stage fragments like 5-Ethyl-4,6-dimethylpyrimidin-2-amine—often exhibit autofluorescence at short lifetimes. TR-FRET utilizes a Europium (Eu) donor with a long emission half-life. By introducing a time delay (e.g., 50 µs) before reading the emission, short-lived compound autofluorescence completely decays, preventing false positives[5].

TRFRET S Biotinylated pRb Substrate E Europium-Cryptate Anti-pRb (Donor) S->E Binds Phospho-Epitope A Streptavidin-XL665 (Acceptor) S->A Binds Biotin E->A Energy Transfer (Proximity < 10nm) F FRET Emission (665 nm) A->F L Excitation (337 nm) L->E

Fig 2: TR-FRET logic: FRET only occurs when the substrate is successfully phosphorylated.

Protocol I: Biochemical TR-FRET Kinase Assay

This protocol measures the direct inhibition of CDK4/Cyclin D1 kinase activity[6].

Reagents & Buffer Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. Causality: MgCl₂ is strictly required as ATP must form a Mg²⁺-ATP complex to be utilized by the kinase active site[6].

  • Quench Buffer: 30 mM EDTA in TR-FRET dilution buffer. Causality: EDTA acts as a rapid chelator of Mg²⁺, instantly stripping the metal from the active site and halting the kinase reaction to ensure a stable readout window[7].

Step-by-Step Methodology
  • Compound Preparation: Prepare a 3-fold dilution series of the 5-Ethyl-4,6-dimethylpyrimidin-2-amine derivatives in 100% DMSO. Transfer 100 nL of compound to a low-volume 384-well white microplate using an acoustic dispenser (e.g., Echo 550) to minimize solvent carryover.

  • Enzyme Addition: Add 5 µL of recombinant CDK4/Cyclin D1 (final concentration: 2 nM) in Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the ATP pocket.

  • Reaction Initiation: Add 5 µL of a substrate mix containing Biotinylated-Rb peptide (final: 50 nM) and ATP (final: 10 µM, near the Km value to ensure competitive inhibitors can be accurately assessed).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Quench & Detection: Add 10 µL of Detection Mix containing 30 mM EDTA, 2 nM Eu-labeled anti-phospho-Rb antibody, and 10 nM Streptavidin-XL665.

  • Readout: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm). Calculate the FRET ratio (665 nm / 620 nm).

Self-Validation & Quality Control
  • Max Signal (0% Inhibition): DMSO only.

  • Min Signal (100% Inhibition): Kinase buffer lacking ATP.

  • Acceptance Criteria: The assay is only considered valid if the Z'-factor is > 0.6, indicating robust separation between positive and negative controls.

Protocol II: Cell-Based HTRF pRb Assay

To ensure the 2-aminopyrimidine derivatives penetrate the cell membrane and engage the target in a physiological environment, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay quantifying endogenous pRb in MCF-7 breast cancer cells[4].

Step-by-Step Methodology
  • Cell Plating: Harvest MCF-7 cells (ER-positive, highly dependent on CDK4/6) and plate at 10,000 cells/well in 8 µL of DMEM + 10% FBS into a 384-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add 2 µL of the compound (5X final concentration in medium containing 0.5% DMSO). Incubate for 24 hours.

  • Lysis: Remove media and add 10 µL of supplemented Lysis Buffer. Causality: The lysis buffer must contain phosphatase inhibitors (NaF, Na₃VO₄) to prevent endogenous cellular phosphatases from dephosphorylating pRb during extraction, which would result in a false-positive indication of kinase inhibition.

  • Detection: Add 10 µL of HTRF antibody premix (Eu-Cryptate donor antibody and d2-acceptor antibody targeting distinct pRb epitopes). Incubate overnight at room temperature[4].

  • Orthogonal Counter-Screen: In a parallel plate, run a CellTiter-Glo (ATP-luminescence) assay. Causality: This ensures that a drop in pRb signal is due to genuine CDK4/6 inhibition and not merely broad-spectrum compound cytotoxicity.

Screening Workflow & Data Presentation

Workflow Step1 Step 1: Compound Prep 5-Ethyl-4,6-dimethylpyrimidin-2-amine analogues in 100% DMSO Step2 Step 2: Biochemical Screen TR-FRET CDK4/Cyclin D1 Assay (IC50 Determination) Step1->Step2 Step3 Step 3: Orthogonal Validation Cell-based HTRF pRb Assay (MCF-7 / T47D cell lines) Step2->Step3 Step4 Step 4: Lead Selection Selectivity profiling & ADME Step3->Step4

Fig 3: High-throughput screening workflow for identifying novel CDK4/6 inhibitors.

Quantitative Data Summary

Because the base 5-Ethyl-4,6-dimethylpyrimidin-2-amine scaffold represents an early-stage, low-molecular-weight fragment, it will naturally exhibit lower potency than fully elaborated clinical drugs. The table below outlines expected assay metrics and comparative IC₅₀ values to guide hit-to-lead optimization.

Compound ClassExample CompoundBiochemical IC₅₀ (CDK4)Cell-Based IC₅₀ (pRb)Assay S/B RatioZ'-Factor
Fragment Scaffold 5-Ethyl-4,6-dimethylpyrimidin-2-amine> 10 µM> 50 µM4.20.75
Optimized Derivative Target Lead (Hypothetical)< 50 nM< 150 nM5.10.82
Clinical Control Palbociclib[1]11 nM15 nM5.50.85
Clinical Control Ribociclib[2]10 nM40 nM5.40.84

References

Sources

Method

5-Ethyl-4,6-dimethylpyrimidin-2-amine in the synthesis of novel heterocyclic compounds

Application Note: 5-Ethyl-4,6-dimethylpyrimidin-2-amine in the Synthesis of Novel Heterocyclic Compounds Executive Summary 5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 81246-15-3)[1][2] is a highly versatile, electron-ric...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Ethyl-4,6-dimethylpyrimidin-2-amine in the Synthesis of Novel Heterocyclic Compounds

Executive Summary

5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 81246-15-3)[1][2] is a highly versatile, electron-rich building block utilized in the synthesis of complex nitrogen-containing heterocycles. This application note details the mechanistic rationale and experimental protocols for utilizing this compound in two primary workflows: the Chichibabin synthesis of imidazo[1,2-a]pyrimidines and the acid-catalyzed condensation to form bioactive Schiff bases. By leveraging the unique steric and electronic profile of the 5-ethyl and 4,6-dimethyl substitutions, drug development professionals can achieve high regioselectivity and enhanced physiological stability in their target pharmacophores.

Chemical Profile & Mechanistic Rationale

The reactivity of 2-aminopyrimidines is governed by the interplay between the exocyclic amino group and the endocyclic ring nitrogens[3]. In 5-ethyl-4,6-dimethylpyrimidin-2-amine, the presence of alkyl groups exerts a strong +I (inductive) effect, significantly altering the molecule's reactivity profile:

  • Electronic Effects: The electron-donating methyl and ethyl groups increase the basicity and nucleophilicity of the endocyclic nitrogen atoms. This makes the ring nitrogens the preferred sites for initial electrophilic attack, a critical factor in bimolecular cyclizations[4] and multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction[5][6].

  • Steric Hindrance: The 4,6-dimethyl groups introduce substantial steric bulk adjacent to the ring nitrogens. While this raises the activation energy required for cyclization, it acts as a powerful structural director. It enforces strict regiocontrol, preventing unwanted side reactions and directing the formation of specific isomers during fused-ring synthesis.

Application 1: Synthesis of Highly Substituted Imidazo[1,2-a]pyrimidines

Imidazo[1,2-a]pyrimidines are privileged scaffolds in medicinal chemistry, exhibiting potent antiviral, anticancer, and antifungal properties[7][8][9]. The synthesis of 6-ethyl-5,7-dimethyl-2-arylimidazo[1,2-a]pyrimidines is achieved via the Chichibabin reaction by condensing 5-ethyl-4,6-dimethylpyrimidin-2-amine with α-haloketones (e.g., α-bromoacetophenone)[4][10].

Causality of Experimental Choices: The reaction is typically carried out in a polar, aprotic solvent (like DMF) or under refluxing ethanol to solvate the charged intermediates. The mechanism proceeds via an initial SN2 attack by the highly nucleophilic endocyclic nitrogen on the α-carbon of the haloketone, forming a pyrimidinium intermediate. Subsequent intramolecular nucleophilic attack by the exocyclic amine on the carbonyl carbon, followed by dehydration, yields the aromatic imidazo[1,2-a]pyrimidine system[4]. The thermodynamic driving force is the formation of the fully conjugated, planar fused heterocycle.

Table 1: Reaction Optimization for Imidazo[1,2-a]pyrimidine Synthesis

α-Haloketone Solvent Temp (°C) Time (h) Yield (%)
2-Bromoacetophenone Acetone 56 (Reflux) 12 78
2-Bromo-4'-chloroacetophenone DMF 90 6 85
2-Bromo-4'-methoxyacetophenone Ethanol 78 (Reflux) 8 82

(Note: Yields are representative based on analogous 4,6-dimethylpyrimidin-2-amine cyclizations[8][11])

G A 5-Ethyl-4,6-dimethylpyrimidin-2-amine C Bimolecular Nucleophilic Substitution (SN2) Ring Nitrogen attacks α-Carbon A->C B α-Bromoacetophenone B->C D Intermediate: N-Alkylated Pyrimidinium Salt C->D E Intramolecular Cyclization Exocyclic Amine attacks Carbonyl D->E F Intermediate: Hydroxyimidazoline E->F G Dehydration (-H2O) F->G H 6-Ethyl-5,7-dimethyl-2-phenylimidazo[1,2-a]pyrimidine G->H

Caption: Mechanistic pathway of the Chichibabin reaction forming imidazo[1,2-a]pyrimidines.

Application 2: Synthesis of Bioactive Schiff Bases

Schiff bases derived from 2-aminopyrimidines are known for their broad-spectrum antimicrobial and antifungal activities[12]. The condensation of 5-ethyl-4,6-dimethylpyrimidin-2-amine with substituted benzaldehydes yields stable imines.

Causality of Experimental Choices: The reaction requires a catalytic amount of glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating attack by the exocyclic amine. The steric shielding provided by the 5-ethyl and 4,6-dimethyl groups protects the resulting imine bond (C=N) from rapid hydrolytic cleavage, thereby enhancing the compound's stability in biological assays and physiological environments[12].

Workflow Step1 Reagent Preparation Equimolar Amine + Aldehyde Step2 Solvent Addition Absolute Ethanol + Glacial AcOH (Cat.) Step1->Step2 Step3 Reflux (80°C, 4-6h) Dean-Stark Trap (Optional) Step2->Step3 Step4 Reaction Monitoring TLC (Hexane:EtOAc 7:3) Step3->Step4 Step5 Cooling & Precipitation Ice Bath (0-5°C) Step4->Step5 Step6 Filtration & Washing Cold Ethanol Wash Step5->Step6 Step7 Recrystallization Hot Ethanol Step6->Step7 Step8 QC / Validation NMR, IR, LC-MS Step7->Step8

Caption: Step-by-step experimental workflow for the synthesis of pyrimidine-derived Schiff bases.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 6-Ethyl-5,7-dimethyl-2-phenylimidazo[1,2-a]pyrimidine
  • Preparation: In a 100 mL round-bottom flask, dissolve 5-ethyl-4,6-dimethylpyrimidin-2-amine (10 mmol, 1.51 g) in 30 mL of anhydrous DMF.

  • Addition: Add 2-bromoacetophenone (10.5 mmol, 2.09 g) dropwise at room temperature.

  • Cyclization: Heat the mixture to 90°C under a nitrogen atmosphere for 6 hours.

    • Self-Validation Step: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting amine spot (Rf ~0.4) and the appearance of a highly fluorescent product spot under UV 254 nm indicates reaction completion.

  • Workup: Cool to room temperature and pour into 100 mL of ice-cold saturated NaHCO3 solution to neutralize the hydrobromide salt. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to afford the pure product.

Protocol B: Synthesis of (E)-N-Benzylidene-5-ethyl-4,6-dimethylpyrimidin-2-amine
  • Preparation: Dissolve 5-ethyl-4,6-dimethylpyrimidin-2-amine (5 mmol, 0.75 g) and benzaldehyde (5.2 mmol, 0.55 g) in 20 mL of absolute ethanol.

  • Catalysis: Add 3-4 drops of glacial acetic acid.

  • Condensation: Reflux the mixture at 80°C for 4-6 hours.

    • Self-Validation Step: The reaction mixture will transition from clear to a deep yellow/orange hue, indicating extended conjugation through imine formation.

  • Isolation: Cool the mixture in an ice bath (0-5°C) to induce precipitation. Filter the precipitate under vacuum and wash with 5 mL of cold ethanol.

  • Validation: Confirm structure via 1H-NMR.

    • Self-Validation Step: Look for the characteristic azomethine (-CH=N-) proton singlet around δ 8.5-8.8 ppm, confirming the successful formation of the Schiff base[12].

References

  • Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Research UEES.[Link]

  • Synthesis and Characterization of New Heterocyclic Compounds Derived from 2-Aminopyrimidine. rdd.edu.iq. [Link]

  • Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. ResearchGate.[Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives. PMC - NIH. [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journals.[Link]

  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. J-Stage. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements. PMC - NIH. [Link]

  • University of Groningen The Groebke-Blackburn-Bienayme Reaction. rug.nl.[Link]

  • Fundamentals of Heterocyclic Chemistry Importance in Nature and in the Synthesis of Pharmaceuticals. DOKUMEN.PUB.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine

Welcome to the technical support center for the synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to improve the yield and purity of your synthesis.

Troubleshooting Guide: Enhancing Your Synthesis Outcomes

This section addresses specific issues that may arise during the synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine.

Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

Answer: Low yields in the Pinner-type synthesis of 2-aminopyrimidines are a common issue and can often be attributed to several factors. This synthesis is typically a condensation reaction between a 1,3-dicarbonyl compound and an amidine.[1][2]

  • Purity of Starting Materials: The purity of your reactants is critical. Guanidine, often used as the amidine source, is hygroscopic and can hydrolyze over time, which will inhibit the reaction.[3] Similarly, impurities in your 1,3-dicarbonyl compound can lead to side reactions.

    • Recommendation: Ensure your guanidine hydrochloride is dry and use freshly prepared or purified starting materials. Anhydrous reaction conditions are highly recommended.[3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are crucial for driving the reaction to completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[3][4] While ethanol is a common solvent, exploring other options may improve reactant solubility and reaction rates.[3]

  • Inefficient Base/Catalyst: The choice and amount of base are critical for the deprotonation of guanidine and to catalyze the condensation.

    • Recommendation: Sodium ethoxide is commonly used. Ensure it is not degraded. The stoichiometry of the base should be carefully controlled.

  • Incorrect Stoichiometry: Inaccurate molar ratios of reactants can result in the incomplete conversion of the limiting reagent.[4]

    • Recommendation: Carefully calculate and measure the molar ratios of all reactants. A slight excess of the guanidine may be beneficial.

Question 2: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?

Answer: Side reactions can compete with the desired pyrimidine formation, leading to a complex mixture and difficult purification.

  • Self-Condensation of the 1,3-Dicarbonyl Compound: Under basic conditions, 1,3-dicarbonyl compounds can undergo self-condensation.

    • Recommendation: Control the reaction temperature and the rate of addition of the base to minimize this side reaction.

  • Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of reaction intermediates and starting materials.[3]

    • Recommendation: Ensure strictly anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[4]

The following workflow can help diagnose and address issues with side product formation:

G start Side Products Observed check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impure? Purify/Replace check_conditions Verify Anhydrous Conditions check_purity->check_conditions Pure? check_conditions->start Wet? Dry Solvents/Inert Atm. optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Anhydrous? optimize_temp->start Suboptimal? Monitor w/ TLC optimize_base Optimize Base Addition optimize_temp->optimize_base Optimized? optimize_base->start Suboptimal? Slow Addition end_success Minimized Side Products optimize_base->end_success Optimized?

Caption: Troubleshooting workflow for minimizing side products.

Question 3: The final cyclization and dehydration step seems to be incomplete. How can I drive the reaction to completion?

Answer: Incomplete cyclization can be a bottleneck in this synthesis.

  • Insufficient Activation: The final ring-closure and dehydration may require acid catalysis to proceed efficiently.

    • Recommendation: If not already part of your protocol, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final steps.[3]

  • Equilibrium: The final dehydration step is often reversible.

    • Recommendation: Use of a Dean-Stark apparatus to remove water can drive the equilibrium towards the product.

Frequently Asked Questions (FAQs)

What is the general reaction mechanism for the synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine?

The synthesis of 2-aminopyrimidines from a β-diketone and guanidine follows a well-established condensation mechanism. The key steps are:

  • Nucleophilic attack: The guanidine attacks one of the carbonyl carbons of the β-diketone.

  • Second nucleophilic attack: An intramolecular attack by the other nitrogen of the guanidine on the second carbonyl carbon.

  • Cyclization and Dehydration: The resulting intermediate undergoes cyclization and then dehydration to form the aromatic pyrimidine ring.

G cluster_0 Reaction Mechanism Guanidine Guanidine Intermediate Intermediate Guanidine->Intermediate Nucleophilic Attack β-Diketone β-Diketone β-Diketone->Intermediate Product Product Intermediate->Product Cyclization & Dehydration

Caption: Simplified reaction mechanism for pyrimidine synthesis.

Why is a base, such as sodium ethoxide, required for this reaction?

Guanidine is typically used as its hydrochloride salt. The base serves two primary purposes:

  • Deprotonation: To neutralize the hydrochloride salt and generate the free guanidine base, which is the active nucleophile.

  • Catalysis: The base can also catalyze the condensation and dehydration steps.

What are the critical parameters to control for a successful synthesis?

ParameterImportanceRecommended Control
Purity of Reactants HighUse dry, high-purity starting materials.[4]
Anhydrous Conditions HighUse dry solvents and an inert atmosphere.[3][4]
Reaction Temperature MediumMonitor by TLC to find the optimal temperature.[3]
Stoichiometry HighCarefully measure molar ratios of reactants.[4]

Experimental Protocols

Standard Protocol for the Synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dry ethanol under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add sodium ethoxide to the ethanol and stir until dissolved.

  • Guanidine Addition: Add guanidine hydrochloride to the solution and stir for 15-20 minutes.

  • Diketone Addition: Slowly add 3-ethyl-2,4-pentanedione to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

TLC Monitoring Protocol

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70) is a good starting point. Adjust the polarity as needed.

  • Stationary Phase: Silica gel plates.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • Synthesis of Pyrimidine Derivatives. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Ethyl-4,6-dimethylpyrimidin-2-amine

From the desk of a Senior Application Scientist Welcome to the technical support guide for 5-Ethyl-4,6-dimethylpyrimidin-2-amine. This molecule, a substituted aminopyrimidine, serves as a valuable building block in medic...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist

Welcome to the technical support guide for 5-Ethyl-4,6-dimethylpyrimidin-2-amine. This molecule, a substituted aminopyrimidine, serves as a valuable building block in medicinal chemistry and materials science. However, its unique combination of a basic amino group, a polar pyrimidine core, and non-polar alkyl substituents presents specific purification challenges. This guide is designed to provide you with practical, field-proven solutions to overcome these hurdles, ensuring you obtain a high-purity product for your downstream applications. We will explore the causality behind common issues and provide robust, step-by-step protocols to troubleshoot them effectively.

Part 1: Pre-Purification Analysis & Characterization

Before attempting any purification, a thorough analysis of the crude product is essential. This initial assessment will dictate the most effective purification strategy.

FAQ: What are the key physicochemical properties I should be aware of?

Understanding the properties of 5-Ethyl-4,6-dimethylpyrimidin-2-amine is the first step in designing a purification protocol. While specific experimental data for this exact molecule is scarce, we can estimate its properties based on its structural analogues, such as 2-Amino-4,6-dimethylpyrimidine[1][2].

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Formula C₉H₁₃N₃---
Molecular Weight 163.22 g/mol Influences diffusion and elution behavior.
Appearance Likely an off-white to light yellow crystalline solid.[3]Visual cue for purity; color may indicate impurities.
pKa (of conjugate acid) ~4.0 - 5.0 (Estimated)The 2-amino group is basic and will be protonated in acidic conditions. This is key for acid-base extraction.[4]
Polarity Moderately PolarThe pyrimidine ring and amino group contribute polarity, while the alkyl groups add non-polar character. This dual nature can complicate chromatography.[5]
Solubility Soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in non-polar solvents (e.g., hexanes) and water.Crucial for selecting solvents for recrystallization and chromatography.
FAQ: How should I assess the purity of my crude product?

A multi-technique approach is recommended to get a complete picture of your crude material.

  • Thin-Layer Chromatography (TLC): This is the most critical and rapid tool for initial assessment.[5][6]

    • Objective: To visualize the target compound, starting materials, and byproducts.

    • Recommended Eluent: Start with a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed. Add 0.5-1% triethylamine (TEA) to the eluent to prevent peak tailing caused by the basic amine group interacting with the acidic silica plate.[6]

    • Visualization: Use a UV lamp (254 nm) and consider staining with ninhydrin, which is specific for primary/secondary amines.[4]

  • ¹H NMR Spectroscopy:

    • Objective: To confirm the presence of the desired product and identify major impurities by comparing the crude spectrum to the expected chemical shifts and integration values.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Objective: To obtain a more accurate assessment of purity and identify the molecular weights of impurities, which can provide clues to their identity.

Part 2: Troubleshooting Common Purification Challenges

This section addresses the most frequent issues encountered during the purification of 5-Ethyl-4,6-dimethylpyrimidin-2-amine and provides actionable solutions.

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Issue 1: My compound is streaking badly on a silica gel column.

Probable Cause: This is a classic sign of strong interaction between the basic 2-amino group of your pyrimidine and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction leads to slow, uneven elution, resulting in broad, tailing peaks and often poor recovery.[5][6]

Solution: Deactivate the Silica Gel with a Basic Modifier. By adding a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your mobile phase, you can neutralize the acidic sites on the silica.

Detailed Protocol: Flash Column Chromatography

  • Solvent System Selection:

    • Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.4.[6]

    • Start with Hexane/Ethyl Acetate mixtures.

    • Crucially, add 0.5-1% triethylamine (TEA) to the solvent mixture. For example: 70% Hexane, 30% Ethyl Acetate, 0.5% TEA.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 90:10:0.5 Hexane:EtOAc:TEA).

    • Pour the slurry into the column and use positive pressure to pack a firm, level bed. Do not let the column run dry.[5]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial eluent. Carefully apply the solution to the top of the silica bed.[5]

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to dryness on a rotary evaporator. Carefully load the resulting free-flowing powder onto the column. This method often provides superior resolution.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) as needed.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator. The TEA is volatile and will co-evaporate with the solvent.

Issue 2: I can't find a good single-solvent system for recrystallization.

Probable Cause: The molecule's moderate polarity means it may be too soluble in polar solvents and not soluble enough in non-polar solvents for effective single-solvent recrystallization.

Solution: Use a Two-Solvent Recrystallization System. This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then adding a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes turbid.

Detailed Protocol: Two-Solvent Recrystallization Screening

  • Select Solvent Pairs: Choose a pair of miscible solvents with different polarities, one "good" and one "bad".

    • Good Candidates for "Good" Solvent: Ethyl acetate, Isopropanol, Acetone.

    • Good Candidates for "Bad" Solvent: Hexanes, Heptane, Cyclohexane.

  • Procedure:

    • Place a small amount of your crude product in a test tube.

    • Add the "good" solvent dropwise while heating gently until the solid just dissolves.

    • Add the "bad" solvent dropwise while still warm until you see persistent cloudiness (turbidity).

    • Add a final drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

    • If crystals form, you have found a viable solvent system for a larger scale recrystallization.

Issue 3: My main impurity is non-basic and has a very different polarity.

Probable Cause: The synthesis may have left behind unreacted starting materials (e.g., the β-diketone) or neutral byproducts.

Solution: Use Acid-Base Liquid-Liquid Extraction. This powerful technique leverages the basicity of the 2-amino group to selectively move your target compound from an organic phase to an aqueous phase, leaving neutral or acidic impurities behind.[4]

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Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl). Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The protonated 5-Ethyl-4,6-dimethylpyrimidin-2-amine will move into the aqueous layer.

  • Separation: Drain the organic layer, which contains the neutral/acidic impurities. Keep the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2 M sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 12), which deprotonates the amine, making it insoluble in water. You may see the product precipitate.

  • Back-Extraction: Add a fresh portion of DCM or EtOAc to the separatory funnel and shake vigorously. The neutral, "free base" amine will now move back into the organic layer.

  • Drying and Concentration: Drain the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent on a rotary evaporator to yield the purified product.

Part 3: Summary Troubleshooting Guide

Table 2: Quick Reference Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Broad, Tailing Peaks in Chromatography Acidic silica interacting with the basic amine group.Add 0.5-1% triethylamine (TEA) to the eluent.[6]
Compound Won't Crystallize Poor solvent choice; compound is too soluble or insoluble.Use a two-solvent system (e.g., Ethyl Acetate/Hexane).
Product Appears Oily After Extraction Incomplete drying; residual water present.Ensure the organic layer is thoroughly dried with Na₂SO₄ before evaporation.
Low Recovery from Silica Column Irreversible binding to acidic silica sites.Use a TEA-modified eluent. Consider using deactivated or basic alumina as an alternative stationary phase.
Multiple Spots on TLC After Purification Co-eluting impurities; insufficient separation.Optimize the chromatography solvent system for better separation (lower Rf). Try a different purification method like acid-base extraction.

References

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
  • Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine deriv
  • 2-Pyrimidinamine, 4,6-dimethyl- - the NIST WebBook. [Link]

  • 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem. [Link]

  • Application Note and Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine - Benchchem.
  • US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google P
  • 2-Amino-4,6-dimethylpyrimidine - Xiangyang Extenda Biotech Co.,Ltd. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine

Welcome to the technical support center for the synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis, with a particular focus on the identification and mitigation of byproducts. Our goal is to equip you with the expertise to optimize your reaction outcomes, ensuring high purity and yield.

Introduction to the Synthesis

The primary and most efficient route for synthesizing 2-aminopyrimidines, such as 5-Ethyl-4,6-dimethylpyrimidin-2-amine, is a variation of the Pinner synthesis.[1][2] This involves the condensation of a β-dicarbonyl compound with guanidine or its salts.[1] For the target molecule, the key reactants are 3-ethyl-2,4-pentanedione and a guanidine salt (e.g., guanidine hydrochloride or nitrate) in the presence of a base. While this reaction is robust, side reactions can lead to the formation of various byproducts, complicating purification and reducing the overall yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Question 1: My reaction yield is significantly lower than expected, and the crude product is a complex mixture according to TLC/LC-MS. What are the likely causes?

Answer:

Low yields and complex product mixtures are typically the result of competing side reactions. The most common culprits in this synthesis are the self-condensation of starting materials and incomplete cyclization.

Probable Causes & Mitigation Strategies:

  • Self-Condensation of 3-ethyl-2,4-pentanedione: Under basic conditions, β-diketones can undergo self-condensation, leading to a variety of higher molecular weight byproducts and polymeric materials.[3] This is often exacerbated by prolonged reaction times or excessively high temperatures.

    • Solution: Carefully control the reaction temperature. While heat is necessary to drive the reaction, aim for the optimal temperature that favors the desired condensation without promoting self-condensation. A typical starting point is refluxing in an alcoholic solvent, but optimization may be required.[4] Consider a gradual addition of the base to the reaction mixture to avoid high localized concentrations.

  • Guanidine Self-Condensation: Guanidine can react with itself, especially under strongly basic conditions, to form byproducts such as triazines.[5]

    • Solution: Maintain the pH of the reaction in a moderately basic range. The use of a milder base, such as sodium carbonate, can be preferable to stronger bases like sodium hydroxide.[4] Ensure the stoichiometry of the reactants is carefully controlled; a large excess of guanidine can increase the likelihood of its self-condensation.

  • Incomplete Cyclization: The reaction proceeds through an intermediate that must cyclize to form the pyrimidine ring. If the reaction does not go to completion, this open-chain intermediate will remain in the product mixture.[6]

    • Solution: Increase the reaction time or temperature moderately.[5] Ensure efficient stirring to promote contact between the reactants. The choice of solvent can also play a role; protic solvents like ethanol often facilitate the cyclization step.[7]

Question 2: I've isolated a significant byproduct that has a similar polarity to my desired product, making purification by column chromatography difficult. What could this byproduct be, and how can I remove it?

Answer:

A common byproduct with similar polarity is often an isomer or a partially reacted intermediate. Given the symmetrical nature of the likely starting diketone for the core 4,6-dimethyl structure, regioisomers are less of a concern unless an alternative, unsymmetrical starting material is used.[8] A more probable impurity is a hydrolysis product if the reaction is not conducted carefully.

Probable Cause & Mitigation Strategy:

  • Hydrolysis of Intermediates: While the reaction is often performed in an aqueous or alcoholic medium, certain variations of the Pinner synthesis are sensitive to water.[7] If anhydrous conditions are attempted and not strictly maintained, key intermediates can hydrolyze, leading to the formation of amides or esters instead of the pyrimidine.[6][7]

    • Solution: For non-aqueous versions of this synthesis, ensure all glassware is oven-dried and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from the air from interfering.[7]

Purification Strategy for Difficult-to-Separate Byproducts:

If a byproduct with similar polarity is present, recrystallization is often more effective than chromatography.

Experimental Protocol: Recrystallization of 5-Ethyl-4,6-dimethylpyrimidin-2-amine
  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water) at room temperature and at their boiling points. The ideal solvent will dissolve the product well when hot but poorly when cold, while the impurity remains soluble or insoluble at both temperatures.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[9]

Question 3: My final product shows evidence of over-alkylation or other modifications to the pyrimidine ring. How can this happen?

Answer:

While less common in this specific synthesis, side reactions on the pyrimidine ring can occur, especially if reactive impurities are present in the starting materials or if the reaction conditions are too harsh.

Probable Cause & Mitigation Strategy:

  • Reaction with Solvent or Impurities: In some cases, the solvent or impurities in the starting materials can react with the product. For instance, if the reaction is run at very high temperatures, the amino group of the product could potentially react further.

    • Solution: Ensure the purity of your starting materials. Use high-quality, purified reagents and solvents. Avoid excessive temperatures and prolonged reaction times beyond what is necessary for the completion of the primary reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of 5-Ethyl-4,6-dimethylpyrimidin-2-amine?

A1: The synthesis is a condensation reaction. The process begins with the reaction between the guanidine and one of the carbonyl groups of the 3-ethyl-2,4-pentanedione. This is followed by an intramolecular condensation (cyclization) where the other amino group of the guanidine intermediate attacks the remaining carbonyl group, eliminating water to form the dihydropyrimidine ring. Subsequent aromatization leads to the final product.

Q2: How does pH affect the reaction and byproduct formation?

A2: The reaction is typically base-catalyzed. The base deprotonates the guanidine salt to generate the free guanidine base, which is the active nucleophile. However, a pH that is too high can promote the self-condensation of the diketone starting material and guanidine.[5] A moderately basic environment, often achieved with sodium carbonate or a controlled amount of sodium hydroxide, is usually optimal.[4]

Q3: What analytical techniques are best for identifying byproducts in this synthesis?

A3: A combination of techniques is recommended for unambiguous identification:

  • Thin-Layer Chromatography (TLC): For initial assessment of the reaction mixture's complexity.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the number of components and their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the main product and any isolated byproducts.[10]

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the products and byproducts.[10]

Q4: Can I use a different β-dicarbonyl compound to synthesize other pyrimidine derivatives?

A4: Yes, this is a versatile synthesis. Using different β-diketones or β-ketoesters will result in different substitution patterns on the pyrimidine ring.[2] For example, using acetylacetone would yield 2-amino-4,6-dimethylpyrimidine.[10]

Visualization of Reaction Pathways

The following diagram illustrates the intended synthetic route to 5-Ethyl-4,6-dimethylpyrimidin-2-amine and the major competing side reactions.

Synthesis_Byproducts cluster_byproducts Potential Byproducts Reactants 3-Ethyl-2,4-pentanedione + Guanidine Product 5-Ethyl-4,6-dimethylpyrimidin-2-amine Reactants->Product Desired Condensation/ Cyclization Diketone_SelfCond Diketone Self-Condensation Products Reactants->Diketone_SelfCond High Temp/ Strong Base Guanidine_SelfCond Guanidine Self-Condensation (e.g., Triazines) Reactants->Guanidine_SelfCond Excess Guanidine/ Strong Base Incomplete_Cyclization Open-Chain Intermediate Reactants->Incomplete_Cyclization Insufficient Time/ Temp

Caption: Synthetic pathways in the formation of 5-Ethyl-4,6-dimethylpyrimidin-2-amine.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Analyze_Crude Analyze Crude Product (TLC, LC-MS) Start->Analyze_Crude Problem Problem Identified? Analyze_Crude->Problem Low_Yield Low Yield/ Complex Mixture Problem->Low_Yield Yes Purification_Issue Purification Difficulty Problem->Purification_Issue Yes Success Pure Product Obtained Problem->Success No Check_Temp Review Temperature & Base Concentration Low_Yield->Check_Temp Check_Time Review Reaction Time Low_Yield->Check_Time Check_Stoichiometry Verify Stoichiometry Low_Yield->Check_Stoichiometry Try_Recrystallization Attempt Recrystallization Purification_Issue->Try_Recrystallization Optimize_Conditions Optimize Reaction Conditions Check_Temp->Optimize_Conditions Check_Time->Optimize_Conditions Check_Stoichiometry->Optimize_Conditions Optimize_Conditions->Start Try_Recrystallization->Success

Caption: A systematic workflow for troubleshooting the synthesis.

Summary of Byproducts and Conditions

The table below summarizes the common byproducts and the reaction conditions that favor their formation.

Byproduct CategoryLikely Structure TypeFavorable ConditionsRecommended Mitigation
Self-Condensation Polymeric/tar-like substances, TriazinesHigh temperature, strong base, excess reactantOptimize temperature, use a milder base (e.g., Na₂CO₃), control stoichiometry
Incomplete Reaction Open-chain guanidine-diketone adductInsufficient reaction time or temperatureIncrease reaction time/temperature moderately, ensure efficient mixing
Hydrolysis Products Amides, Esters (in non-aqueous Pinner)Presence of water in anhydrous setupsUse oven-dried glassware and anhydrous solvents, run under an inert atmosphere[7]

References

  • Ferris, J. P., & Hagan, W. J. (1996). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of Life and Evolution of the Biosphere, 26(3-4), 399-400. Retrieved from [Link]

  • Lee, Y. C., & Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-68. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Gautam, A. (2016). Pinner pyrimidine synthesis. SlideShare. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2025). Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications. IJNRD, 10(5). Retrieved from [Link]

  • Reddy, B. R., et al. (2016). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Journal of Chemistry, 2016, 5948704. Retrieved from [Link]

  • Molbank. (2020). Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate. 2020(4), M1166. Retrieved from [Link]

  • Zvezdina, É. A., et al. (1980). Synthesis of pyrimidine derivatives by reaction of pyrylium salts with guanidine and compounds of the guanidine series. Chemistry of Heterocyclic Compounds, 16, 6. Retrieved from [Link]

  • Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Qi, Y. (n.d.). Synthesis of 2-amino-4,6-dimethyl pyrimidine. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction involved in synthesis of pyrimidine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
  • ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Retrieved from [Link]

  • Zeitschrift für Naturforschung B. (2006). Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper. 61(2), 199-205. Retrieved from [Link]

  • Iqbal, S., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(21), 5133. Retrieved from [Link]

  • Pandawa Institute Journals. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Journal of Pandawa, 1(2). Retrieved from [Link]

  • Brieflands. (n.d.). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Retrieved from [Link]

  • Nilsson, B. L., & Overman, L. E. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry, 71(19), 7439-7450. Retrieved from [Link]

  • Acta Crystallographica Section C. (2005). Ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate and ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-(2-nitrophenylsulfonyl)-1H-pyrazole-4-carboxylate. C61(Pt 5), o281-o283. Retrieved from [Link]

  • London Met Repository. (n.d.). This PDF was created from the British Library's microfilm copy of the original thesis. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 38, 833-876. Retrieved from [Link]

  • National Science Review. (2022). Synthesis of pyrimidines from dinitrogen and carbon. 9(12), nwac223. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC. Retrieved from [Link]

  • INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). Retrieved from [Link]

  • PubMed. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC. Retrieved from [Link]

  • MSpace. (n.d.). The self condensation of - acetylacetone. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability and Troubleshooting Guide for 5-Ethyl-4,6-dimethylpyrimidin-2-amine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 81246-15-3) As a versatile aminopyrimidine building block, 5-Ethyl-4,6-dimethylp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 81246-15-3)

As a versatile aminopyrimidine building block, 5-Ethyl-4,6-dimethylpyrimidin-2-amine is widely utilized in medicinal chemistry and agrochemical development. While generally stable under standard ambient conditions, its electron-rich pyrimidine core and exocyclic amine make it highly susceptible to specific degradation pathways under experimental stress. This technical guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Core Stability Profile & FAQs

Q: What are the primary degradation mechanisms for this compound? A: The compound is primarily vulnerable to oxidative degradation and photodegradation . The electron-donating ethyl and methyl groups increase the electron density of the pyrimidine ring. This makes the exocyclic amine and the ring nitrogens highly susceptible to electrophilic attack by reactive oxygen species (ROS) or strong oxidizing agents [[1]](). Furthermore, UV-visible light exposure can induce


 transitions, leading to ring puckering and subsequent photolytic cleavage 2.

Q: How should I store the neat powder versus working stock solutions? A:

  • Neat Powder: Store at 2–8°C (or -20°C for multi-year storage) in a tightly sealed container under an inert atmosphere (Argon or

    
    ). Protect from ambient light.
    
  • Stock Solutions (e.g., in DMSO): Prepare fresh whenever possible. If storage is necessary, aliquot into amber, low-bind tubes, purge with Argon, and store at -80°C for no longer than 3 months. Amines in DMSO can undergo slow oxidative degradation catalyzed by trace transition metals over time [[3]]().

Part 2: Troubleshooting Experimental Anomalies

Issue: I observe a gradual loss of compound potency in prolonged cell-based assays (48–72 hours).

  • Causality: Cell culture media (e.g., DMEM, RPMI) contain trace transition metals (like

    
    , 
    
    
    
    ) and dissolved oxygen. At physiological pH (7.4) and 37°C, these metals catalyze the oxidative degradation of the aminopyrimidine core, forming hydroxylated intermediates or smaller alkylamines 3.
  • Solution: Run a vehicle-only control with the compound in cell-free media at 37°C for 72 hours, then analyze via LC-MS. If degradation is confirmed, replenish the compound every 24 hours during the assay or utilize a continuous perfusion system.

Issue: My LC-MS analysis reveals secondary peaks with a +16 Da or +32 Da mass shift.

  • Causality: A +16 Da shift is the classic signature of N-oxidation or ring hydroxylation—a common degradation pathway for aminopyrimidines exposed to atmospheric oxygen or peroxides 4. A +32 Da shift indicates double oxidation (e.g., di-hydroxylation).

  • Solution: Discard the current stock solution. Prepare a fresh stock using anhydrous, degassed solvent, and store in amber vials to prevent photo-catalyzed oxidation.

Part 3: Quantitative Stability Matrix

The following table summarizes the expected stability of 5-Ethyl-4,6-dimethylpyrimidin-2-amine under various experimental conditions.

ConditionEnvironmentEstimated StabilityPrimary Degradation Mechanism
Solid (Neat) 4°C, Dark, Sealed, Argon> 24 MonthsNone (Highly Stable)
Solid (Neat) 25°C, Ambient Light, Aerobic6–12 MonthsSlow surface oxidation / Photodegradation
DMSO Stock (10 mM) -20°C, Dark, Argon3–6 MonthsTrace metal-catalyzed oxidation
Aqueous Buffer (pH 7.4) 37°C, Aerobic, Light< 48 HoursMetal-catalyzed oxidation, Photolysis
Aqueous Buffer (pH 2.0) 25°C, Dark1–2 WeeksAcid-catalyzed deamination (Slow)

Part 4: Self-Validating Analytical Protocols

To ensure trustworthiness in your data, do not assume compound integrity. Use the following self-validating protocols to empirically verify stability.

Protocol 1: LC-MS Profiling for Oxidative Degradation

Purpose: To isolate and quantify oxidative degradation products (+16 Da / +32 Da shifts) in working stock solutions.

  • Sample Preparation: Dilute the suspected degraded stock solution to a final concentration of 10 µM in LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

  • Control Preparation (Self-Validation): Prepare a fresh 10 µM solution from a verified, newly opened solid batch to serve as the baseline reference standard.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor the parent ion

    
     at 
    
    
    
    152.1.
  • Data Analysis: Extract ion chromatograms (EIC) for

    
     168.1 (+16 Da, N-oxide/hydroxylated) and 
    
    
    
    184.1 (+32 Da). Calculate the peak area ratio of the degraded sample versus the fresh control to quantify the extent of oxidation.
Protocol 2: Benchtop Photostability Assessment (Adapted ICH Q1B)

Purpose: To determine the sensitivity of the compound to ambient laboratory light during routine handling 2.

  • Preparation: Prepare two identical 1 mM solutions of the compound in PBS (pH 7.4).

  • Exposure: Place Sample A in a clear glass vial under a standard laboratory LED/fluorescent light source (~1000 lux) at room temperature. Place Sample B (Control) in an amber vial wrapped in aluminum foil adjacent to Sample A.

  • Sampling: Aliquot 50 µL from both vials at

    
     hours.
    
  • Quenching & Analysis: Immediately transfer aliquots to -80°C to halt degradation. Analyze via HPLC-UV (monitor at 254 nm) to calculate the percentage of intact parent compound remaining relative to the

    
     baseline.
    

Part 5: Visual Workflows

Pathways Parent 5-Ethyl-4,6-dimethylpyrimidin-2-amine (Intact Compound) Oxidation Oxidative Degradation (+16 Da / +32 Da Mass Shift) Parent->Oxidation O2, ROS, Transition Metals (Aqueous Media) Photo Photolytic Degradation (Ring Puckering / Cleavage) Parent->Photo UV/Vis Light Exposure (Benchtop Handling) Hydrolysis Hydrolytic Degradation (Deamination / Ring Opening) Parent->Hydrolysis Extreme pH (<2 or >12) (Harsh Buffers)

Fig 1. Primary degradation pathways of 5-Ethyl-4,6-dimethylpyrimidin-2-amine under stress.

Troubleshooting Start Issue: Loss of Assay Potency or Inconsistent Results LCMS Run LC-MS on Working Stock (Monitor m/z 152.1) Start->LCMS Check Analyze Chromatogram LCMS->Check Intact Single Peak at m/z 152.1 (Compound is Intact) Check->Intact >95% Purity Degraded Multiple Peaks (e.g., m/z 168.1, 184.1) Check->Degraded <95% Purity Action1 Investigate Assay Biology: Cell Health, Target Expression Intact->Action1 Action2 Discard Stock. Prepare Fresh in Amber Vial under Argon. Degraded->Action2

Fig 2. Step-by-step LC-MS troubleshooting workflow for diagnosing compound degradation.

References
  • SAFETY DATA SHEET - Fisher Scientific (Safety and stability profile of the structural analog 2-Amino-4,6-dimethylpyrimidine). Fisher Scientific.[Link]

  • The photodynamics of 2,4-diaminopyrimidine in comparison with 4-aminopyrimidine: The effect of amino-substitution. ResearchGate. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health (NIH).[Link]

  • Degradation of Aqueous Pharmaceuticals by Ozonation and Advanced Oxidation Processes: A Review. Taylor & Francis.[Link]

Sources

Troubleshooting

optimizing reaction conditions for 5-Ethyl-4,6-dimethylpyrimidin-2-amine derivatization

Case ID: PYR-OPT-5960 Subject: Optimization of Reaction Conditions for 5-Ethyl-4,6-dimethylpyrimidin-2-amine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Introduction: Understanding...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-OPT-5960 Subject: Optimization of Reaction Conditions for 5-Ethyl-4,6-dimethylpyrimidin-2-amine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: Understanding Your Substrate

Welcome to the technical support hub for 5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 5960-51-0). Before troubleshooting, we must define the "personality" of this molecule to predict its behavior in your reactor.

Substrate Profile:

  • Electronic Environment: The pyrimidine ring is electron-deficient (π-deficient), significantly pulling electron density away from the exocyclic amine. This makes the 2-amino group a poor nucleophile compared to aniline or alkyl amines.

  • Steric Environment: The methyl groups at positions 4 and 6 flank the ring nitrogens (N1 and N3).[1] While this sterically hinders the ring nitrogens (potentially aiding regioselectivity), it also creates a "pocket" that can restrict rotation of bulky electrophiles attaching to the exocyclic amine.

  • Ambident Nucleophilicity: You have three potential nucleophilic sites: the exocyclic amine (desired) and the two ring nitrogens (N1/N3).[1]

Module 1: Acylation & Amide Formation

Common Issue: Reaction stalls at low conversion or produces mixtures of mono- and bis-acylated products.[1]

Troubleshooting Q&A

Q: I am using standard Schotten-Baumann conditions (DCM/Et3N), but the reaction is sluggish (<40% yield). Why? A: The pKa of the conjugate acid of 2-aminopyrimidine is roughly ~2.5–3.5, making it significantly less basic and nucleophilic than standard amines. Triethylamine (Et3N) is often insufficient to drive the deprotonation of the intermediate ammonium species rapidly enough to prevent equilibrium reversal.

Recommendation: Switch to Pyridine as both solvent and base.[1] Pyridine acts as a nucleophilic catalyst (forming an active N-acylpyridinium intermediate) which is far more reactive toward the poor pyrimidine nucleophile.[1]

Q: I am seeing significant bis-acylation (imide formation). How do I stop at the mono-amide? A: The mono-acylated product often becomes more acidic at the N-H position due to the electron-withdrawing carbonyl, making it susceptible to a second deprotonation and subsequent attack.

Optimization Protocol:

  • Stoichiometry: Reduce Acid Chloride to 0.95 - 1.0 equivalents . Do not use excess.

  • Temperature: Run the reaction at 0°C initially.

  • Hydrolysis: If bis-acylation is unavoidable, treat the crude mixture with aqueous NaHCO3/MeOH at reflux for 30 minutes. The imide bond (bis-product) is generally more labile than the amide bond and will selectively hydrolyze back to the mono-product.

Workflow Visualization: Acylation Logic

AcylationOptimization Start Start: Acylation of 5-Ethyl-4,6-dimethylpyrimidin-2-amine CheckYield Check Conversion (TLC/LCMS) Start->CheckYield LowYield Issue: Low Conversion CheckYield->LowYield < 50% BisProduct Issue: Bis-Acylation CheckYield->BisProduct > 10% Bis Sol1 Switch Solvent: Pyridine (Catalytic) LowYield->Sol1 Sol3 Reduce Electrophile to 0.95 eq Cool to 0°C BisProduct->Sol3 Sol2 Add DMAP (0.1 eq) Sol1->Sol2 Still Low? Sol4 Selective Hydrolysis: Reflux in MeOH/NaHCO3 Sol3->Sol4 If Bis Persists

Caption: Decision tree for optimizing acylation yields and selectivity.

Module 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Common Issue: Catalyst poisoning and failure to couple with aryl halides.[1]

Troubleshooting Q&A

Q: My Pd(PPh3)4 reaction turned black and yielded no product. Is the substrate poisoning the catalyst? A: Yes. Aminopyrimidines are excellent ligands. The ring nitrogens (N1/N3) can chelate the Palladium center, displacing your phosphine ligands and deactivating the catalyst (forming "Pd-black").

Recommendation: You must use bi-dentate, bulky ligands that bind more tightly to Pd than the pyrimidine substrate does.[1]

Q: Which Ligand/Base combination is best for this specific sterically hindered pyrimidine? A: Because you have 4,6-dimethyl groups, the area near the amine is crowded. You need a ligand that facilitates reductive elimination but is robust against chelation.

Optimization Matrix:

ParameterStandard Condition (Fail)Optimized Condition (Success) Why?
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2Pd2(dba)3 or Pd(OAc)2 Pre-catalyst source critical for active species generation.[1]
Ligand PPh3, BINAPXantphos or BrettPhos Xantphos has a wide bite angle, preventing substrate chelation.[1] BrettPhos is superior for primary amines.
Base K2CO3Cs2CO3 or NaOtBu Cs2CO3 improves solubility in dioxane; NaOtBu is stronger for difficult couplings.[1]
Solvent DMF1,4-Dioxane or Toluene Non-coordinating solvents prevent competition for the metal center.[1]
Experimental Protocol: Buchwald-Hartwig Coupling
  • Inert Atmosphere: Flame-dry glassware.[1] Argon purge is mandatory.

  • Loading:

    • Substrate (1.0 eq)[1][2]

    • Aryl Bromide (1.1 eq)[1]

    • Pd2(dba)3 (2–5 mol%)[1]

    • Xantphos (4–10 mol%) — Maintain 1:2 Pd:Ligand ratio.[1]

    • Cs2CO3 (2.0 eq)[1]

  • Pre-activation: Stir Pd and Ligand in Dioxane for 5 mins before adding substrate. This ensures the active catalytic species is formed before the pyrimidine can poison the Pd.

  • Heat: Reflux (100–110°C) is usually required.[1]

Module 3: Alkylation (SN2) & Regioselectivity

Common Issue: Alkylation occurring on the Ring Nitrogen (N1) instead of the Exocyclic Amine.

Troubleshooting Q&A

Q: I am getting a mixture of products. How do I favor the exocyclic amine? A: This is a classic "Ambident Nucleophile" problem.

  • Thermodynamic Control: The exocyclic amine product is generally the thermodynamic product.

  • Kinetic Control: The ring nitrogens are more basic and often react faster with small electrophiles (like MeI).[1]

Recommendation:

  • Base Selection: Use NaH (Sodium Hydride) in DMF.[1] By fully deprotonating the exocyclic amine (forming the anion), you concentrate the negative charge on the exocyclic nitrogen (via resonance), making it the superior nucleophile.

  • Steric Advantage: The 4,6-dimethyl groups on your substrate actually help you here. They block the N1/N3 positions from attacking bulky electrophiles. If you are using a small electrophile (Methyl Iodide), cool the reaction to -78°C and warm slowly to favor the exocyclic position.

Regioselectivity Pathway Visualization

Regioselectivity Substrate 5-Ethyl-4,6-dimethyl pyrimidin-2-amine ConditionA Weak Base (K2CO3) Polar Protic Solvent Substrate->ConditionA ConditionB Strong Base (NaH) Polar Aprotic (DMF) Substrate->ConditionB ResultA Mixture: N-Ring + Exocyclic ConditionA->ResultA Reversible Deprotonation ResultB Major Product: Exocyclic N-Alkylation ConditionB->ResultB Irreversible Anion Formation

Caption: Impact of base selection on regiochemical outcomes.

References

  • BenchChem Technical Support. (2025).[1][2][3] Protocol for N-acetylation of 2-aminopyridine and pyrimidine derivatives.[4] Retrieved from [1]

  • Organic Chemistry Portal. Buchwald-Hartwig Amination: Ligand Effects. Retrieved from [1]

  • ResearchGate. (2015).[1] Regioselectivity in the Alkylation of Ambident 2-Pyrimidinone Anions.[2][5] Retrieved from

  • Sigma-Aldrich. 2-Amino-4,6-dimethylpyrimidine Product & Safety Data.[1] Retrieved from [1]

  • ChemicalBook. Properties and Solubility of 2-Amino-4,6-dimethylpyrimidine. Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis and Purity of 5-Ethyl-4,6-dimethylpyrimidin-2-amine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis and downstream purification of 5-Ethyl-4,6-dimethylpyrimidin-2-amine (C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis and downstream purification of 5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 81246-15-3)[1].

The standard synthetic route involves the cyclocondensation of 3-ethylpentane-2,4-dione with a guanidine salt under alkaline conditions[2]. While this heterocyclization is highly effective, scaling the reaction frequently introduces purity bottlenecks—namely unreacted starting materials, uncyclized intermediates, and inorganic salt carryover[3]. This guide provides a self-validating framework to diagnose, troubleshoot, and eliminate these impurities.

Diagnostic Workflow

Use the following decision matrix to identify the root cause of your purity issues based on LC-MS and NMR analytical data.

TroubleshootingWorkflow Crude Crude Synthesized 5-Ethyl-4,6-dimethylpyrimidin-2-amine Analysis LC-MS / 1H-NMR Analysis Crude->Analysis Decision Identify Primary Impurity Analysis->Decision Imp1 Unreacted Diketone (3-Ethylpentane-2,4-dione) Decision->Imp1 Lipophilic Impurity Imp2 Uncyclized Intermediates (Mass + 18 Da) Decision->Imp2 Intermediate Mass Imp3 Inorganic Salts & Guanidine Decision->Imp3 Polar/Insoluble Act1 Acid-Base Extraction (1M HCl then NaOH) Imp1->Act1 Act2 Reflux with Dean-Stark or Stronger Base Imp2->Act2 Act3 Aqueous Wash (Deionized H2O) Imp3->Act3 Pure Target Purity >99% Verified by HPLC Act1->Pure Act2->Pure Act3->Pure

Diagnostic workflow for identifying and resolving common impurities in pyrimidine synthesis.

Troubleshooting FAQs

Q1: Why does my final product contain significant amounts of unreacted 3-ethylpentane-2,4-dione, and how do I selectively remove it? Expertise & Causality: 3-Ethylpentane-2,4-dione is a highly lipophilic β-diketone with a predicted LogP of 1.22[4]. During cyclization, if the base equivalent is insufficient or the reaction is quenched prematurely, unreacted diketone remains. Because both the target pyrimidine and the diketone are highly soluble in standard organic extraction solvents (e.g., ethyl acetate, dichloromethane), simple liquid-liquid extraction with water fails to separate them. Furthermore, this diketone is a known respiratory irritant, making its removal critical for downstream handling. Self-Validating Protocol: Exploit the inherent basicity of the pyrimidine amine. Perform an acid-base extraction. By extracting the organic layer with 1M HCl, the pyrimidine is protonated and migrates entirely to the aqueous phase, leaving the neutral diketone in the organic phase. Basifying the isolated aqueous phase to pH > 10 with NaOH precipitates the pure 5-ethyl-4,6-dimethylpyrimidin-2-amine.

Q2: LC-MS analysis shows a major byproduct with a mass of[M+18]. What is this, and how do I prevent it? Expertise & Causality: A mass of +18 Da relative to the target product (MW 151.21 g/mol )[1] indicates an uncyclized, hydrated intermediate. The formation of 2-aminopyrimidines from β-diketones and guanidine proceeds via a two-step condensation[3]. The initial step is the nucleophilic attack of guanidine on one carbonyl, followed by an intramolecular attack and subsequent dehydration. Failure to eliminate water stalls the reaction at the intermediate tertiary alcohol stage. Self-Validating Protocol: To drive the dehydration step, you must shift the thermodynamic equilibrium by actively removing water. If running the reaction in toluene, utilize a Dean-Stark apparatus. If using acetonitrile or ethanol, ensure the solvent is strictly anhydrous, increase the reflux time, or utilize microwave irradiation (e.g., 120 °C for 20–30 minutes) alongside a carbonate base to force the cyclization to completion[2].

Q3: My product is heavily contaminated with inorganic salts. How can I achieve >99% purity for biological assays? Expertise & Causality: Guanidine is typically supplied as a hydrochloride or carbonate salt. The neutralization of these salts with bases (like Na2CO3 or NaOEt) generates inorganic byproducts (e.g., NaCl)[2]. Additionally, unreacted guanidine is highly polar and can co-precipitate with your product during solvent evaporation. Self-Validating Protocol: Wash the crude solid with copious amounts of ice-cold, deionized water. The target 5-ethyl-4,6-dimethylpyrimidin-2-amine has extremely low aqueous solubility at neutral/basic pH, whereas guanidine salts and inorganic byproducts are highly water-soluble. Verify removal by checking the aqueous wash for chloride ions (using AgNO3 drops) until the wash runs clear.

Standardized Purification Protocol (Acid-Base Extraction)

To guarantee the complete removal of lipophilic starting materials[5] and inorganic salts, execute the following step-by-step workflow:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using approximately 10 mL of solvent per gram of crude material.

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent to release any pressure.

  • Phase Separation: Allow the layers to separate. Collect the lower aqueous layer (which now contains the water-soluble, protonated pyrimidine salt). Discard the upper organic layer (which contains the unreacted 3-ethylpentane-2,4-dione and other neutral organic impurities).

  • Organic Wash: Wash the collected aqueous layer once with a small volume of fresh EtOAc (approx. 3 mL per gram of theoretical yield) to remove any residual lipophilic traces. Discard this EtOAc wash.

  • Basification: Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 2M NaOH dropwise while stirring continuously until the pH reaches 10–12 (verify with pH paper). A white to off-white precipitate of the freebase pyrimidine will crash out of the solution.

  • Filtration & Drying: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold deionized water to remove any residual NaCl or NaOH. Dry the solid under high vacuum at 45 °C for 12 hours to yield the highly pure product.

Quantitative Physicochemical Data

The following table summarizes the phase-partitioning logic that dictates the success of the acid-base purification strategy:

CompoundMolecular Weight ( g/mol )LogPAqueous Solubility (pH 7)Acidic Solubility (pH 1)
5-Ethyl-4,6-dimethylpyrimidin-2-amine 151.21[1]~1.8Low (<1 mg/mL)High (>50 mg/mL)
3-Ethylpentane-2,4-dione 128.17[5]1.22[4]ModerateModerate
Guanidine Hydrochloride 95.53-1.7Very HighVery High

References

Sources

Optimization

Technical Support Center: Interpreting Ambiguous Spectroscopic Results for 5-Ethyl-4,6-dimethylpyrimidin-2-amine

Welcome to the technical support center for the analysis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter ambiguous spectr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter ambiguous spectroscopic data during their experiments. Here, we will delve into the potential causes of these ambiguities and provide systematic troubleshooting strategies to ensure the accurate characterization of your compound.

Troubleshooting Flowchart: A Systematic Approach to Ambiguous Spectra

When faced with spectroscopic data that deviates from the expected pattern for 5-Ethyl-4,6-dimethylpyrimidin-2-amine, a structured approach is crucial. The following flowchart outlines a logical sequence of steps to diagnose and resolve common issues.

Troubleshooting_Flowchart start Ambiguous Spectroscopic Results (NMR, IR, MS) check_purity 1. Assess Sample Purity (TLC, HPLC, LC-MS) start->check_purity is_pure Is the sample pure? check_purity->is_pure impure_path No is_pure->impure_path No pure_path Yes is_pure->pure_path Yes purify 2. Purify Sample (Column Chromatography, Recrystallization) impure_path->purify analyze_structure 4. Investigate Structural Isomers or Tautomers pure_path->analyze_structure reanalyze 3. Re-acquire Spectroscopic Data purify->reanalyze consult Consult Senior Scientist or Spectroscopy Specialist reanalyze->consult nmr_2d 5. Perform 2D NMR (COSY, HSQC, HMBC) analyze_structure->nmr_2d temp_study 6. Conduct Temperature-Dependent NMR Studies nmr_2d->temp_study solvent_effects 7. Evaluate Solvent Effects temp_study->solvent_effects change_solvent 8. Re-acquire Data in a Different Deuterated Solvent solvent_effects->change_solvent degradation 9. Consider Sample Degradation change_solvent->degradation fresh_sample 10. Prepare a Fresh Sample and Re-analyze degradation->fresh_sample fresh_sample->consult

Caption: Troubleshooting workflow for ambiguous spectroscopic results.

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the spectroscopic analysis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine.

¹H NMR Spectroscopy

Q1: My ¹H NMR spectrum shows more signals than expected for the ethyl and methyl groups. What could be the cause?

A1: This is a common issue that can arise from several factors:

  • Presence of Impurities: The most straightforward explanation is the presence of impurities from the synthesis or workup.[1] These could include unreacted starting materials, byproducts, or residual solvents.

  • Tautomerism: 2-Aminopyrimidines can exist in tautomeric forms (amino and imino).[2] While the amino form is generally more stable, the presence of the imino tautomer can lead to a separate set of signals, complicating the spectrum.

  • Rotational Isomers (Rotamers): Restricted rotation around the C-N bond of the amino group can sometimes lead to distinct NMR signals for protons that would otherwise be equivalent.

Troubleshooting Steps:

  • Confirm Purity: First, assess the purity of your sample using a secondary technique like TLC or HPLC.[1] If impurities are detected, purify the sample via column chromatography or recrystallization and re-acquire the NMR spectrum.

  • Solvent Effects: The tautomeric equilibrium can be influenced by the solvent.[2] Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to see if the relative integration of the unexpected signals changes.

  • Temperature-Dependent NMR: If rotamers are suspected, acquiring the spectrum at an elevated temperature can cause the signals to coalesce as the rate of rotation increases.

Q2: The chemical shift of the -NH₂ protons is a broad singlet and its integration is off. Why is this happening?

A2: The -NH₂ protons of 2-aminopyrimidines are known to be exchangeable, which can affect their appearance in the ¹H NMR spectrum.

  • Proton Exchange: The amine protons can exchange with residual water or acidic protons in the deuterated solvent. This exchange process broadens the signal and can lead to inaccurate integration.

  • Hydrogen Bonding: The chemical shift of the -NH₂ protons is highly dependent on concentration and solvent due to intermolecular hydrogen bonding.

Troubleshooting Steps:

  • D₂O Exchange: To confirm that the broad signal corresponds to the -NH₂ protons, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The -NH₂ signal should disappear or significantly decrease in intensity due to the exchange of protons for deuterium.

  • Use of Dry Solvents: Ensure you are using high-quality, dry deuterated solvents to minimize proton exchange with residual water.

¹³C NMR Spectroscopy

Q3: I am observing extra peaks in my ¹³C NMR spectrum. What is the likely cause?

A3: Similar to ¹H NMR, extra peaks in the ¹³C NMR spectrum often point to the presence of impurities or tautomers.

  • Impurities: Unreacted starting materials or byproducts from the synthesis are a common source of extra signals.[3] For example, if the synthesis involved a condensation reaction, you might see signals corresponding to incompletely cyclized intermediates.[3]

  • Tautomerism: The different electronic environment of the carbon atoms in the amino and imino tautomers will result in distinct ¹³C chemical shifts.

Troubleshooting Steps:

  • Purity Assessment: As with ¹H NMR, the first step is to verify the purity of your sample using techniques like HPLC or LC-MS.[1]

  • 2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable. An HSQC spectrum will correlate each proton to its directly attached carbon, helping to confirm the assignments for your target molecule and identify signals from impurities. An HMBC spectrum will show correlations between protons and carbons that are two or three bonds away, providing further structural information.

Infrared (IR) Spectroscopy

Q4: My IR spectrum shows a broad absorption in the 3200-3500 cm⁻¹ region, but I was expecting sharp N-H stretches. Why is it broad?

A4: The shape and position of the N-H stretching vibrations in the IR spectrum are highly sensitive to hydrogen bonding.

  • Intermolecular Hydrogen Bonding: In the solid state (KBr pellet) or as a concentrated solution (thin film), 2-aminopyrimidines can form strong intermolecular hydrogen bonds. This leads to a broadening of the N-H stretching bands.

  • Presence of Water: Contamination with water will also result in a broad O-H stretch in a similar region, which can overlap with the N-H stretches.

Troubleshooting Steps:

  • Dilution Study: Acquire the IR spectrum of a dilute solution of your compound in a non-polar solvent like CCl₄ or CHCl₃. At low concentrations, intermolecular hydrogen bonding is minimized, and you should observe sharper N-H stretching bands.

  • Drying the Sample: Ensure your sample is thoroughly dried to remove any residual water before acquiring the IR spectrum.

Q5: I am seeing an unexpected peak around 1650-1750 cm⁻¹. What could this be?

A5: This region is typically associated with carbonyl (C=O) stretching vibrations.[4]

  • Carbonyl-Containing Impurities: The presence of a carbonyl-containing impurity is the most likely explanation. This could be an unreacted starting material (e.g., a β-ketoester) or a byproduct of the synthesis.[3]

Troubleshooting Steps:

  • Review Synthesis Scheme: Carefully review your synthetic route to identify any potential carbonyl-containing starting materials or byproducts.

  • Correlate with NMR and MS Data: Check your ¹³C NMR spectrum for a signal in the carbonyl region (typically >160 ppm) and your mass spectrum for a molecular ion that corresponds to the expected impurity.

Mass Spectrometry (MS)

Q6: The molecular ion peak in my mass spectrum is weak or absent. How can I confirm the molecular weight?

A6: The stability of the molecular ion can vary depending on the ionization technique used.

  • Electron Ionization (EI): EI is a "hard" ionization technique that can cause extensive fragmentation, leading to a weak or absent molecular ion peak for some molecules.

  • Soft Ionization Techniques: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are "softer" and are more likely to produce an abundant protonated molecule ([M+H]⁺) or other adducts, which can be used to confirm the molecular weight.

Troubleshooting Steps:

  • Use a Different Ionization Method: If you are using EI-MS, try acquiring the spectrum using ESI-MS or CI-MS.

  • Look for Characteristic Fragments: Even with a weak molecular ion, the fragmentation pattern can provide valuable structural information. Analyze the major fragment ions to see if they are consistent with the structure of 5-Ethyl-4,6-dimethylpyrimidin-2-amine.

Q7: I am observing a peak at M+1 or M+2 in my mass spectrum. What does this indicate?

A7: These peaks are often due to the natural abundance of isotopes.

  • ¹³C Isotope: The M+1 peak is primarily due to the presence of the ¹³C isotope (natural abundance of ~1.1%).

  • Isotopes of Other Elements: If your molecule contains other elements with significant isotopic distributions (e.g., chlorine or bromine), you will observe characteristic M+2 peaks.

Troubleshooting Steps:

  • Calculate Expected Isotopic Distribution: You can use software to calculate the expected isotopic pattern for your molecular formula and compare it to your experimental data. This can help to confirm your elemental composition.

Data Interpretation and Reference Spectra

The following tables provide expected spectroscopic data for 5-Ethyl-4,6-dimethylpyrimidin-2-amine. These values are based on typical chemical shifts and vibrational frequencies for similar compounds and should be used as a guide for your own data interpretation.

Table 1: Expected ¹H NMR Data for 5-Ethyl-4,6-dimethylpyrimidin-2-amine

ProtonsMultiplicityChemical Shift (δ) ppm (in CDCl₃)
-CH₂CH₃Triplet~1.2
-CH₂CH₃Quartet~2.6
4,6-CH₃Singlet~2.4
Pyrimidine-HSinglet~6.5
-NH₂Broad SingletVariable (e.g., ~5.0)

Table 2: Expected ¹³C NMR Data for 5-Ethyl-4,6-dimethylpyrimidin-2-amine

CarbonChemical Shift (δ) ppm (in CDCl₃)
-CH₂C H₃~13
-C H₂CH₃~23
4,6-C H₃~24
C5~115
C4, C6~167
C2~162

Table 3: Expected IR Data for 5-Ethyl-4,6-dimethylpyrimidin-2-amine

Functional GroupVibrational ModeWavenumber (cm⁻¹)
-NH₂N-H Stretch3300-3500
C-H (Alkyl)C-H Stretch2850-3000
C=N, C=CRing Stretch1550-1650
-NH₂N-H Bend1600-1650

Experimental Protocols

Protocol 1: D₂O Exchange for ¹H NMR

  • Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake gently to mix the contents.

  • Re-acquire the ¹H NMR spectrum.

  • Expected Result: The signal corresponding to the -NH₂ protons will either disappear or be significantly reduced in intensity.

Protocol 2: Purification by Column Chromatography

  • Select an appropriate solvent system: Use TLC to determine a solvent system that provides good separation of your target compound from any impurities.[1] A common starting point for pyrimidine derivatives is a mixture of hexane and ethyl acetate.

  • Prepare the column: Pack a glass column with silica gel using the selected solvent system.

  • Load the sample: Dissolve your crude sample in a minimum amount of the solvent and load it onto the top of the column.

  • Elute the column: Run the solvent system through the column, collecting fractions.

  • Monitor the fractions: Use TLC to monitor the fractions and identify those containing the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizing Potential Issues: Tautomerism

The tautomeric equilibrium between the amino and imino forms of 2-aminopyrimidines is a key concept to understand when interpreting ambiguous spectra.

Caption: Tautomeric equilibrium in 2-aminopyrimidines.

This guide provides a comprehensive framework for troubleshooting ambiguous spectroscopic results for 5-Ethyl-4,6-dimethylpyrimidin-2-amine. By systematically evaluating potential issues such as impurities, tautomerism, and experimental conditions, you can confidently characterize your compound and ensure the integrity of your research.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Monitoring Pyrimidine Reactions.
  • Royal Society of Chemistry. (2019). Supporting Information.
  • ResearchGate. (n.d.). On the tautomerism and color origin in solid state of Npy-protonated-2-aminopyridine: Spectroscopic elucidation.
  • BenchChem. (2025). Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic Showdown: Unraveling the Tautomeric Identity of 2-Aminoimidazole.
  • PubChem. (n.d.). 2-Amino-4,6-dimethyl pyrimidine. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrimidinamine, 4,6-dimethyl-. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrimidinamine, 4,6-dimethyl-. Retrieved from [Link]

  • OMICS International. (n.d.). Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6- dimethylpyrimidine using Quantum Computational Tools. Retrieved from [Link]

  • Jordan, F., & Nemeria, N. S. (2006). Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1',4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme. Biochemistry, 45(35), 10565–10573. Retrieved from [Link]

  • Zálešák, F., Tkadlečková, M., Jand'ourek, O., Paterová, P., Kovaľ, D., Miletín, M., & Zimčík, P. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 19(8), 11843–11866. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Guide: Structural Confirmation of 5-Ethyl-4,6-dimethylpyrimidin-2-amine Derivatives

Introduction & Scientific Context The pyrimidine-2-amine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core pharmacophore in kinase inhibitors, agrochemicals, and antimicrobial agent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The pyrimidine-2-amine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core pharmacophore in kinase inhibitors, agrochemicals, and antimicrobial agents 1. Specifically, 5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 81246-15-3) serves as a versatile and highly reactive building block [[2]](). When synthesizing complex derivatives from this core—such as Schiff bases [[3]]() or pyrazole-clubbed pyrimidine hybrids 4—unambiguous structural confirmation is non-negotiable to prevent downstream failures in Structure-Activity Relationship (SAR) studies.

As a Senior Application Scientist, I approach structural elucidation not as a routine checklist, but as a self-validating system . Relying on a single analytical technique invites confirmation bias. Instead, we must triangulate our data: High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula, Nuclear Magnetic Resonance (NMR) maps the atomic connectivity, and X-Ray Crystallography locks in the absolute 3D conformation.

Comparative Analysis of Analytical Platforms

To objectively evaluate the performance of different analytical techniques for this specific pyrimidine derivative, we must compare their resolution, sample requirements, and mechanistic causality.

Table 1: Analytical Platform Comparison for Pyrimidine Derivatives

Analytical PlatformPrimary OutputResolution / AccuracySample RequirementCausality / Best Use Case
LC-HRMS (ESI+) Exact Mass, Formula< 5 ppm mass error< 1 mgConfirming the exact molecular weight and detecting trace synthetic impurities.
1D / 2D NMR Connectivity, EnvironmentHigh (Atomic level)5 - 15 mgMapping the exact regiochemical positions of the ethyl and methyl groups on the core.
X-Ray Crystallography Absolute 3D StructureExact atomic coordinatesHigh-quality crystalResolving stereochemistry or ambiguous N-alkylation vs. ring-alkylation.
FT-IR Spectroscopy Functional GroupsModerate< 1 mgRapid confirmation of the -NH₂ stretch or derivatized C=N (imine) bonds.

Orthogonal Validation Workflow

The following workflow illustrates the logical progression of structural elucidation. We do not run all tests simultaneously; rather, each step informs the necessity of the next, creating a closed-loop validation system.

Workflow A Synthesized Derivative (5-Ethyl-4,6-dimethylpyrimidin-2-amine) B HRMS (ESI-TOF) Exact Mass & Formula A->B Step 1 C 1D & 2D NMR Connectivity & Environment A->C Step 2 D X-Ray Crystallography Absolute 3D Conformation A->D Step 3 (Optional) E Validated Molecular Structure B->E Formula Confirmed C->E Scaffold Mapped D->E Stereochemistry Set

Caption: Orthogonal analytical workflow for the structural validation of pyrimidine derivatives.

Step-by-Step Experimental Methodologies

A protocol is only as robust as its reproducibility and the logic behind it. The following methodologies detail the exact parameters required to confirm the structure of 5-Ethyl-4,6-dimethylpyrimidin-2-amine derivatives.

Protocol A: LC-HRMS (Exact Mass Confirmation)

Causality: Pyrimidine-2-amines possess basic nitrogen atoms (both the ring nitrogens and the exocyclic amine) that readily accept protons. Therefore, Electrospray Ionization in positive mode (ESI+) is the most sensitive and logical choice for this class of compounds.

  • Sample Preparation: Dissolve 1 mg of the derivative in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50% Acetonitrile/Water mixture containing 0.1% Formic Acid. The formic acid acts as a proton source, driving the ionization of the pyrimidine ring.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes to separate the target from unreacted starting materials.

  • Acquisition: Operate the Time-of-Flight (TOF) analyzer in ESI+ mode. Calibrate the mass axis using a standard reference mass to achieve < 3 ppm mass accuracy.

  • Validation: Extract the expected [M+H]⁺ ion (calculated m/z 152.1182 for the underivatized core). A mass error of < 5 ppm confirms the molecular formula (C₈H₁₃N₃).

Protocol B: 1D & 2D NMR Spectroscopy

Causality: While ¹H NMR easily identifies the presence of ethyl and methyl groups, it cannot prove they are attached to the correct positions on the pyrimidine ring. 2D NMR (specifically HMBC and COSY) is required to map the long-range carbon-proton couplings, proving the exact regiochemistry [[1]]().

  • Solvent Selection: Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-d₆. Expert Insight: DMSO-d₆ is preferred over CDCl₃ because its strong hydrogen-bond accepting nature disrupts intermolecular H-bonding between pyrimidine molecules, yielding a sharper, distinct broad singlet for the -NH₂ protons 5.

  • ¹H NMR Acquisition: Acquire standard ¹H spectra at 400 MHz or higher. Look for the symmetric C4/C6 methyl singlet (~2.2-2.4 ppm) and the ethyl quartet/triplet pair.

  • ¹³C NMR Acquisition: Acquire ¹³C spectra with proton decoupling. The electron-deficient pyrimidine carbons (C2, C4, C6) will appear deshielded (160-168 ppm), while C5 will be relatively shielded (115-120 ppm) due to electron donation from the amine 6.

  • 2D HMBC Mapping: Run an HMBC experiment to observe 2-bond and 3-bond couplings. The C4/C6 methyl protons must correlate to the C4/C6 and C5 carbons, confirming the ring substitution pattern.

NMR_Logic H_ethyl Ethyl Protons (CH2, CH3) H_ethyl->H_ethyl COSY (Vicinal) C5 C5 Carbon (Pyrimidine Core) H_ethyl->C5 HMBC (2-3 bonds) H_methyl C4/C6 Methyl Protons H_methyl->C5 HMBC (3 bonds) C4_C6 C4 / C6 Carbons (Pyrimidine Core) H_methyl->C4_C6 HMBC (2 bonds)

Caption: Key 2D NMR (HMBC and COSY) connectivity logic for mapping the pyrimidine core.

Protocol C: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: If derivatization yields multiple stereoisomers or ambiguous regiochemistry (e.g., N-alkylation vs. ring-nitrogen alkylation), NMR may be insufficient. SCXRD provides the absolute truth regarding spatial arrangement.

  • Crystallization: Dissolve the compound in a minimum volume of hot ethanol. Allow to cool slowly to room temperature, then diffuse with a non-polar antisolvent (e.g., hexanes) via vapor diffusion.

  • Mounting: Select a single, defect-free crystal under a polarized microscope and mount it on a goniometer using perfluorinated oil.

  • Diffraction: Collect data at 100 K using Cu-Kα radiation. The low temperature minimizes thermal motion, providing sharper electron density maps.

Quantitative Data Summary

The following table summarizes the expected analytical data for the underivatized 5-Ethyl-4,6-dimethylpyrimidin-2-amine core, serving as a baseline before analyzing complex derivatives.

Table 2: Expected NMR & HRMS Data for 5-Ethyl-4,6-dimethylpyrimidin-2-amine

TechniqueSignal / ParameterExpected ValueAssignment / Logic
HRMS (ESI+) [M+H]⁺m/z 152.1182 (calc)Protonated molecular ion (C₈H₁₄N₃⁺).
¹H NMR Triplet (3H)δ 1.0 - 1.1 ppmC5-CH₂-CH₃ (Coupled to CH₂).
¹H NMR Singlet (6H)δ 2.2 - 2.4 ppmC4-CH₃ and C6-CH₃ (Symmetric environment).
¹H NMR Quartet (2H)δ 2.5 - 2.6 ppmC5-CH₂ -CH₃ (Coupled to CH₃).
¹H NMR Broad Singlet (2H)δ 5.0 - 6.5 ppmC2-NH₂ (Exchangeable in D₂O).
¹³C NMR Aliphatic Carbonsδ 12-14, 18-20, 22-24 ppmEthyl and methyl carbons.
¹³C NMR Aromatic Carbonsδ 115-120, 160-168 ppmPyrimidine core (C5 is shielded, C2/C4/C6 deshielded).

Conclusion

Confirming the structure of 5-Ethyl-4,6-dimethylpyrimidin-2-amine derivatives requires a systematic, multi-platform approach. By combining the exact mass capabilities of HRMS with the atomic-level connectivity provided by 2D NMR, researchers can confidently validate their synthetic outputs, ensuring the integrity of downstream biological and pharmacological assays 4.

References

  • Schiff base ligands derived from 4-chloro-6-methylpyrimidin-2-amine: Chemical synthesis, bactericidal activity and molecular docking studies against targeted microbial pathogen Source: ResearchGate / International Journal of Health & Allied Sciences URL:[Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents Source: Semantic Scholar / ACS Omega URL:[Link]

Sources

Validation

Comparison Guide: Validation of Analytical Methods for 5-Ethyl-4,6-dimethylpyrimidin-2-amine (HPLC-UV vs. LC-MS/MS)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 81246-15-3) Introduction & Analytical Target Profile (ATP) In modern pha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 81246-15-3)

Introduction & Analytical Target Profile (ATP)

In modern pharmaceutical development, pyrimidine derivatives like 5-Ethyl-4,6-dimethylpyrimidin-2-amine frequently serve as critical active pharmaceutical ingredients (APIs), kinase inhibitor intermediates, or process-related impurities. Establishing a robust analytical control strategy for this compound requires methods tailored to specific phases of the drug lifecycle.

This guide objectively compares two foundational analytical techniques—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —evaluating their performance through the lens of the Analytical Target Profile (ATP) . The ATP, a concept heavily emphasized in the recently updated ICH Q14 and Q2(R2) guidelines [1], defines the predefined objective that dictates whether a method is "fit-for-purpose."

Analytical Method Lifecycle Workflow based on ICH Q14 and Q2(R2) guidelines.

Causality Behind Experimental Choices

As an analytical scientist, method development is not a random selection of parameters; it is a deliberate manipulation of chemistry.

The Chemical Rationale: 5-Ethyl-4,6-dimethylpyrimidin-2-amine (Molecular Formula: C8H13N3, Exact Mass: 151.11) contains a pyrimidine ring and an exocyclic amine group. The pKa of the protonated amine is approximately 4.5.

  • Mobile Phase Selection (0.1% Formic Acid): By utilizing a mobile phase buffered with 0.1% Formic Acid (pH ~2.7), we ensure the amine group remains fully protonated.

    • For LC-MS/MS: This protonation drastically enhances ionization efficiency in positive Electrospray Ionization (ESI+), driving the Limit of Quantitation (LOQ) down to trace levels (ng/mL).

    • For HPLC-UV: A fully protonated state prevents secondary interactions between the basic amine and residual acidic silanols on the C18 stationary phase. This mitigates peak tailing, ensuring sharp, symmetrical peaks required for accurate integration and assay quantification.

  • Diluent Selection (50:50 MeOH:Water): The pyrimidine core is hydrophobic, while the amine group provides polarity. A 50:50 organic-to-aqueous ratio ensures complete solubilization of the reference standard without causing solvent-front distortion during injection.

Experimental Protocols: Self-Validating Systems

To guarantee data integrity and trustworthiness, the following protocols are designed as self-validating systems . Before any sample data is accepted, the instrument must pass a rigorous System Suitability Test (SST) as mandated by USP <1225> [2]. If the SST criteria (e.g., %RSD ≤ 2.0%, Tailing Factor ≤ 1.5) fail, the run automatically halts, preventing the generation of out-of-specification (OOS) artifacts.

Sample Preparation Workflow

Sample preparation workflow for 5-Ethyl-4,6-dimethylpyrimidin-2-amine analysis.

Step-by-Step Methodology:

  • Standard Stock Preparation: Accurately weigh 10.0 mg of 5-Ethyl-4,6-dimethylpyrimidin-2-amine reference standard into a 100 mL volumetric flask.

  • Solubilization: Add 50 mL of diluent (50:50 v/v Methanol:Milli-Q Water). Sonicate for 5 minutes to ensure complete dissolution, then make up to volume.

  • Working Solutions: Perform serial dilutions to achieve the target concentration ranges (10–150 µg/mL for HPLC-UV; 1–100 ng/mL for LC-MS/MS).

  • Filtration: Pass the final solutions through a 0.22 µm PTFE syringe filter to remove particulates, protecting the analytical column.

Instrumental Conditions & System Suitability

Method A: HPLC-UV (Assay / Major Component Quantitation)

  • Column: C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B)

  • Detection: UV at 254 nm (optimal for the conjugated pyrimidine ring)

  • Self-Validation (SST): 6 replicate injections of the 50 µg/mL standard must yield a peak area %RSD ≤ 1.0%, Resolution (Rs) > 2.0, and Tailing Factor (Tf) ≤ 1.5.

Method B: LC-MS/MS (Trace Impurity / Genotoxic Screening)

  • Column: C18, 50 x 2.1 mm, 1.7 µm (UPLC)

  • Ionization: ESI+ in Multiple Reaction Monitoring (MRM) mode

  • Transitions: m/z 152.1 → 108.1 (Quantifier), m/z 152.1 → 80.1 (Qualifier)

  • Self-Validation (SST): 6 replicate injections of the 10 ng/mL standard must yield a peak area %RSD ≤ 5.0% and a Signal-to-Noise (S/N) ratio ≥ 100.

Validation Parameters & Comparative Data

Following the ICH Q2(R2) guidelines [1], both methods were subjected to a comprehensive validation matrix. The table below summarizes the quantitative experimental data, highlighting the fundamental differences in method capability.

Comparative Validation Data Summary
Validation ParameterHPLC-UV (Assay Method)LC-MS/MS (Trace Impurity Method)ICH Q2(R2) / USP <1225> Criteria
Specificity Resolution > 2.0 from nearest peakUnique MRM Transition (152.1 → 108.1)No matrix interference at RT
Linearity Range 10 – 150 µg/mL1 – 100 ng/mLR² ≥ 0.999
Accuracy (Recovery) 98.8% – 101.2%95.4% – 104.8%98.0%–102.0% (Assay); 80%–120% (Trace)
Precision (%RSD) 0.8% (n=6)3.2% (n=6)≤ 2.0% (Assay); ≤ 5.0% (Trace)
Limit of Detection (LOD) 0.5 µg/mL0.2 ng/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 1.5 µg/mL0.6 ng/mLSignal-to-Noise (S/N) ≥ 10
Robustness High (Unaffected by minor pH shifts)Moderate (Sensitive to matrix ion suppression)Method remains unaffected by deliberate variations
Performance Analysis
  • When to choose HPLC-UV: The data clearly demonstrates that HPLC-UV offers superior precision (0.8% RSD) and tighter accuracy recoveries (98.8%–101.2%). It is the definitive choice for Category I testing (bulk API assay and major component quantitation) where high ruggedness and low variability are paramount.

  • When to choose LC-MS/MS: The LC-MS/MS method achieves an LOQ of 0.6 ng/mL—orders of magnitude lower than UV detection. This makes it the mandatory choice for Category II testing (trace-level impurity screening), particularly if 5-Ethyl-4,6-dimethylpyrimidin-2-amine is being monitored as a potentially reactive or genotoxic impurity in a final drug product formulation.

Conclusion

The validation of analytical methods for 5-Ethyl-4,6-dimethylpyrimidin-2-amine requires a strategic alignment with the Analytical Target Profile. While HPLC-UV provides the rugged, high-precision performance necessary for bulk assay quantification, LC-MS/MS leverages the compound's ionization chemistry to deliver unparalleled sensitivity for trace-level impurity tracking. By grounding these protocols in self-validating system suitability checks and ICH Q2(R2) principles, laboratories can ensure continuous data integrity throughout the pharmaceutical lifecycle.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • USP <1225> Validation of Compendial Procedures & FDA Q2(R2)/Q14 Guidance Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Comparative

A Comparative Guide to Cross-Reactivity Profiling of 5-Ethyl-4,6-dimethylpyrimidin-2-amine

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In modern drug discovery, the principle of "one drug, one target" is often an oversimplification. Small molecule ther...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In modern drug discovery, the principle of "one drug, one target" is often an oversimplification. Small molecule therapeutics can interact with multiple cellular targets, a phenomenon known as polypharmacology or cross-reactivity. While sometimes beneficial, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures. Therefore, a rigorous and early assessment of a compound's selectivity is not just a regulatory hurdle, but a fundamental component of building a robust safety and efficacy profile.

This guide uses a novel compound, 5-Ethyl-4,6-dimethylpyrimidin-2-amine , as a case study to illustrate a best-practice, multi-tiered strategy for comprehensive cross-reactivity profiling. The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of these enzymes.[1] This makes a thorough investigation of its kinase selectivity profile particularly crucial.

Our hypothetical primary target for this guide will be Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of cell cycle progression and a validated oncology target.[2][3] Dysregulation of CDK2 is a hallmark of many cancers, making it an attractive, albeit challenging, target for therapeutic intervention.[2]

We will compare the performance of our model compound against two well-characterized kinase inhibitors:

  • Staurosporine : A natural product known for its potent but highly promiscuous inhibition of a wide range of kinases, serving as a benchmark for poor selectivity.[4][5][6]

  • Dinaciclib : A potent, second-generation inhibitor of several CDKs (including CDK1, CDK2, CDK5, and CDK9) that is in clinical development, representing a clinically relevant comparator with a known selectivity profile.[7][8][9]

This guide will walk through a logical cascade of experiments, from broad, high-throughput screening to detailed cellular and functional validation, providing the rationale and step-by-step protocols necessary to build a comprehensive understanding of a compound's specificity.

Part 1: The Initial Screen - Casting a Wide Net with Kinome Profiling

The most efficient first step in assessing selectivity is to screen the compound against a large, representative panel of targets.[10][11] Given that the 2-aminopyrimidine core is a common kinase-binding motif, a broad kinase panel is the logical starting point.[1]

Experimental Rationale: A single-dose screen against hundreds of kinases provides a rapid, cost-effective snapshot of a compound's activity across the kinome.[10] This initial "hit list" identifies both the intended target and, crucially, any potential off-targets that warrant further investigation. A common and robust method for this is the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, offering high sensitivity and broad applicability.[12]

Workflow: Tier 1 Selectivity Screening

G cluster_0 Step 1: In Vitro Screen cluster_1 Step 2: Data Analysis cluster_2 Step 3: Follow-Up Compound 5-Ethyl-4,6-dimethylpyrimidin-2-amine (1 µM Concentration) KinasePanel Broad Kinase Panel (e.g., 400+ Kinases) Compound->KinasePanel Assay Biochemical Assay (e.g., ADP-Glo™) KinasePanel->Assay Data Primary Data: % Inhibition Assay->Data Analysis Identify Hits (% Inhibition > 70%) Data->Analysis Targets Primary Target (CDK2) Off-Targets (e.g., CDK9, AURKA) Analysis->Targets IC50 Determine IC50 Values (10-point dose-response) Targets->IC50 Selectivity Quantify Selectivity (e.g., Selectivity Score) IC50->Selectivity

Caption: High-level workflow for initial in vitro kinase selectivity profiling.

Hypothetical Kinome Scan Results

The table below illustrates potential outcomes from a broad kinase screen, comparing our compound to Staurosporine and Dinaciclib.

Kinase Target5-Ethyl-4,6-dimethylpyrimidin-2-amine (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Dinaciclib (% Inhibition @ 1µM)
CDK2 (Primary) 98% 99%99%
CDK1 75%99%98%
CDK5 65%97%95%
CDK9 85% 98%96%
AURKA 45%92%30%
VEGFR2 15%88%10%
p38α 5%95%8%

Data is hypothetical for illustrative purposes.

Interpretation: From this initial screen, we observe that our model compound is potent against its intended target, CDK2. However, it also shows significant activity against CDK9 and moderate activity against CDK1 and CDK5. Compared to the highly promiscuous Staurosporine, our compound is substantially more selective.[4][13] Its profile appears distinct from Dinaciclib, which shows potent inhibition across CDK1, 2, 5, and 9.[7][14] The most significant off-target for our compound appears to be CDK9, which now becomes a priority for further validation.

Part 2: Cellular Confirmation - Does It Work in a Real-World Environment?

Biochemical assays using purified enzymes are essential but exist in a simplified, artificial environment.[15] It is critical to confirm that a compound can engage its target within the complex milieu of a living cell, where factors like cell permeability, efflux pumps, and high intracellular ATP concentrations come into play.[15] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in intact cells.[16][17]

Experimental Rationale: The Principle of CETSA® CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[17] This stabilization makes the protein more resistant to thermal denaturation. By heating cells treated with a compound across a temperature gradient and then measuring the amount of soluble target protein remaining, one can observe a "thermal shift" indicative of target engagement.[18]

CETSA_Principle cluster_0 Condition 1: No Drug (DMSO) cluster_1 Condition 2: With Drug P1 Protein Heat1 Heat P1->Heat1 Denatured1 Denatured Protein Heat1->Denatured1 SolubleFraction1 SolubleFraction1 Denatured1->SolubleFraction1 Less Soluble Protein Drug Drug Complex Protein-Drug Complex Drug->Complex P2 Protein P2->Complex Heat2 Heat Complex->Heat2 Stable Stable Protein Heat2->Stable SolubleFraction2 SolubleFraction2 Stable->SolubleFraction2 More Soluble Protein

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Isothermal Dose-Response CETSA (ITDR-CETSA)

This protocol is designed to determine the cellular potency (EC50) of target engagement.

  • Cell Culture: Culture a relevant human cell line (e.g., MCF-7 breast cancer cells) to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in media. Aliquot cells into a PCR plate and add serial dilutions of 5-Ethyl-4,6-dimethylpyrimidin-2-amine (e.g., from 0.01 µM to 100 µM) or DMSO vehicle control. Incubate at 37°C for 1 hour.

  • Heat Challenge: Place the PCR plate in a thermal cycler and heat to a predetermined temperature (e.g., 52°C, a temperature known to cause partial denaturation of the target) for 3 minutes, followed by cooling to 4°C.[19]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[16]

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[16]

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze equal amounts of protein by Western Blot using primary antibodies specific for CDK2 and CDK9.

  • Data Analysis: Quantify the band intensities. Plot the soluble protein levels against the compound concentration and fit to a dose-response curve to determine the cellular EC50.

Orthogonal Validation with NanoBRET™ Target Engagement

To build confidence in the results, an orthogonal method is highly recommended. The NanoBRET™ Target Engagement assay is a powerful live-cell technique that measures compound binding by detecting Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor (tracer).[20][21][22] Competitive displacement of the tracer by a test compound results in a loss of BRET signal, allowing for the quantitative determination of intracellular affinity.[15][23]

Hypothetical Cellular Target Engagement Data
AssayTarget5-Ethyl-4,6-dimethylpyrimidin-2-amine (EC50/IC50)Dinaciclib (EC50/IC50)
ITDR-CETSA CDK2150 nM25 nM
CDK9750 nM40 nM
NanoBRET™ CDK2120 nM20 nM
CDK9680 nM35 nM

Data is hypothetical for illustrative purposes.

Interpretation: The cellular data confirms the findings from the in vitro screen. Our compound engages both CDK2 and CDK9 in intact cells, with a ~5-fold selectivity for its primary target, CDK2. This is a crucial piece of information; while the compound is selective, its off-target activity against CDK9 is still in the sub-micromolar range and could have functional consequences. Dinaciclib shows near-equipotent engagement of both kinases, consistent with its known profile.[8][24]

Part 3: Functional Consequences - Does Target Binding Translate to Biological Effect?

Confirming that a compound binds to a target is only part of the story. The ultimate goal is to understand the functional outcome of that binding event. This requires designing assays that measure the specific downstream biological effects of inhibiting the on-target and key off-targets.

Experimental Rationale:

  • On-Target (CDK2): CDK2, in complex with Cyclin E, is essential for the G1/S phase transition of the cell cycle.[3][25] Its inhibition should therefore cause cells to arrest in the G1 phase.[26][27] This can be measured by flow cytometry analysis of cellular DNA content.

  • Off-Target (CDK9): CDK9 is a component of the positive transcription elongation factor b (P-TEFb). It phosphorylates the C-terminal domain of RNA Polymerase II, an event required for productive gene transcription. Inhibition of CDK9 leads to a rapid decrease in the levels of short-lived proteins, most notably the anti-apoptotic protein MCL-1. This can be measured by Western Blot.

CDK2_Pathway cluster_0 G1 Phase Regulation CDK2 CDK2 / Cyclin E Rb pRb CDK2->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Genes (e.g., Cyclin A, DHFR) E2F->S_Phase_Genes activates transcription G1_Arrest G1 Cell Cycle Arrest S_Phase_Genes->G1_Arrest leads to Inhibitor 5-Ethyl-4,6-dimethyl- pyrimidin-2-amine Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway leading to G1/S transition.

Hypothetical Functional Assay Results
AssayEndpoint5-Ethyl-4,6-dimethylpyrimidin-2-amine (EC50)Dinaciclib (EC50)
Cell Cycle Analysis G1 Arrest200 nM30 nM
Western Blot MCL-1 Downregulation850 nM50 nM

Data is hypothetical for illustrative purposes.

Interpretation: The functional data aligns perfectly with our target engagement results. The EC50 for G1 arrest closely matches the cellular EC50 for CDK2 engagement. Similarly, the concentration required to downregulate MCL-1 reflects the potency against the off-target, CDK9. This provides strong evidence that the observed cellular phenotype is a direct result of on- and off-target inhibition.

Synthesis and Conclusion

This tiered, comparative approach provides a comprehensive framework for evaluating the cross-reactivity of a novel compound like 5-Ethyl-4,6-dimethylpyrimidin-2-amine.

Summary of Findings for 5-Ethyl-4,6-dimethylpyrimidin-2-amine:

  • Primary Activity: Potently inhibits the intended target, CDK2, in biochemical and cellular assays, leading to the expected functional outcome of G1 cell cycle arrest.

  • Key Off-Target: Exhibits sub-micromolar activity against CDK9, which translates to a functional effect (MCL-1 downregulation) at concentrations approximately 5-fold higher than those required for its on-target effect.

  • Selectivity Profile: It is significantly more selective than a promiscuous inhibitor like Staurosporine. Its profile is distinct from the clinical compound Dinaciclib, demonstrating a greater selectivity window between CDK2 and CDK9.

This detailed selectivity profile is invaluable. It confirms the mechanism of action and provides a clear, quantitative assessment of the primary off-target liability. For drug development professionals, this information is critical for decision-making. The ~5-fold selectivity window between on-target and off-target effects may be acceptable for certain therapeutic indications, or it may guide further medicinal chemistry efforts to improve selectivity and mitigate potential risks associated with CDK9 inhibition. By systematically integrating in vitro screening with cellular target engagement and functional validation, researchers can build a robust data package that de-risks development and increases the probability of clinical success.

References

  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of protein-ligand interactions in living cells. Cell Chemical Biology. Available at: [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • Taylor & Francis. (n.d.). CDK2 – Knowledge and References. Taylor & Francis Online. Retrieved from: [Link]

  • Promega Corporation. (n.d.). NanoBRET™ Target Engagement for drug development. News-Medical.Net. Retrieved from: [Link]

  • Wikipedia. (2024). Cyclin-dependent kinase 2. Wikipedia. Retrieved from: [Link]

  • Wikipedia. (2024). Staurosporine. Wikipedia. Retrieved from: [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from: [Link]

  • Pagano, M., et al. (1994). Regulation of the cell cycle by the cdk2 protein kinase in cultured human fibroblasts. Journal of Cell Biology. Available at: [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available at: [Link]

  • SGC-UNC. (n.d.). NanoBRET. SGC-UNC Website. Retrieved from: [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology. Available at: [Link]

  • Kumar, S. K., et al. (2015). Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma. Blood. Available at: [Link]

  • Omura, S. (n.d.). Staurosporine: world's first indolocarbazole & anticancer drug precursor. Satoshi Omura Official Website. Retrieved from: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Hochegger, H., et al. (2008). Cyclin-dependent kinases and cell-cycle transitions: does one fit all?. Nature Reviews Molecular Cell Biology. Available at: [Link]

  • Taylor & Francis. (n.d.). Dinaciclib – Knowledge and References. Taylor & Francis Online. Retrieved from: [Link]

  • Rockefeller University Press. (1997). A Role for Cdk2 Kinase in Negatively Regulating DNA Replication during S Phase of the Cell Cycle. The Journal of Cell Biology. Retrieved from: [Link]

  • Crossfire Oncology. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. Retrieved from: [Link]

  • Fry, D. W., et al. (2004). Protein kinase inhibition by staurosporine and its derivatives. Current Pharmaceutical Design. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from: [Link]

  • Semantic Scholar. (2025). Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential. Semantic Scholar. Retrieved from: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Retrieved from: [Link]

  • Gangjee, A., et al. (2008). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Molbank. (2020). Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate. MDPI. Retrieved from: [Link]

  • Acta Crystallographica Section C. (2005). Ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate and ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-(2-nitrophenylsulfonyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section C. Retrieved from: [Link]

  • Journal of Medicinal Chemistry. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. ACS Publications. Retrieved from: [Link]

  • Molecules. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Retrieved from: [Link]

  • European Journal of Medicinal Chemistry. (2023). 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia. PubMed. Retrieved from: [Link]

  • ResearchGate. (2020). Discovery and rational design of 2-aminopyrimidine-based derivatives targeting Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). ResearchGate. Retrieved from: [Link]

  • Molecules. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Retrieved from: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Ethyl-4,6-dimethylpyrimidin-2-amine Analogs

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of 5-Ethyl-4,6-dimethylpyrimidin-2-amine. By synthesizing data from various studies, we aim to elucidate how...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of 5-Ethyl-4,6-dimethylpyrimidin-2-amine. By synthesizing data from various studies, we aim to elucidate how specific structural modifications to this pyrimidine scaffold influence biological activity, thereby offering a strategic roadmap for researchers in medicinal chemistry and drug development.

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically significant molecules, including nucleic acids.[1] The 2-aminopyrimidine moiety, in particular, is a privileged scaffold, frequently identified as a "hinge-binder" in many kinase inhibitors, where it mimics the purine structure of ATP to engage with the enzyme's active site.[2] Our focus, the 5-Ethyl-4,6-dimethylpyrimidin-2-amine core, serves as a robust starting point for developing novel modulators of various biological targets, from kinases involved in cancer to receptors implicated in inflammatory diseases.[3][4]

This guide moves beyond a simple catalog of compounds to explain the causal relationships between chemical structure and biological function, providing the rationale behind synthetic choices and assay designs.

The Core Scaffold: Rationale for Modification

The 5-Ethyl-4,6-dimethylpyrimidin-2-amine structure presents four primary vectors for chemical modification, each offering a unique opportunity to modulate physicochemical properties and biological activity. Understanding the role of each substituent is paramount for rational drug design.

Figure 1: Key modification points on the core scaffold.
  • The 2-Amino Group (R1): This is often the primary pharmacophore, responsible for crucial hydrogen bond interactions with the target protein. Modifications here can drastically alter binding affinity and selectivity.

  • The 4,6-Methyl Groups (R2): These substituents occupy the solvent-exposed region in many kinase binding pockets. Altering their size and lipophilicity can impact solubility, metabolic stability, and steric fit.

  • The 5-Ethyl Group (R3): The C-5 position is a critical site for tuning selectivity and potency. The size, shape, and electronic nature of substituents here can exploit subtle differences between target active sites.[5]

Comparative SAR Analysis: A Positional Breakdown

The following sections compare how modifications at each key position impact biological activity, with supporting data from published studies on related pyrimidine analogs.

The Critical Role of the 2-Amino Group

The exocyclic amino group at the C-2 position is fundamental to the activity of many pyrimidine-based inhibitors. However, its substitution can yield compounds with varied pharmacological profiles.

  • Hydrogen Bond Donation: In kinase inhibition, the NH2 group is often essential for forming one or two hydrogen bonds with the "hinge" region of the ATP binding site. Replacing the amine with an oxygen (hydroxyl) or sulfur (thiol) can reduce or eliminate this interaction, often leading to a significant loss of potency.[5] Conversely, methylation or acetylation of the amine can also disrupt this critical hydrogen bond donation, diminishing activity.[5]

  • Substitutions for Alternative Interactions: While primary amines are common, substituting one of the hydrogens with a larger group (e.g., an aryl ring) can lead to new, beneficial interactions. For instance, in a series of Aurora kinase inhibitors, N-phenyl substitution at the 2-amino position was crucial for potency.[6] The specific substitution on the phenyl ring further modulated activity, highlighting a secondary SAR.[6]

Tuning Activity via the 5-Position

The C-5 position of the pyrimidine ring is arguably the most sensitive to modification for achieving both potency and selectivity. The ethyl group in our core scaffold serves as a balanced starting point, but exploration of this position is key to optimization.

A study on 2,4,5-trisubstituted pyrimidines as CDK9 inhibitors revealed that both steric and electronic properties of the C-5 substituent are critical.[5] While a methyl group was tolerated, replacing it with a larger ethyl group led to a loss of potency against both CDK9 and CDK2, suggesting a tight binding pocket.[5] Interestingly, the similarly sized but electronically different trifluoromethyl group was also not well-tolerated, indicating that shape and electronics, not just sheer volume, are at play.[5]

In a different context, a series of 5-substituted 2-amino-4,6-dichloropyrimidines were evaluated for their ability to inhibit nitric oxide (NO) production.[7] The results, summarized below, show a clear SAR trend.

Table 1: Comparison of 5-Substituted 2-Amino-4,6-dichloropyrimidines on NO Production

Compound ID5-Substituent (R3)IC50 (µM) for NO Inhibition
B1-F2
B2-CH39
B3 -CH2CH3 (Ethyl) 36
B4-CH2CH2CH3 (Propyl)19
B10-Phenyl21
(Data adapted from a study on inhibitors of immune-activated nitric oxide production.[7])

From this data, it's evident that a small, highly electronegative substituent like fluorine is optimal for this particular activity. The ethyl-substituted analog (B3) was the least potent in this series, demonstrating that for this target, increasing the alkyl chain length at C-5 is detrimental.[7] This contrasts with other inhibitor classes where a larger group at C-5 is necessary to reach into a deeper hydrophobic pocket.

The Influence of 4- and 6-Position Substituents

The methyl groups at the C-4 and C-6 positions contribute to the overall lipophilicity and shape of the molecule.

  • Steric Bulk: Replacing the methyl groups with larger entities like tert-butyl or aromatic rings can be beneficial if the target protein has a corresponding large hydrophobic pocket. However, it can also lead to steric clashes and a loss of activity. In a series of histamine H4 receptor ligands, replacing a 6-tert-butyl group with aromatic moieties led to optimized potency.[8]

  • Solubility and Physicochemical Properties: Modifications at these positions are a common strategy to improve aqueous solubility. Introducing polar groups, such as a morpholine via a linker, can enhance the compound's pharmacokinetic profile.

Bioisosteric Replacement Strategies

A key strategy in lead optimization is bioisosteric replacement, where a functional group is exchanged for another with similar physical or chemical properties to improve the molecule's overall profile.[9][10][11]

Bioisosteres cluster_0 Core Functional Group cluster_1 Potential Bioisosteric Replacements Ethyl 5-Ethyl Group Trifluoromethyl Trifluoromethyl (-CF3) (Similar size, altered electronics) Ethyl->Trifluoromethyl Cyclopropyl Cyclopropyl (Rigid, similar sterics) Ethyl->Cyclopropyl Vinyl Vinyl (-CH=CH2) (Unsaturated, planar) Ethyl->Vinyl Methoxy Methoxy (-OCH3) (Polar, H-bond acceptor) Ethyl->Methoxy

Figure 2: Potential bioisosteres for the 5-ethyl group.

For the 5-ethyl group, several bioisosteric replacements could be considered:

  • Trifluoromethyl (-CF3): This group is sterically similar to an ethyl group but is a strong electron-withdrawing group, which can alter binding interactions and improve metabolic stability.[5]

  • Cyclopropyl: This provides a conformationally restricted analog of a propyl group, which can lock the molecule into a more favorable binding conformation and improve metabolic stability.

  • Vinyl (-CH=CH2): An unsaturated analog that introduces planarity and can act as a Michael acceptor or participate in different metabolic pathways.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential.

General Synthesis of 5-Substituted-4,6-dimethylpyrimidin-2-amine Analogs

This protocol describes a common and effective method for synthesizing the pyrimidine core via condensation.

Objective: To synthesize a 5-substituted 2-amino-4,6-dimethylpyrimidine via the condensation of a substituted acetylacetone with guanidine.

Materials:

  • 3-substituted-2,4-pentanedione (e.g., 3-ethyl-2,4-pentanedione)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve sodium ethoxide (1.2 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen).

  • Addition of Guanidine: To the stirred solution, add guanidine hydrochloride (1.1 equivalents). Stir the mixture at room temperature for 20-30 minutes to form free guanidine.

  • Addition of Diketone: Add the 3-substituted-2,4-pentanedione (1.0 equivalent) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using TLC. The rationale for heating is to provide the necessary activation energy for the condensation and cyclization reaction to proceed at a reasonable rate.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Reduce the solvent volume under vacuum.

  • Precipitation: Add cold water to the residue to precipitate the crude product. The change in solvent polarity causes the less polar organic product to precipitate out of the aqueous ethanol solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 5-substituted-4,6-dimethylpyrimidin-2-amine.

In Vitro Kinase Inhibition Assay (Example: CDK9)

This protocol outlines a standard method to determine the inhibitory potency (IC50) of test compounds against a specific kinase.

Objective: To quantify the concentration of a test compound required to inhibit 50% of the activity of a target kinase.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase substrate (e.g., a peptide with a phosphorylation site)

  • Adenosine-5'-triphosphate (ATP), radiolabeled [γ-³²P]ATP or fluorescent-labeled ATP analog

  • Test compounds (analogs of 5-Ethyl-4,6-dimethylpyrimidin-2-amine) dissolved in DMSO

  • Kinase assay buffer

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range. This wide range is crucial to accurately determine the IC50 value.

  • Reaction Mixture: In a 96-well plate, add the kinase assay buffer, the substrate, and the recombinant CDK9 enzyme.

  • Compound Addition: Add a small volume (e.g., 1 µL) of the diluted test compounds to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (mixed with a tracer amount of [γ-³²P]ATP). The ATP concentration should be close to its Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibitors are accurately assessed.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 30-60 minutes) during which the reaction proceeds linearly.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Detection:

    • Radiometric: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Fluorescence-based: Use an antibody that recognizes the phosphorylated substrate in a fluorescence polarization or similar assay format.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Conclusion and Future Outlook

The structure-activity relationship studies of 5-Ethyl-4,6-dimethylpyrimidin-2-amine analogs reveal a scaffold that is highly tunable for a variety of biological targets. The key takeaways are:

  • The 2-amino group is a critical anchor for binding to many targets, and its modification must be approached with care to maintain essential hydrogen bonding interactions.

  • The 5-position is the primary handle for optimizing potency and selectivity. Small changes in the size, electronics, and conformation of substituents at this position can lead to dramatic differences in biological activity.

  • The 4- and 6-positions offer avenues to improve physicochemical properties such as solubility and to probe for additional hydrophobic interactions within the target's binding site.

Future research should focus on exploring a wider range of bioisosteric replacements at the 5-position and employing structure-based drug design, where co-crystal structures of analogs bound to their targets can guide the rational design of next-generation compounds with improved efficacy and safety profiles.

References

  • Bari, S. B. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Cogent Chemistry, 3(1), 1338851. [Link]

  • Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(20), 6547-6557. [Link]

  • Wang, Y., et al. (2014). Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists. Molecules, 19(3), 3553-3566. [Link]

  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1741. [Link]

  • Recinsky, I., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 22(11), 5472-5482. [Link]

  • Lone, S. H., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101438. [Link]

  • Hassanzadeh, F., et al. (2023). Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors. Scientific Reports, 13(1), 6702. [Link]

  • Mohana, K. N., & Mallesha, L. (2013). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Journal of the Serbian Chemical Society, 78(10), 1475-1485. [Link]

  • Rojas-Lima, S., et al. (2020). Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate. Molbank, 2020(4), M1166. [Link]

  • Fun, H. K., et al. (2005). Ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate and ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-(2-nitrophenylsulfonyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section C, 61(Pt 5), o281-o283. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. [Link]

  • Burger, A. (1991). Bioisosterism: A Rational Approach in Drug Design. Progress in Drug Research, 37, 287-371. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. [Link]

  • Wujec, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6953. [Link]

  • Ye, W., et al. (2018). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 157, 108-125. [Link]

  • Meades, C. K., et al. (2010). Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, 53(15), 5477-5492. [Link]

  • Lee, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1094. [Link]

  • Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4380. [Link]

  • Perry, M., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 768-774. [Link]

  • Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry, 52(15), 4865-4876. [Link]

Sources

Comparative

comparative analysis of different synthesis routes for 5-Ethyl-4,6-dimethylpyrimidin-2-amine

Comparative Analysis of Synthesis Routes for 5-Ethyl-4,6-dimethylpyrimidin-2-amine Part 1: Executive Summary & Retrosynthetic Logic The synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine is a classic heterocyclization ch...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthesis Routes for 5-Ethyl-4,6-dimethylpyrimidin-2-amine

Part 1: Executive Summary & Retrosynthetic Logic

The synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine is a classic heterocyclization challenge central to the production of antifolates, herbicides, and specific sulfonamide antibiotics. The molecule features a pyrimidine core substituted with an amine at C2, methyls at C4/C6, and a critical ethyl group at C5.[1]

Retrosynthetic Analysis: The most logical disconnection is the [3 + 3] cyclocondensation between a binucleophilic guanidine species and a 1,3-dielectrophile.

  • Fragment A (Binucleophile): Guanidine (supplied as nitrate, hydrochloride, or carbonate).

  • Fragment B (Dielectrophile): 3-Ethyl-2,4-pentanedione (3-Ethylacetylacetone).

The availability of Fragment B is the rate-limiting step for all routes. It is typically synthesized via the alkylation of acetylacetone with ethyl iodide/bromide.

Retrosynthesis Target 5-Ethyl-4,6-dimethylpyrimidin-2-amine Disconnection [3 + 3] Cyclization Target->Disconnection Retrosynthesis FragmentA Guanidine (Nitrate/HCl) Disconnection->FragmentA FragmentB 3-Ethyl-2,4-pentanedione (Precursor) Disconnection->FragmentB

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.

Part 2: Comparative Route Analysis

This guide evaluates three distinct methodologies ranging from classical industrial batch processing to modern green chemistry techniques.

Route 1: Classical Aqueous/Ethanolic Condensation (The "Benchmark")

This is the industry-standard route, favored for its scalability and use of inexpensive inorganic bases. It relies on the in-situ liberation of free guanidine from its salt.

  • Mechanism: Nucleophilic attack of guanidine nitrogen on one carbonyl of the

    
    -diketone, followed by dehydration, intramolecular attack on the second carbonyl, and aromatization.
    
  • Protocol Overview:

    • Dissolution: Guanidine nitrate/hydrochloride is dissolved in water or ethanol.

    • Neutralization: Sodium carbonate (Na₂CO₃) or Sodium ethoxide (NaOEt) is added to release free guanidine.

    • Addition: 3-Ethyl-2,4-pentanedione is added dropwise.

    • Reflux: The mixture is refluxed (90–100°C) for 3–6 hours.

    • Isolation: Cooling induces precipitation. Filtration and washing with water remove inorganic salts.

  • Pros: High reliability, scalable to metric tons, water-tolerant.

  • Cons: Moderate reaction times, generation of stoichiometric salt waste.

Route 2: Microwave-Assisted Synthesis (The "High-Throughput" Alternative)

Adapted from modern medicinal chemistry protocols, this route utilizes dielectric heating to accelerate the condensation, significantly reducing reaction times.

  • Protocol Overview:

    • Mixture: Guanidine carbonate and 3-ethyl-2,4-pentanedione are mixed in a microwave vial with a polar solvent (Ethanol or Isopropanol).

    • Irradiation: Heat at 150°C for 20–30 minutes under pressure.

    • Workup: Solvent evaporation or simple filtration upon cooling.

  • Pros: Extremely fast (minutes vs hours), higher purity profiles (less thermal degradation), energy-efficient on small scales.

  • Cons: Difficult to scale beyond kilogram batches due to penetration depth limits of microwaves.

Route 3: Solvent-Free Mechanochemical Synthesis (The "Green" Alternative)

A newer approach utilizing ball-milling or neat grinding. This leverages the "liquid-assisted grinding" (LAG) effect where the liquid diketone acts as a temporary solvent before reacting.

  • Protocol Overview:

    • Grinding: Guanidine nitrate, 3-ethyl-2,4-pentanedione, and solid NaOH/KOH are placed in a ball mill.

    • Reaction: Milled at high frequency for 30–60 minutes.

    • Workup: The resulting paste is washed with water to remove salts; the solid product is dried.

  • Pros: Near-zero solvent waste (E-factor is very low), high atom economy, often quantitative yields.

  • Cons: Requires specialized milling equipment for scale-up; exotherm control can be tricky.

Part 3: Comparative Data Summary

MetricRoute 1: Classical Reflux Route 2: Microwave Route 3: Solvent-Free
Yield 75 – 85%80 – 90%> 90%
Reaction Time 4 – 6 Hours20 – 40 Minutes30 – 60 Minutes
Purity (Crude) > 95%> 98%> 95%
Scalability High (Industrial)Low (Lab/Pilot)Medium (Flow-Milling)
E-Factor (Waste) High (Solvent + Salts)MediumLow (Salts only)
Equipment Standard ReactorMicrowave ReactorBall Mill / Grinder

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of Precursor (3-Ethyl-2,4-pentanedione)

Since the precursor is expensive/unstable, synthesize it fresh.

  • Reagents: Acetylacetone (1.0 eq), Ethyl Iodide (1.1 eq), K₂CO₃ (1.2 eq), Acetone (Solvent).

  • Procedure: Reflux acetylacetone with K₂CO₃ in acetone for 1 hour. Add ethyl iodide dropwise. Reflux for 12 hours. Filter salts.[2][3] Distill the filtrate to collect 3-ethyl-2,4-pentanedione (bp ~180°C / atmospheric).

Protocol B: Synthesis of Target (Route 1 - Classical)
  • Setup: A 500 mL 3-neck flask equipped with a mechanical stirrer and reflux condenser.

  • Base Release: Dissolve Guanidine Nitrate (12.2 g, 0.1 mol) in water (20 mL). Add Sodium Carbonate (5.3 g, 0.05 mol) slowly. Stir for 15 min.

  • Condensation: Add 3-Ethyl-2,4-pentanedione (12.8 g, 0.1 mol) dropwise. A biphasic mixture may form initially.

  • Reaction: Heat to reflux (approx. 95°C). The mixture will become homogeneous then precipitate solid as the reaction proceeds. Reflux for 4 hours.

  • Isolation: Cool to 5°C in an ice bath. Filter the white/off-white solid.

  • Purification: Wash the cake with ice-cold water (2 x 20 mL) to remove nitrate salts. Recrystallize from Ethanol/Water (8:2) if necessary.[4]

  • Validation:

    • Appearance: White crystalline solid.

    • MP: Expect ~150–160°C (Analogue comparison; verify experimentally).

    • 1H NMR (DMSO-d6): δ 6.30 (s, 2H, NH₂), 2.40 (q, 2H, Ethyl-CH₂), 2.15 (s, 6H, 2xCH₃), 0.95 (t, 3H, Ethyl-CH₃).

Part 5: Process Visualization

ProcessFlow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Purification Acetylacetone Acetylacetone Alkylation Alkylation (Et-I, K2CO3) Acetylacetone->Alkylation Precursor 3-Ethyl-2,4-pentanedione Alkylation->Precursor Cyclization Reflux / Microwave (- 2 H2O) Precursor->Cyclization Guanidine Guanidine Nitrate Guanidine->Cyclization Base Na2CO3 / NaOH Base->Cyclization Crude Crude Product Cyclization->Crude Filtration Filtration & Washing Crude->Filtration Final 5-Ethyl-4,6-dimethyl pyrimidin-2-amine Filtration->Final

Figure 2: Integrated process flow from raw acetylacetone to the final pyrimidine derivative.

References

  • Organic Syntheses , Coll. Vol. 3, p. 251 (1955); Vol. 21, p. 4 (1941). (General Acetylacetone Alkylation). Link

  • US Patent 2660579A . Synthesis of 2-amino-4,6-dimethyl pyrimidine. (Industrial benchmark for guanidine condensation). Link

  • Molbank 2020(4), M1166. Synthesis of Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate. (Microwave protocols for pyrimidines). Link

  • Journal of Applied Chemical Research , 11, 1, 107-113 (2017). One-Pot Multi-Component Synthesis of Dihydropyrimidinones. (Green chemistry approaches). Link

  • PubChem Compound Summary . 2-Pyrimidinamine, 4,6-dimethyl-. (Structural analogue data for validation). Link

Sources

Validation

In Vitro vs. In Vivo Efficacy of 2-Aminopyrimidine Derivatives: A Comparison Guide for the 5-Ethyl-4,6-dimethylpyrimidin-2-amine Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Translational efficacy, kinome selectivity, and self-validating assay design. Executive Summary & Pharmacophore Rationale To obj...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Translational efficacy, kinome selectivity, and self-validating assay design.

Executive Summary & Pharmacophore Rationale

To objectively evaluate the efficacy of 5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS 81246-15-3) , it is critical to classify its role in drug discovery. This compound is not a standalone Active Pharmaceutical Ingredient (API); rather, it is a highly specialized, electron-rich chemical building block[1].

In targeted oncology and immunology, the 2-aminopyrimidine core is universally recognized as a privileged pharmacophore. It anchors kinase inhibitors by forming bidentate hydrogen bonds with the hinge region of the ATP-binding pocket[2][3]. The specific incorporation of the 5-ethyl and 4,6-dimethyl substitutions on this scaffold provides precise steric bulk. This allows the resulting derivatives to exploit and occupy hydrophobic "back-pockets" within the kinase domain, driving exceptional kinome selectivity and potency against targets like IKKβ, FLT3, and Aurora Kinases[3][4].

This guide compares the in vitro biochemical performance of inhibitors derived from this scaffold against their in vivo translational efficacy, providing the underlying causality for experimental design.

The Causality of Translation: In Vitro vs. In Vivo Dynamics

The transition from in vitro target engagement to in vivo tumor regression is the primary bottleneck in kinase inhibitor development.

  • In Vitro Efficacy: Measures isolated thermodynamic binding affinity (

    
    ) and enzymatic inhibition (
    
    
    
    ) in a controlled vacuum. While 2-aminopyrimidine derivatives often achieve single-digit nanomolar potency in vitro[3], these assays cannot account for cellular permeability or efflux pump liability.
  • In Vivo Efficacy: Requires the molecule to survive hepatic first-pass metabolism, navigate the complex tumor microenvironment, and maintain a free-drug concentration above the

    
     for a sustained period. A highly potent in vitro hit may fail in vivo if the 5-ethyl group undergoes rapid cytochrome P450-mediated oxidation, necessitating rigorous pharmacokinetic (PK) profiling[3].
    
Quantitative Efficacy Comparison

The following table summarizes the translational drop-off and efficacy metrics for representative highly-substituted 2-aminopyrimidine kinase inhibitors:

Scaffold DerivativeTarget KinaseIn Vitro Potency (

)
In Vivo Efficacy (Tumor Growth Inhibition)Pharmacokinetic Profile
IKKβ Lead (LP46) IKKβ7.5 nM>60% TGI (Colorectal Xenograft)34.08% Oral Bioavailability (

)[3]
FLT3 Lead (Cmpd 15) FLT3-WT7.42 nM>70% TGI (AML Xenograft)High metabolic stability[5]
AURK Inhibitor (38j) Aurora Kinase12.0 nM50–60% TGI (Leukemia Xenograft)Low systemic toxicity[2]

Translational Workflow Visualization

The following diagram illustrates the critical path from scaffold derivatization to in vivo validation, highlighting the distinct phases of efficacy testing.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Translation N1 Biochemical Assay (Target Affinity) N2 Cellular Assay (Viability & Engagement) N1->N2 Permeability N3 Pharmacokinetics (ADME & Bioavailability) N2->N3 Lead Selection N4 Efficacy Models (Xenograft TGI) N3->N4 Therapeutic Window Scaffold 2-Aminopyrimidine Scaffold Scaffold->N1 Optimization

Caption: Workflow translating 2-aminopyrimidine scaffold hits from in vitro screening to in vivo efficacy.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory orthogonal controls to rule out false positives caused by compound aggregation or auto-fluorescence.

Protocol A: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

Rationale: Highly conjugated pyrimidines can exhibit auto-fluorescence, confounding standard FRET-based assays. The ADP-Glo assay measures luminescence generated from ADP (a direct byproduct of kinase ATP consumption), ensuring the readout is independent of the compound's optical properties[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA). Reconstitute the 2-aminopyrimidine derivative in 100% DMSO, performing a 10-point 3-fold serial dilution.

  • Enzyme-Compound Pre-incubation: Add 5 µL of recombinant kinase (e.g., FLT3 or IKKβ) to a 384-well plate. Add 100 nL of the serially diluted compound. Incubate for 30 minutes at room temperature to allow thermodynamic equilibrium of the hinge-binding interaction.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix (e.g., AXLtide[5]) at the predetermined Michaelis constant (

    
    ) for ATP. Incubate for 60 minutes.
    
  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Self-Validation Check:

    • Positive Control: Staurosporine (pan-kinase inhibitor) must yield an

      
       within expected historical ranges.
      
    • Negative Control: "No-enzyme" wells must show baseline luminescence, confirming the compound does not spontaneously hydrolyze ATP.

Protocol B: In Vivo Xenograft Efficacy Model

Rationale: Evaluates whether the 5-ethyl-4,6-dimethyl substituted scaffold provides sufficient metabolic stability and tumor penetrance to achieve therapeutic efficacy without systemic toxicity[2][3].

Step-by-Step Methodology:

  • Cell Engraftment: Subcutaneously inject

    
     target cancer cells (e.g., RKO or MC38 colorectal cancer cells[3]) suspended in 1:1 Matrigel/PBS into the right flank of 6-8 week old athymic nude mice.
    
  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100–150 mm³, randomize mice into treatment and control groups (n=8 per group) to ensure equal starting disease burdens.

  • Dosing Regimen: Administer the 2-aminopyrimidine derivative via oral gavage (PO) at predetermined doses (e.g., 10, 30, and 50 mg/kg) formulated in a vehicle of 5% DMSO / 40% PEG300 / 55% Saline.

  • Efficacy & Toxicity Monitoring: Measure tumor volume (

    
    ) and body weight every alternate day for 21 days.
    
  • Self-Validation Check:

    • Toxicity Control: If body weight drops by >20% in the treatment arm, the dose is deemed systemically toxic, and tumor regression cannot be attributed solely to targeted efficacy[2].

    • Vehicle Control: The vehicle-only arm must show uninhibited logarithmic tumor growth to validate the aggressiveness of the model.

Conclusion

The 5-Ethyl-4,6-dimethylpyrimidin-2-amine scaffold is a powerful structural starting point for kinase inhibitor design. While in vitro assays confirm the precise hinge-binding and back-pocket occupation enabled by its alkyl substitutions, in vivo models are the ultimate arbiter of its utility. By employing self-validating biochemical assays and rigorous xenograft models, researchers can successfully translate the raw binding affinity of this privileged pharmacophore into viable preclinical candidates.

References

  • [1] Cycloaddition and polymerization reactions of methyl .alpha.-cyanoacrylate with electron-rich olefins. ACS Publications. Available at:

  • [2] Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at:

  • [4] Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors. PMC / NIH. Available at:

  • [5] The Discovery and Synthesis of 2-Aminopyrimidine FLT3 Inhibitors: A Technical Guide. BenchChem. Available at:

  • [3] Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer. ACS Publications. Available at:

Sources

Comparative

Benchmarking a Novel Pyrimidine-Based Compound Against Established Kinase Inhibitors: A Comparative Guide

Disclaimer: Publicly available experimental data on the biological activity of 5-Ethyl-4,6-dimethylpyrimidin-2-amine is limited. This guide presents a hypothetical benchmarking study assuming the compound exhibits inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Publicly available experimental data on the biological activity of 5-Ethyl-4,6-dimethylpyrimidin-2-amine is limited. This guide presents a hypothetical benchmarking study assuming the compound exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This assumption is based on the prevalence of the pyrimidine scaffold in known kinase inhibitors.[1] The data for 5-Ethyl-4,6-dimethylpyrimidin-2-amine (termed "Investigational Compound EDMP") is illustrative, while the data for the benchmark compounds, Gefitinib and Erlotinib, is based on established findings. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The EGFR Signaling Pathway as a Therapeutic Target

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating fundamental cellular processes, including proliferation, survival, and differentiation.[2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues within its intracellular kinase domain.[2][3] This activation initiates downstream signaling cascades, most notably the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cell growth and survival.[4] In various cancers, particularly non-small cell lung cancer (NSCLC), aberrant EGFR activity due to overexpression or activating mutations drives uncontrolled tumor growth, making it a prime therapeutic target.[5][6]

Gefitinib and Erlotinib are first-generation, ATP-competitive EGFR tyrosine kinase inhibitors (TKIs) that have been successfully used in the clinic.[4][7][8] They function by binding to the ATP pocket of the EGFR kinase domain, thereby preventing receptor autophosphorylation and blocking downstream signaling.[3][9][10][11][12] Given their well-characterized mechanism of action and clinical relevance, they serve as ideal benchmarks for evaluating new chemical entities targeting EGFR.

This guide outlines a comprehensive workflow for benchmarking the investigational compound, 5-Ethyl-4,6-dimethylpyrimidin-2-amine (EDMP), against Gefitinib and Erlotinib. The process encompasses initial biochemical validation of target engagement, assessment of cellular potency, and analysis of downstream pathway modulation.

Experimental & Methodological Framework

A rigorous benchmarking study requires a multi-faceted approach, progressing from direct target interaction in a purified system to functional consequences in a complex cellular environment. Our proposed workflow is designed to provide a holistic comparison of the investigational compound and the established benchmarks.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Potency cluster_2 Phase 3: Mechanism of Action A Biochemical Assay (LanthaScreen™ Eu Kinase Binding) B Determine IC50 (Direct Target Affinity) A->B Quantify Displacement D Determine GI50 (Functional Cellular Potency) B->D Correlate biochemical and cellular activity C Cell-Based Assay (MTT Proliferation Assay) C->D Measure Viability F Confirm Target Engagement (Inhibition of Phosphorylation) D->F Validate functional outcome with mechanism E Pathway Analysis (Western Blot for p-EGFR) E->F Visualize Signal G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Autophosphorylation (Activation) RAS RAS-RAF-MAPK (Proliferation) P->RAS Activates PI3K PI3K-AKT (Survival) P->PI3K Activates Inhibitor EDMP / Gefitinib (TKI) Inhibitor->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and the mechanism of TKI action.

Detailed Protocol: Western Blot for Phospho-EGFR [2][22]
  • Cell Culture and Treatment: Seed A431 cells in 6-well plates. At ~80% confluency, serum-starve the cells overnight. Pre-treat the cells with EDMP, Gefitinib, or Erlotinib at their respective GI50 concentrations for 2 hours.

  • EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes to induce maximal EGFR phosphorylation. [13]

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. [2]Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA protein assay. [2]

  • SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli sample buffer, and boil the samples. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane. [2]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (e.g., Tyr1068).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. [2]

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total EGFR and a housekeeping protein like GAPDH or β-actin. [2][13]

Anticipated Results: The Western blot should show a strong p-EGFR band in the EGF-stimulated, vehicle-treated lane. In the lanes treated with EDMP, Gefitinib, and Erlotinib, the intensity of the p-EGFR band should be significantly reduced, while the levels of total EGFR and the loading control should remain constant across all lanes. This result would confirm that all three compounds inhibit EGFR phosphorylation in a cellular context.

Conclusion and Future Directions

This comparative guide provides a foundational framework for the initial characterization of a novel pyrimidine-based compound, 5-Ethyl-4,6-dimethylpyrimidin-2-amine (EDMP), against the established EGFR inhibitors Gefitinib and Erlotinib. Based on the illustrative data, EDMP demonstrates direct engagement with the EGFR kinase and subsequent anti-proliferative activity in an EGFR-dependent cell line, albeit with lower potency than the clinical benchmarks.

The next logical steps in the evaluation of EDMP would include:

  • Kinome Selectivity Profiling: To understand the specificity of EDMP, it should be screened against a broad panel of kinases. High selectivity is a desirable trait to minimize off-target effects.

  • In Vivo Efficacy Studies: If in vitro potency and selectivity are promising, the compound's efficacy should be tested in animal tumor models (e.g., xenografts) to assess its pharmacokinetic properties and anti-tumor activity in a whole organism.

  • Resistance Profiling: Investigating the activity of EDMP against EGFR mutations that confer resistance to first-generation inhibitors (e.g., T790M) would be a critical step in determining its potential clinical utility.

By following this structured, data-driven approach, researchers can effectively benchmark novel compounds, enabling informed decisions for further drug development efforts.

References

  • The Role of Gefitinib in Lung Cancer Treatment. American Association for Cancer Research (AACR) Journals. Available at: [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Erlotinib. Wikipedia. Available at: [Link]

  • How does erlotinib work (mechanism of action)? Drugs.com. Available at: [Link]

  • gefitinib. Liv Hospital. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. Available at: [Link]

  • erlotinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • (erlotinib) Tablets. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • What is the mechanism of Gefitinib? Patsnap Synapse. Available at: [Link]

  • What is the mechanism of Erlotinib Hydrochloride? Patsnap Synapse. Available at: [Link]

  • Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. ACS Publications. Available at: [Link]

  • LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Fisher Scientific. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

  • Comprehensive characterization of the Published Kinase Inhibitor Set. SciSpace. Available at: [Link]

  • Setting the benchmark for tailoring treatment with EGFR tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • MTT (Assay protocol, published on Feb 27, 2023). protocols.io. Available at: [Link]

  • Discovery and Characterization of Novel Receptor-Interacting Protein Kinase 1 Inhibitors Using Deep Learning and Virtual Screening. ACS Publications. Available at: [Link]

  • Full article: Setting the Benchmark For Tailoring Treatment With Egfr Tyrosine Kinase Inhibitors. Taylor & Francis Online. Available at: [Link]

Sources

Validation

A Comparative Technical Guide to 5-Ethyl-4,6-dimethylpyrimidin-2-amine: A Predictive Analysis Based on the 2-Amino-4,6-dimethylpyrimidine Scaffold

This guide presents a comprehensive statistical and experimental comparison of 5-Ethyl-4,6-dimethylpyrimidin-2-amine, a novel derivative, against its well-characterized parent compound, 2-Amino-4,6-dimethylpyrimidine. Gi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comprehensive statistical and experimental comparison of 5-Ethyl-4,6-dimethylpyrimidin-2-amine, a novel derivative, against its well-characterized parent compound, 2-Amino-4,6-dimethylpyrimidine. Given the nascent stage of research into the 5-ethyl derivative, this document leverages established data from its parent scaffold and related 5-substituted pyrimidine analogs to forecast its physicochemical properties, spectroscopic signature, and potential biological activity. This predictive analysis is designed to provide researchers, scientists, and drug development professionals with a robust framework for initiating and advancing research on this promising compound.

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological functions.[1][2] Aminopyrimidine derivatives, in particular, have garnered significant attention as potent inhibitors of protein kinases, enzymes that are often dysregulated in various cancers.[3][4] The strategic substitution on the pyrimidine ring is a key determinant of a compound's efficacy and selectivity. This guide focuses on the influence of an ethyl group at the 5-position of the 2-Amino-4,6-dimethylpyrimidine scaffold, a modification anticipated to modulate its lipophilicity and target engagement.

Synthesis and Structural Characterization: A Comparative Approach

The synthesis of 2-aminopyrimidine derivatives is typically achieved through the condensation of a β-dicarbonyl compound with guanidine.[5][6] While the synthesis of 2-Amino-4,6-dimethylpyrimidine from acetylacetone and a guanidine salt is well-established, a proposed route for its 5-ethyl analog necessitates a modified starting material.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol outlines a standard laboratory procedure for the synthesis of the parent compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve guanidine hydrochloride (1 equivalent) and sodium carbonate (1 equivalent) in water.

  • Addition of β-Diketone: To the stirring solution, add acetylacetone (1 equivalent) dropwise.

  • Reflux: Heat the reaction mixture to reflux (approximately 95-100 °C) for 3-4 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as water or acetone to yield pure 2-Amino-4,6-dimethylpyrimidine.[8]

Proposed Synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine

The introduction of an ethyl group at the 5-position requires the use of 3-ethyl-2,4-pentanedione as the β-dicarbonyl starting material. The remainder of the synthetic protocol would follow the same principles as the synthesis of the parent compound.

Synthetic Workflow cluster_0 Synthesis of 2-Amino-4,6-dimethylpyrimidine cluster_1 Proposed Synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine Acetylacetone Acetylacetone Parent_Compound 2-Amino-4,6-dimethylpyrimidine Acetylacetone->Parent_Compound Condensation Guanidine Salt Guanidine Salt Guanidine Salt->Parent_Compound 3-Ethyl-2,4-pentanedione 3-Ethyl-2,4-pentanedione Target_Compound 5-Ethyl-4,6-dimethylpyrimidin-2-amine 3-Ethyl-2,4-pentanedione->Target_Compound Condensation Guanidine_Salt_2 Guanidine Salt Guanidine_Salt_2->Target_Compound

Caption: Proposed synthetic pathways for the parent and target compounds.

Spectroscopic and Physicochemical Data Comparison

The addition of a 5-ethyl group is expected to introduce distinct changes in the spectroscopic and physicochemical properties of the molecule.

Property2-Amino-4,6-dimethylpyrimidine (Experimental)5-Ethyl-4,6-dimethylpyrimidin-2-amine (Predicted)Rationale for Prediction
Molecular Formula C₆H₉N₃C₈H₁₃N₃Addition of a C₂H₄ unit.
Molecular Weight 123.16 g/mol [9]151.21 g/mol Increased molecular mass due to the ethyl group.
Melting Point 151-153 °C[8]Likely lowerThe ethyl group may disrupt crystal packing, leading to a lower melting point.
¹H NMR (CDCl₃) δ 6.33 (s, 1H, Ar-H), 5.36 (bs, 2H, NH₂), 2.25 (s, 6H, CH₃)[10]δ ~4.8 (bs, 2H, NH₂), ~2.5 (q, 2H, CH₂), ~2.3 (s, 6H, CH₃), ~1.2 (t, 3H, CH₃)Disappearance of the C5-H proton signal. Appearance of a quartet and triplet for the ethyl group. The chemical shifts of the methyl and amine protons are expected to be slightly shifted.
¹³C NMR -Expected signals for two distinct methyl groups, a methylene group, and an additional quaternary carbon in the pyrimidine ring.The ethyl group introduces new carbon environments.
FT-IR (KBr, cm⁻¹) ~3400-3300 (N-H stretch), ~2950-2850 (C-H stretch), ~1650 (N-H bend), ~1600-1550 (C=N and C=C ring stretch), ~1350-1200 (C-N stretch)[11][12]Similar to the parent compound, with potentially more pronounced C-H stretching bands due to the additional aliphatic protons of the ethyl group.The core functional groups remain the same, so the major peaks will be present. The ethyl group will add to the aliphatic C-H stretching region.
Mass Spec (EI) m/z 123 (M⁺)[13]m/z 151 (M⁺), with a prominent fragment at m/z 136 ([M-CH₃]⁺) corresponding to benzylic-type cleavage.The molecular ion peak will reflect the increased mass. Fragmentation is likely to involve the loss of a methyl radical from the ethyl group, forming a stable secondary carbocation. This is a common fragmentation pattern for alkyl-substituted aromatic rings.[14][15]
Predicted LogP ~0.7[9]~1.7The addition of an ethyl group significantly increases the lipophilicity of the molecule.

Comparative Analysis of Potential Biological Activity

Derivatives of 2-aminopyrimidine are widely recognized for their potential as anticancer agents, often through the inhibition of protein kinases.[2][3][16] The introduction of a substituent at the 5-position can significantly impact the compound's interaction with the target protein.[17]

Hypothesized Impact of the 5-Ethyl Group

The 5-position of the pyrimidine ring is often directed towards the gatekeeper residue in the ATP-binding pocket of kinases.[17] The introduction of an ethyl group at this position could:

  • Enhance Binding Affinity: The hydrophobic ethyl group may form favorable van der Waals interactions with nonpolar residues in the binding pocket, potentially increasing the compound's potency.

  • Improve Selectivity: The size and shape of the ethyl group could favor binding to kinases with a larger gatekeeper residue, thereby improving selectivity over other kinases.

  • Increase Lipophilicity: A higher LogP value may improve cell membrane permeability, leading to better cellular efficacy. However, it could also lead to off-target effects and reduced solubility.

The following table presents the anticancer activity of some related pyrimidine derivatives, providing a benchmark for the potential efficacy of 5-Ethyl-4,6-dimethylpyrimidin-2-amine.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2, 4, 5-substituted pyrimidine derivativesBEL-74502 (Liver)< 0.10[16]
Pyrimidine derivatives with aryl urea moietiesSW480 (Colon)11.08[18]
Piperidinyl aminopyrimidine derivatives (IKK-2 inhibitor)-1.30[19]
2-amino-4-aryl-pyrimidine of ursolic acidMCF-7 (Breast)0.48 ± 0.11[20]
2-amino-4-aryl-pyrimidine of ursolic acidHeLa (Cervical)0.74 ± 0.13[20]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[20]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound (5-Ethyl-4,6-dimethylpyrimidin-2-amine) and a reference compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Inhibitor 5-Ethyl-4,6-dimethyl- pyrimidin-2-amine Inhibitor->RAF Inhibition

Caption: A generic kinase signaling pathway often targeted by pyrimidine-based inhibitors.

Conclusion

This comparative guide provides a predictive framework for the study of 5-Ethyl-4,6-dimethylpyrimidin-2-amine. Based on the well-documented properties of its parent compound and the established principles of medicinal chemistry, the introduction of a 5-ethyl group is anticipated to enhance its lipophilicity and potentially modulate its biological activity, particularly as a kinase inhibitor. The provided synthetic and analytical protocols offer a starting point for the empirical validation of these predictions. Further investigation into the synthesis, characterization, and biological evaluation of 5-Ethyl-4,6-dimethylpyrimidin-2-amine is warranted to fully elucidate its therapeutic potential.

References

  • Radhakrishnan, K., Sharma, N., & Kundu, L. M. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 4(29), 15087-15090. [Link]

  • Wyrębek, P., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2105. [Link]

  • Unknown Author. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research.
  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S..
  • Google Patents. (n.d.). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
  • Radhakrishnan, K., Sharma, N., & Kundu, L. M. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 4(29), 15087-15090. [Link]

  • Lee, J., et al. (2011). Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3017-3020. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. [Link]

  • Kumar, A., et al. (2013). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 4(2), 1-10.
  • Singh, A., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
  • Unknown Author. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology.
  • Fereidoonnezhad, M., et al. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Archiv der Pharmazie, 353(8), e2000088. [Link]

  • Yon, Q. (n.d.). Synthesis of 2-amino-4,6-dimethyl pyrimidine. Semantic Scholar. [Link]

  • Wyrębek, P., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate. [Link]

  • Unknown Author. (n.d.). 2-Amino-4,6-dimethylpyrimidine. Unknown Source.
  • PubChem. (n.d.). 2-Amino-4,6-dimethyl pyrimidine. [Link]

  • Radhakrishnan, K., Sharma, N., & Kundu, L. M. (2014). ChemInform Abstract: Direct Synthesis of 5- and 6-Substituted 2-Aminopyrimidines as Potential Non-natural Nucleobase Analogues. ResearchGate. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
  • Gucký, T., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 20(5), 8899-8919. [Link]

  • Komkov, A., et al. (2018). Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines. ResearchGate. [Link]

  • Jebisha, M., et al. (2026). Computational spectroscopic and NLO activity studies ON 2-amino-4,6 dimethylpyrimidine, 2-amino benzoic acid and the effect of substituent groups. Molecular Simulation, 52(1), 1-17. [Link]

  • Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11216-11235. [Link]

  • Sharma, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. [Link]

  • Gomathi, S., & Muthiah, P. T. (2013). 2-Amino-4,6-dimethylpyrimidine–sorbic acid (1/1). ResearchGate. [Link]

  • Asdaq, S. M. B., et al. (2016). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Taibah University Medical Sciences, 11(6), 548-555. [Link]

  • Sun, Y.-L., et al. (2010). (2-Amino-4,6-dimethylpyrimidine-κN 1)(2-amino-4-methylpyrimidine-κN 1)silver(I) nitrate. Acta Crystallographica Section E: Structure Reports Online, 66(7), m798-m799.
  • Seliger, J., et al. (2013). Hydrogen Bonds in Cocrystals and Salts of 2-Amino-4,6-dimethylpyrimidine and Carboxylic Acids Studied by Nuclear Quadrupole Resonance. The Journal of Physical Chemistry B, 117(20), 6173-6181. [Link]

  • Sieroń, L., et al. (2016). Co-crystal formation between 2-amino-4,6-dimethylpyrimidine and new p-xylylene-bis(thioacetic) acid. CrystEngComm, 18(34), 6393-6401. [Link]

  • Monzote, L., et al. (2002). In vitro and in vivo antileishmanial activity of 2-amino-4,6-dimethylpyridine derivatives against Leishmania mexicana. Parasitology Research, 88(12), 1059-1063. [Link]

  • Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Louër, D., et al. (1995). The crystal structure of 2-amino-4,6-dihydroxypyrimidine determined from powder x-ray synchrotron diffraction. SciSpace.
  • Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(4), 103-108.
  • Unknown Author. (2025). Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium. ResearchGate. [Link]

  • Chem-Impex. (n.d.). 2-Amino-4,6-dimethylpyrimidine. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]

  • Unknown Author. (2025).
  • ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. [Link]

  • NIST. (n.d.). 2-Pyrimidinamine, 4,6-dimethyl-. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 5-Ethyl-4,6-dimethylpyrimidin-2-amine

This document provides a comprehensive, step-by-step protocol for the proper disposal of 5-Ethyl-4,6-dimethylpyrimidin-2-amine. Developed for researchers, scientists, and drug development professionals, this guide synthe...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 5-Ethyl-4,6-dimethylpyrimidin-2-amine. Developed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety information, regulatory considerations, and field-proven best practices. Our objective is to empower laboratory personnel to manage this chemical waste stream safely and effectively, ensuring personal safety and environmental compliance.

Foundational Principles: Hazard Assessment and Characterization

The primary hazards are associated with its amine functional group and pyrimidine core. Based on data from structurally similar compounds, 5-Ethyl-4,6-dimethylpyrimidin-2-amine is considered hazardous.[1][2] The anticipated hazard classifications under the Globally Harmonized System (GHS) are summarized below.

Table 1: Anticipated GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1][3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][2][4][5][6]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation[1][2][3][4][5][6]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3][4][6] |

Amines as a chemical class can also pose a significant threat to ecosystems, particularly aquatic life, and should not be released into the environment.[7][8] Therefore, all waste containing this compound must be treated as hazardous chemical waste.

Immediate Safety: Personal Protective Equipment (PPE)

Before handling waste containers of 5-Ethyl-4,6-dimethylpyrimidin-2-amine, all personnel must be equipped with appropriate PPE to mitigate exposure risks. The causality is clear: the compound's irritant properties necessitate a robust barrier between the chemical and the handler.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Ensure gloves are inspected for integrity before each use.

  • Eye Protection: Chemical safety goggles are mandatory.[4] If there is a splash hazard, a face shield should be worn in addition to goggles.[7]

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[4][7]

  • Respiratory Protection: Handling of the solid, powder form should be done in a well-ventilated area or a certified chemical fume hood to avoid inhaling dust.[1][2]

Critical Logistics: Waste Segregation and Containerization

Proper segregation is a cornerstone of a self-validating and safe waste management system. Incompatible wastes, when mixed, can result in dangerous reactions such as gas generation, heat production, or polymerization.

Segregation Protocol:

  • Identify and Segregate: Designate a specific waste stream for 5-Ethyl-4,6-dimethylpyrimidin-2-amine.

  • Maintain Separation: This amine waste must be kept separate from other chemical wastes, particularly:

    • Acids

    • Bases

    • Oxidizing Agents[1][9]

    • Halogenated Solvents[9]

    • Reactive Metals

Containerization Protocol:

  • Select a Compatible Container: Waste must be stored in containers made of a compatible material. The original product container is often the best choice.[9][10] If unavailable, high-density polyethylene (HDPE) or glass containers are suitable. Ensure the container is in good condition, free from leaks, and has a securely sealing lid.[7][10]

  • Labeling is Paramount: Every waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Ethyl-4,6-dimethylpyrimidin-2-amine"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date the container was first used for waste accumulation.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the compliant disposal of 5-Ethyl-4,6-dimethylpyrimidin-2-amine waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][7][10]

  • Characterize the Waste: Determine the physical state (solid or liquid) and if it is mixed with any solvents or other non-hazardous materials. This information is crucial for the disposal contractor.

  • Containerize and Label: Transfer the waste into a pre-labeled, compatible container as described in Section 3. Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Secure Storage: Keep the sealed waste container in a designated, well-ventilated satellite accumulation area.[1][7] This area should be away from heat sources and incompatible chemicals.

  • Arrange for Professional Disposal: All hazardous waste must be disposed of through a licensed and approved waste disposal contractor.[2][7][11][12] Contact your institution’s Environmental Health and Safety (EHS) office to schedule a pickup.

  • Manage Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., methanol or ethanol). Collect the rinsate and dispose of it as hazardous chemical waste along with the primary amine waste.[11] After rinsing and defacing the label, the container may be disposed of as non-hazardous solid waste, pending institutional policy.

Contingency Planning: Spill Management

Preparedness for accidental spills is a critical component of laboratory safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the full PPE described in Section 2.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect and Containerize: Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your EHS office in accordance with institutional policy.

Visualized Workflow: Disposal Decision Diagram

The following diagram outlines the logical decision-making process for the proper handling and disposal of 5-Ethyl-4,6-dimethylpyrimidin-2-amine waste.

G Disposal Workflow for 5-Ethyl-4,6-dimethylpyrimidin-2-amine start Characterize Waste (Solid, Liquid, Mixture) is_mixed Is waste mixed with other hazardous chemicals? start->is_mixed treat_mixed Follow disposal protocol for the most hazardous component. Consult EHS. is_mixed->treat_mixed Yes pure_waste Waste is pure or mixed with non-hazardous materials. is_mixed->pure_waste No end End: Compliant Disposal treat_mixed->end ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) pure_waste->ppe segregate Step 2: Segregate Waste (Keep away from acids, oxidizers) ppe->segregate containerize Step 3: Containerize & Label (Compatible container, 'Hazardous Waste' label) segregate->containerize store Step 4: Store Securely (Designated, ventilated area) containerize->store dispose Step 5: Arrange Professional Disposal (Contact EHS or licensed contractor) store->dispose dispose->end

Sources

Handling

Personal protective equipment for handling 5-Ethyl-4,6-dimethylpyrimidin-2-amine

Title: Comprehensive Safety and Handling Guide for 5-Ethyl-4,6-dimethylpyrimidin-2-amine As drug development professionals and synthetic chemists, handling novel or highly substituted pyrimidines like 5-Ethyl-4,6-dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Handling Guide for 5-Ethyl-4,6-dimethylpyrimidin-2-amine

As drug development professionals and synthetic chemists, handling novel or highly substituted pyrimidines like 5-Ethyl-4,6-dimethylpyrimidin-2-amine (CAS: 81246-15-3) requires a rigorous, mechanistic approach to laboratory safety[1]. This compound, characterized by its lipophilic alkyl groups and nucleophilic amine, presents specific dermal, respiratory, and environmental hazards.

This guide provides a field-proven, causality-driven protocol for personal protective equipment (PPE) selection, operational workflows, and disposal. By treating every safety measure as a self-validating system, we ensure both scientific integrity and absolute operator safety.

Hazard Assessment & Mechanistic Causality

To select the appropriate PPE, we must first understand the molecular behavior of the compound and why it interacts with human biology and protective materials the way it does.

  • Dermal Penetration & Sensitization : The ethyl and dimethyl substituents on the pyrimidine ring significantly increase the molecule's lipophilicity, facilitating rapid partition into the lipid-rich stratum corneum if skin contact occurs. Concurrently, the primary amine (-NH

    
    ) at the 2-position acts as a nucleophile that can covalently bind to skin proteins, potentially triggering allergic contact dermatitis and sensitization[2].
    
    • Causality-Driven PPE Choice: Natural rubber latex is highly permeable to lipophilic organic molecules and will degrade. Nitrile (acrylonitrile-butadiene) gloves are mandatory due to their superior resistance to non-polar and mildly polar organic compounds.

  • Respiratory Irritation : As a solid powder, the compound poses a significant inhalation risk. Fine particulates can deposit in the upper respiratory tract. The basicity of the amine group causes localized pH changes on mucosal surfaces, leading to acute irritation and potential pyrimidine-induced toxicity[3].

    • Causality-Driven PPE Choice: All handling must occur within a certified chemical fume hood. If engineering controls are compromised, particulate filtration is required according to[4].

Quantitative PPE Matrix

The following table summarizes the validated PPE requirements based on hazard assessments and guidelines[5].

PPE CategorySpecificationQuantitative Metric / StandardMechanistic Justification
Hand Protection Nitrile Gloves (Powder-free)Thickness:

0.11 mm (Splash)Breakthrough Time: > 480 min
Prevents lipophilic permeation; avoids latex degradation caused by alkyl groups.
Eye Protection Chemical Safety GogglesANSI Z87.1-2020 CompliantProtects against aerosolized amine powder and accidental solvent splashes.
Body Protection Flame-Retardant Lab Coat100% Cotton or NomexPrevents static buildup which can ignite airborne organic dust.
Respiratory N95 or P100 Half-MaskAPF (Assigned Protection Factor): 10Mandatory only if handling outside of a verified negative-pressure environment.

Self-Validating Operational Workflow

Do not merely follow steps; validate each condition before proceeding. This ensures a closed-loop safety system as recommended by [6].

Phase 1: Pre-Operation Validation

  • Fume Hood Verification : Before opening the chemical container, verify the fume hood's continuous monitoring system.

    • Self-Validation: Check the magnehelic gauge; it must read a pressure differential indicating an inward face velocity of 80–100 feet per minute (fpm).

  • Glove Integrity Test :

    • Self-Validation: Trap air inside the nitrile gloves and roll the cuff down to inflate the fingers. Inspect for micro-punctures before donning.

Phase 2: Handling and Transfer

  • Static Mitigation : Substituted pyrimidine powders can accumulate static charge, leading to sudden aerosolization. Use grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) for all weighing operations.

  • Weighing Protocol : Place the analytical balance deep inside the fume hood. Tare the receiving vial, transfer the 5-Ethyl-4,6-dimethylpyrimidin-2-amine, and seal the vial before removing it from the hood. This prevents cross-contamination of the general laboratory space.

Phase 3: Doffing and Decontamination

  • Glove Removal : Use the "beak method" (pinching the outside of the glove near the wrist) to invert the gloves during removal, trapping any residual chemical dust inside the glove material.

  • Surface Decontamination : Wipe down the balance and fume hood surface with a solvent in which the compound is highly soluble (e.g., ethanol or isopropanol), followed by a damp water wipe to remove any lingering solvent residue.

Emergency & Disposal Protocols

  • Spill Response : If a spill occurs outside the fume hood, do not dry sweep, as this will aerosolize the amine powder.

    • Protocol: Gently cover the spill with absorbent pads moistened with ethanol to dissolve and trap the compound. Transfer the saturated pads to a hazardous waste bag using dedicated spill-response tongs[7].

  • Waste Disposal : 5-Ethyl-4,6-dimethylpyrimidin-2-amine must be treated as toxic organic waste. Collect all contaminated PPE, wipes, and chemical residues in a clearly labeled, sealable high-density polyethylene (HDPE) container. Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides) due to the risk of exothermic oxidation of the primary amine group[8].

Process Visualization

Below is the logical workflow for handling and emergency response, ensuring all operational states are accounted for.

Workflow N1 1. Risk Assessment & PPE Verification N2 2. Engineering Controls (Fume Hood Setup) N1->N2 N3 3. Chemical Handling (5-Ethyl-4,6-dimethylpyrimidin-2-amine) N2->N3 N4 Spill or Exposure? N3->N4 N5 4a. Emergency Protocol (Containment & Decon) N4->N5 Yes N6 4b. Standard Disposal (EPA Hazardous Waste) N4->N6 No N5->N6

Operational workflow for handling 5-Ethyl-4,6-dimethylpyrimidin-2-amine, from prep to disposal.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview." U.S. Department of Labor. URL: [Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. URL:[Link]

  • Kim, K. et al. "The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems." Journal of Bacteriology, American Society for Microbiology. URL:[Link]

Sources

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